GalNac-L96 analog
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C117H175N11O42 |
|---|---|
Peso molecular |
2407.7 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[[12-[(2S,4R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxypyrrolidin-1-yl]-12-oxododecanoyl]amino]propoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C117H175N11O42/c1-74(129)124-104-110(165-83(10)138)107(162-80(7)135)93(68-158-77(4)132)168-113(104)155-59-29-26-37-96(142)118-53-32-56-121-99(145)50-62-152-71-116(72-153-63-51-100(146)122-57-33-54-119-97(143)38-27-30-60-156-114-105(125-75(2)130)111(166-84(11)139)108(163-81(8)136)94(169-114)69-159-78(5)133,73-154-64-52-101(147)123-58-34-55-120-98(144)39-28-31-61-157-115-106(126-76(3)131)112(167-85(12)140)109(164-82(9)137)95(170-115)70-160-79(6)134)127-102(148)40-24-19-17-15-16-18-20-25-41-103(149)128-66-90(141)65-89(128)67-161-117(86-35-22-21-23-36-86,87-42-46-91(150-13)47-43-87)88-44-48-92(151-14)49-45-88/h21-23,35-36,42-49,89-90,93-95,104-115,141H,15-20,24-34,37-41,50-73H2,1-14H3,(H,118,142)(H,119,143)(H,120,144)(H,121,145)(H,122,146)(H,123,147)(H,124,129)(H,125,130)(H,126,131)(H,127,148)/t89-,90+,93+,94+,95+,104+,105+,106+,107-,108-,109-,110+,111+,112+,113+,114+,115+/m0/s1 |
Clave InChI |
GGDUVQWHSIEKKC-LJNDWZPRSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4C[C@@H](C[C@H]4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4CC(CC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O)COC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Foundational & Exploratory
The Triantennary Ligand GalNac-L96: A Technical Guide to Structure, Properties, and Application in Hepatocyte-Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
GalNac-L96 is a synthetic, triantennary N-acetylgalactosamine (GalNAc) ligand meticulously designed for high-affinity binding to the asialoglycoprotein receptor (ASGPR).[1][2] This receptor is abundantly expressed on the surface of hepatocytes, making GalNac-L96 an exceptional targeting moiety for the delivery of therapeutic payloads, particularly small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), directly to the liver.[3][4] The trivalent arrangement of GalNAc residues in GalNac-L96 significantly enhances its binding affinity to ASGPR through multivalent interactions, a critical feature for efficient receptor-mediated endocytosis and subsequent intracellular delivery of conjugated drugs.[5] This targeted delivery strategy not only increases the therapeutic efficacy of the conjugated drug but also minimizes off-target effects and associated systemic toxicity.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of GalNac-L96 and its analogs, offering a valuable resource for researchers in the field of targeted drug delivery and oligonucleotide therapeutics.
Chemical Properties and Structure
GalNac-L96 is a complex molecule characterized by its three GalNAc units linked to a central scaffold. Its chemical properties are summarized in the table below. An analog of GalNac-L96, which serves as an intermediate in its synthesis, is also described.[6][7]
Table 1: Chemical and Physical Properties of GalNac-L96 and its Analog
| Property | GalNac-L96 | GalNac-L96 Analog |
| Synonyms | N-Acetylgalactosamine-L96, N-acetyl-D-Galactosamine-L96 | N-Acetylgalactosamine-L96 analog, N-acetyl-D-Galactosamine-L96 analog |
| Molecular Formula | C121H179N11O45[2][8] | C117H175N11O42[9][10] |
| Molecular Weight | 2507.76 g/mol [8] | 2407.69 g/mol [10] |
| Appearance | Solid[11] | White to light yellow powder[10] |
| Solubility | Soluble in DMSO[8] | Soluble in DMSO (≥10 mg/ml), Soluble in Ethanol (≥10 mg/ml)[6] |
| Storage | Store at -20°C[8] | -20°C[9] |
| Boiling Point | 1889.4±65.0 °C at 760 mmHg[8] | 1849.6±65.0 °C at 760 mmHg[10] |
| Density | 1.31±0.1 g/cm3 [8] | 1.29±0.1 g/cm3 [10] |
| Purity | ≥98%[11] | ≥95%[10] |
Mechanism of Action: Hepatocyte Targeting via ASGPR
The therapeutic utility of GalNac-L96 is rooted in its specific interaction with the asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly located on the sinusoidal surface of hepatocytes.[3][4] This receptor plays a crucial role in the clearance of desialylated glycoproteins from circulation.[12] GalNac-L96, with its three terminal N-acetylgalactosamine residues, mimics these natural ligands, leading to high-avidity binding to the receptor.[5]
The binding of a GalNac-L96-conjugated therapeutic to ASGPR initiates a process of receptor-mediated endocytosis. The cell membrane invaginates to form a clathrin-coated vesicle containing the receptor-ligand complex. This vesicle is then trafficked to endosomes, where the acidic environment facilitates the dissociation of the ligand from the receptor. The therapeutic payload is subsequently released into the cytoplasm to exert its pharmacological effect, while the ASGPR is recycled back to the cell surface for further rounds of ligand binding and internalization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Less Is More: Novel Hepatocyte-Targeted siRNA Conjugates for Treatment of Liver-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fcad.com [fcad.com]
- 5. Development of novel high-throughput biochemical competition assays to identify ligands of human asialoglycoprotein receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound |CAS 1159408-72-6|DC Chemicals [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Proof of Concept for a Novel Hepatocyte-Targeting GalNAc-siRNA Conjugate. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Core Mechanism of Action of GalNAc-L96 Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of N-acetylgalactosamine (GalNAc)-L96 conjugates, a leading platform for the targeted delivery of small interfering RNA (siRNA) therapeutics to the liver. We will delve into the molecular interactions, cellular pathways, and experimental methodologies that underpin this powerful technology, presenting quantitative data in structured tables and visualizing key processes with detailed diagrams.
Introduction: Targeted Gene Silencing in Hepatocytes
GalNAc-L96 conjugates represent a significant advancement in RNA interference (RNAi) therapeutics, enabling the specific and efficient silencing of disease-causing genes within hepatocytes.[1][2][3][4] The core of this technology lies in the high-affinity interaction between the triantennary GalNAc ligand, of which L96 is a specific and widely used variant, and the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of liver cells.[3][4][5][6] This targeted delivery mechanism enhances the potency of siRNA molecules and minimizes off-target effects, leading to a favorable safety profile.[3][7]
The Molecular Journey: Mechanism of Action
The journey of a GalNAc-L96-siRNA conjugate from administration to gene silencing involves a series of well-orchestrated molecular events. This process can be broken down into five key stages:
High-Affinity Binding to the Asialoglycoprotein Receptor (ASGPR)
The foundational step in the mechanism of action is the binding of the GalNAc-L96 ligand to the ASGPR on the hepatocyte surface.[4][8] The L96 moiety is a triantennary structure, meaning it presents three GalNAc sugar residues. This trivalent arrangement is crucial for high-affinity binding to the ASGPR, as the receptor itself is an oligomeric complex.[1][6] This specific and strong interaction ensures that the siRNA conjugate is rapidly captured by the target liver cells.[1][4]
Receptor-Mediated Endocytosis
Upon binding, the GalNAc-L96-siRNA-ASGPR complex is rapidly internalized into the hepatocyte via clathrin-mediated endocytosis.[1][9] This process involves the formation of a clathrin-coated pit on the cell membrane, which then invaginates and pinches off to form an intracellular vesicle known as an endosome, enclosing the conjugate.[1]
Endosomal Trafficking and Dissociation
Once inside the cell, the endosome containing the conjugate undergoes a maturation process characterized by a drop in internal pH.[1][2] This acidification triggers a conformational change in the ASGPR, leading to the dissociation of the GalNAc-L96-siRNA conjugate from the receptor.[1][2] The freed ASGPR is then recycled back to the cell surface to mediate the uptake of more conjugates, while the conjugate remains within the endosome.[1][10]
The Critical Step: Endosomal Escape
For the siRNA to exert its therapeutic effect, it must escape the confines of the endosome and enter the cytoplasm. This is widely considered the rate-limiting step in the delivery of siRNA therapeutics.[1][11] The precise mechanism of endosomal escape for GalNAc-siRNA conjugates is not yet fully understood and is an area of active research.[1][2][11] It is believed that only a small fraction, estimated to be less than 1%, of the internalized siRNA successfully traverses the endosomal membrane to reach the cytoplasm.[1][10]
RNA Interference (RNAi) Mediated Gene Silencing
The siRNA that successfully escapes into the cytoplasm is recognized and loaded into the RNA-induced silencing complex (RISC).[10] The antisense strand of the siRNA then guides the RISC to its complementary messenger RNA (mRNA) target. The RISC, containing the Argonaute-2 protein, then cleaves the target mRNA, leading to its degradation and preventing its translation into a functional protein.[10] This catalytic process results in a potent and durable silencing of the target gene.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the intricate processes involved in the mechanism of action and its investigation, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of GalNAc-L96-siRNA conjugates.
Caption: Workflow for in vivo efficacy testing.
Quantitative Data Summary
The efficacy of GalNAc-L96 conjugates can be quantified through various in vitro and in vivo parameters. The following tables summarize key quantitative data from preclinical studies.
Table 1: ASGPR Binding Affinity
| Conjugate Component | Binding Affinity (Ki, nM) | Cell Line/System |
| Triantennary GalNAc (R1 sense-L96) | 8.8 | Asialoglycoprotein receptors (ASGPR) |
| Triantennary GalNAc (H12 A-PO-HCV-L96) | 10.4 | Asialoglycoprotein receptors (ASGPR) |
Data sourced from a study on oligonucleotides carrying triantennary GalNAc.[12]
Table 2: In Vivo Gene Silencing Efficacy
| Target Gene | Animal Model | Dose | Route of Administration | % mRNA Reduction | Duration of Effect |
| Transthyretin (TTR) | Mouse | 1 mg/kg | Subcutaneous | ~80-90% | > 90 days |
| ALAS1 | Human | 2.5 mg/kg (monthly) | Subcutaneous | Significant lowering of ALA and PBG | Sustained with monthly dosing |
| ANGPTL3 | Mouse | 1 mg/kg | Subcutaneous | 83% | at day 14 |
| PCSK9 (Inclisiran) | Human | 300 mg | Subcutaneous | ~50% | Up to 6 months |
Data compiled from various preclinical and clinical studies.[1][13][14][15]
Table 3: Pharmacokinetic Properties
| Parameter | Value | Animal Model |
| Liver Concentration (1h post-dose) | 25.3 ± 4.7 µg/g | Mouse |
| Liver Concentration (24h post-dose) | 77.0 ± 5.7 µg/g | Mouse |
| Kidney Concentration (1h post-dose) | 1.5 ± 0.3 µg/g | Mouse |
| Kidney Concentration (24h post-dose) | 0.8 ± 0.2 µg/g | Mouse |
| Liver-to-Kidney Ratio (24h) | 91.3 | Mouse |
Data for a GalNAc-siRNA conjugate (GNX107).[15]
Detailed Experimental Protocols
To facilitate the replication and further investigation of the mechanism of action of GalNAc-L96 conjugates, this section outlines the methodologies for key experiments.
Synthesis of GalNAc-L96 Conjugates
The synthesis of GalNAc-L96-siRNA conjugates is a multi-step process that can be achieved through solid-phase oligonucleotide synthesis.[14][15][16]
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the L96-GalNAc ligand (GalNAc-L96-CPG).[][18]
-
Standard RNA phosphoramidites and ancillary reagents for solid-phase synthesis.
-
Oligonucleotide synthesizer.
-
Reagents for deprotection and purification (e.g., HPLC).
Protocol:
-
Oligonucleotide Synthesis: The sense and antisense strands of the siRNA are synthesized separately on a solid-phase oligonucleotide synthesizer. For the sense strand, a CPG support pre-loaded with the GalNAc-L96 ligand is used.[] Standard phosphoramidite (B1245037) chemistry is employed to build the oligonucleotide chain in the 3' to 5' direction.
-
Deprotection: Following synthesis, the oligonucleotides are cleaved from the solid support and all protecting groups are removed using standard deprotection protocols.
-
Purification: The crude oligonucleotides are purified by high-performance liquid chromatography (HPLC) to ensure high purity.
-
Annealing: The purified sense and antisense strands are annealed to form the final duplex siRNA conjugate.
-
Characterization: The final conjugate is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
In Vitro Cellular Uptake Assay
This assay quantifies the uptake of fluorescently labeled GalNAc-L96-siRNA conjugates into hepatocytes.
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2).
-
Fluorescently labeled GalNAc-L96-siRNA conjugate (e.g., with Cy3 or Alexa Fluor).
-
Cell culture medium and supplements.
-
Flow cytometer or fluorescence microscope.
Protocol:
-
Cell Seeding: Plate hepatocytes in a suitable multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the fluorescently labeled GalNAc-L96-siRNA conjugate for a defined period (e.g., 4 hours).
-
Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound conjugate.
-
Analysis:
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity using a flow cytometer to quantify uptake.
-
Fluorescence Microscopy: Fix the cells and visualize the intracellular localization of the conjugate using a fluorescence microscope.
-
In Vivo Efficacy Study in Mice
This study evaluates the gene silencing efficacy of GalNAc-L96-siRNA conjugates in a relevant animal model.
Materials:
-
Wild-type or humanized mouse model relevant to the target gene.
-
GalNAc-L96-siRNA conjugate targeting the gene of interest.
-
Saline or a suitable vehicle for injection.
-
Equipment for subcutaneous injection.
-
Reagents and equipment for tissue collection, RNA extraction, and mRNA quantification (e.g., qRT-PCR or branched DNA assay).[13]
Protocol:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week prior to the study.
-
Dosing: Administer a single subcutaneous injection of the GalNAc-L96-siRNA conjugate at various dose levels. Include a control group receiving a vehicle injection.
-
Sample Collection: At predetermined time points post-injection (e.g., day 7, 14, 28), collect blood samples for serum protein analysis and euthanize the animals to harvest liver tissue.
-
mRNA Quantification: Extract total RNA from the liver tissue and quantify the target mRNA levels using a validated method like qRT-PCR or a branched DNA (bDNA) assay.[13]
-
Protein Quantification: Analyze the serum levels of the protein encoded by the target gene using an ELISA or a similar protein quantification method.
-
Data Analysis: Calculate the percentage of mRNA and protein reduction relative to the control group to determine the in vivo efficacy of the conjugate.
Conclusion
The GalNAc-L96 conjugate system represents a clinically validated and highly effective platform for the targeted delivery of siRNA therapeutics to the liver. Its mechanism of action, centered on the high-affinity binding to the hepatocyte-specific ASGPR, ensures potent and durable gene silencing with a favorable safety profile. While the precise mechanism of endosomal escape remains an area for further investigation, the success of multiple GalNAc-siRNA conjugates in clinical trials underscores the robustness of this approach.[1] The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug developers working to advance the field of RNAi therapeutics.
References
- 1. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. fcad.com [fcad.com]
- 4. GalNAc: Mechanisms And Advantages Of Targeted Delivery [shochem.com]
- 5. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]
- 7. watson-int.com [watson-int.com]
- 8. researchgate.net [researchgate.net]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
- 11. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Advent of Triantennary GalNAc Ligands: A Technical Guide to Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutics to specific cell types remains a paramount challenge in modern medicine. In the realm of liver-directed therapies, the discovery and synthesis of triantennary N-acetylgalactosamine (GalNAc) ligands have emerged as a groundbreaking strategy. These synthetic molecules leverage the natural biological pathway of the asialoglycoprotein receptor (ASGPR), a high-capacity receptor exclusively expressed on the surface of hepatocytes, to achieve unprecedented efficiency in the delivery of a wide range of therapeutic payloads, particularly oligonucleotides. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of these pivotal ligands.
The Asialoglycoprotein Receptor: The Gateway to the Hepatocyte
The asialoglycoprotein receptor (ASGPR) is a C-type lectin receptor that plays a crucial role in the clearance of circulating glycoproteins from the bloodstream.[1][2][3][4] Its remarkable specificity for terminal galactose and, with even higher affinity, N-acetylgalactosamine residues makes it an ideal target for liver-specific drug delivery.[1][2][5] The receptor is a hetero-oligomer, and its architecture allows for the simultaneous binding of multiple carbohydrate units, a phenomenon known as the "cluster effect."[5] This multivalency is the key to the high-affinity binding of triantennary GalNAc ligands.[5][6][7]
Discovery and Optimization of Triantennary GalNAc Ligands
Early research demonstrated that multivalent presentation of GalNAc residues significantly enhances binding affinity to the ASGPR compared to monovalent ligands.[2][7] This led to the rational design and synthesis of ligands with a specific spatial arrangement of three GalNAc moieties, known as triantennary ligands. Comprehensive structure-activity relationship (SAR) studies have been instrumental in optimizing these ligands for maximum efficacy.[8][9][10][11] These studies have explored various scaffolds, linkers, and conjugation chemistries to identify designs that offer a combination of high binding affinity, metabolic stability, and ease of synthesis.[8][9][11] A key finding from these investigations is that a precise spacing of approximately 15-20 Å between the GalNAc residues is optimal for high-affinity binding to the ASGPR.[1][2][3]
Synthesis of Triantennary GalNAc Ligands
The chemical synthesis of triantennary GalNAc ligands is a complex, multi-step process that has been the subject of significant optimization to meet the demands of clinical development and commercial manufacturing. Various synthetic strategies have been developed, each with its own advantages in terms of efficiency, scalability, and purity of the final product.
Convergent Synthetic Approaches
Convergent synthesis is a widely employed strategy where the individual GalNAc-containing arms and the central scaffold are synthesized separately and then coupled together in the final steps.[12][13][14] This approach allows for the purification of intermediates at each stage, leading to a high-purity final product. A key innovation in this area has been the development of an amide condensation reaction between key building blocks, which has significantly improved yields.[12][13][14]
"Pot-Economy" Synthesis
More recently, "pot-economy" approaches have been developed to streamline the synthesis process by minimizing the number of isolation and purification steps.[15][16] These methods involve conducting multiple reaction steps in a single reaction vessel, which reduces solvent usage, waste generation, and overall production time, aligning with the principles of green chemistry.[15][16]
Quantitative Data on Ligand Performance
The efficacy of triantennary GalNAc ligands is underpinned by their high binding affinity to the ASGPR and their ability to facilitate the potent in vivo activity of conjugated therapeutics. The following tables summarize key quantitative data from various studies.
| Ligand Type | Binding Affinity (Kd) to ASGPR | Reference |
| Monomeric GalNAc | 40.4 ± 9.5 µM | |
| Biantennary GalNAc | 28.3 nM | [4] |
| Triantennary GalNAc | 2.3 nM | [4] |
| High-Affinity Triantennary GalNAc (GN-A) | 5.8 nM | [7] |
| Therapeutic Conjugate | In Vivo Efficacy (ED50) | Target | Reference |
| GalNAc-ASO Conjugates | 0.5 - 2 mg/kg | SRB-1, A1AT, FXI, TTR, ApoC III mRNAs | [8][9][10] |
| Divalent GalNAc-siRNA | ~0.1 mg/kg | TTR | [17] |
| Triantennary GalNAc-siRNA | ~1 mg/kg | ApoB100 | [18] |
Experimental Protocols
General Synthesis of a Triantennary GalNAc Ligand (Convergent Approach)
This protocol provides a generalized overview of a convergent synthetic route. Specific reagents, reaction conditions, and purification methods will vary depending on the specific ligand being synthesized.
-
Synthesis of the GalNAc Monomer: Commercially available D-(+)-galactosamine is protected and functionalized to introduce a linker attachment point. This typically involves a series of protection, activation, and coupling reactions.[12][14][19]
-
Synthesis of the Scaffold: A central scaffold, often based on a tris(hydroxymethyl)aminomethane (Tris) or a similar branched molecule, is synthesized with appropriate functional groups for conjugation to the GalNAc arms.[8][9][20]
-
Coupling of GalNAc Arms to the Scaffold: The protected GalNAc monomers are coupled to the central scaffold using efficient coupling chemistry, such as amide bond formation.[12][13][14]
-
Deprotection: The protecting groups on the GalNAc sugar moieties are removed to yield the final triantennary ligand.
-
Purification: The final ligand is purified using techniques such as chromatography and lyophilization to obtain a high-purity product.[19]
In Vitro Evaluation of ASGPR Binding (Competition Assay)
-
Cell Culture: Hepatocytes (e.g., primary mouse hepatocytes or HepG2 cells) expressing the ASGPR are cultured under standard conditions.[7][18]
-
Ligand Preparation: A labeled (e.g., biotinylated or radiolabeled) high-affinity triantennary GalNAc ligand and unlabeled competitor ligands (the newly synthesized ligands) are prepared at various concentrations.[4]
-
Binding Assay: The cells are incubated with a fixed concentration of the labeled ligand in the presence of increasing concentrations of the unlabeled competitor ligand.
-
Detection: The amount of bound labeled ligand is quantified using an appropriate detection method (e.g., flow cytometry for biotinylated ligands or scintillation counting for radiolabeled ligands).[4]
-
Data Analysis: The data is analyzed to determine the concentration of the competitor ligand that inhibits 50% of the labeled ligand binding (IC50), from which the binding affinity (Kd) can be calculated.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved in the discovery and application of triantennary GalNAc ligands, the following diagrams have been generated.
Caption: ASGPR-Mediated Endocytosis of a Triantennary GalNAc Conjugate.
Caption: Drug Discovery Workflow for Triantennary GalNAc Conjugates.
Conclusion
The discovery and development of triantennary GalNAc ligands represent a paradigm shift in targeted drug delivery to the liver. Through a deep understanding of the biology of the asialoglycoprotein receptor and sophisticated chemical synthesis, researchers have created a powerful platform for the development of a new generation of therapies for a wide range of hepatic diseases. The continued refinement of ligand design and synthesis will undoubtedly lead to even more effective and safer medicines in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worthington-biochem.com [worthington-biochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a GalNAc targeting ligand for oligonucleotide therapeutics - American Chemical Society [acs.digitellinc.com]
- 7. Triantennary GalNAc Molecular Imaging Probes for Monitoring Hepatocyte Function in a Rat Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Structure-Activity Relationship of Triantennary N-Acetylgalactosamine Conjugated Antisense Oligonucleotides for Targeted Delivery to Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comprehensive Structure-Activity Relationship of Triantennary N-Acetylgalactosamine Conjugated Antisense Oligonucleotides for Targeted Delivery to Hepatocytes. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Item - Novel and Practical Synthesis of Triantennary NâAcetylgalactosamine Ligands for Liver-Targeted Delivery of siRNA Therapeutics - American Chemical Society - Figshare [acs.figshare.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. s27.q4cdn.com [s27.q4cdn.com]
- 18. escholarship.org [escholarship.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A convenient synthesis of 5'-triantennary N-acetyl-galactosamine clusters based on nitromethanetrispropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies with GalNAc-L96 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies employed in the preliminary in vitro evaluation of GalNAc-L96 analogs. GalNAc-L96, a triantennary N-acetylgalactosamine ligand, is a key component in targeted drug delivery systems, particularly for silencing RNA (siRNA) therapeutics directed to hepatocytes.[1][2][3] By binding to the asialoglycoprotein receptor (ASGPR) highly expressed on the surface of these liver cells, GalNAc-L96 facilitates efficient cellular uptake and subsequent target gene silencing.[1][2][3] This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways and workflows.
Data Presentation: Quantitative Analysis of GalNAc-L96 Analog Performance
The following tables summarize key quantitative data from various in vitro studies on GalNAc-L96 and its analogs, providing a comparative overview of their binding affinity and gene silencing efficacy.
| Conjugate/Ligand | Assay Type | Target/System | Key Findings | Reference |
| Oligonucleotide H12 (A-PO-HCV-L96) | Competitive Binding | Asialoglycoprotein Receptor (ASGPR) | Ki = 10.4 nM | [1] |
| RNA R1 (sense-L96) | Competitive Binding | Asialoglycoprotein Receptor (ASGPR) | Ki = 8.8 nM | [1] |
| Triantennary GalNAc3 | Ligand-Receptor Binding | Asialoglycoprotein Receptor (ASGPR) | Kd = 2.3 nM | |
| Triantennary GalNAc3-siApoB | Gene Silencing | ApoB mRNA in primary mouse hepatocytes | IC50 = 1 nM | |
| Trivalent GalNAc-siRNA | CYP450 Inhibition | CYP2C8 | Inhibition at supratherapeutic concentrations (Ki = 28 µM) | |
| Trivalent GalNAc-siRNA | CYP450 Inhibition | CYP2B6 | Mild inhibition at supratherapeutic concentrations | |
| GalNAc-conjugated scaffolds | Cellular Uptake | Primary hepatocytes | Membrane binding observed as early as 5 minutes |
Experimental Protocols: Methodologies for In Vitro Evaluation
This section provides detailed methodologies for the key experiments cited in the evaluation of GalNAc-L96 analogs.
Asialoglycoprotein Receptor (ASGPR) Binding Assay (Competitive Binding)
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a this compound for the ASGPR.
Materials:
-
Hepatocyte cell line expressing ASGPR (e.g., HepG2) or primary hepatocytes.
-
Radiolabeled or fluorescently-labeled ligand with known affinity for ASGPR (e.g., [125I]-Asialoorosomucoid or a fluorescently tagged triantennary GalNAc).
-
Unlabeled this compound (competitor).
-
Binding Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, 2 mM CaCl2, and 0.1% BSA, pH 7.4).
-
Cell lysis buffer.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Preparation: Culture ASGPR-expressing cells to confluency in appropriate multi-well plates.
-
Assay Setup:
-
Wash the cells twice with ice-cold Binding Buffer.
-
Prepare a series of dilutions of the unlabeled this compound in Binding Buffer.
-
Add a fixed concentration of the labeled ligand to each well.
-
Add the different concentrations of the unlabeled this compound to the wells. Include a control with only the labeled ligand (for total binding) and a control with an excess of unlabeled ligand (for non-specific binding).
-
-
Incubation: Incubate the plate at 4°C for a specified time (e.g., 2 hours) to reach binding equilibrium.
-
Washing: Aspirate the incubation medium and wash the cells three times with ice-cold Binding Buffer to remove unbound ligand.
-
Quantification:
-
Lyse the cells using the cell lysis buffer.
-
Transfer the lysate to appropriate tubes or plates for measurement.
-
Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the unlabeled analog that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
In Vitro Gene Silencing Assay
This protocol describes the methodology to assess the gene silencing efficacy of a GalNAc-L96-siRNA conjugate in primary hepatocytes.
Materials:
-
Freshly isolated or cryopreserved primary hepatocytes.
-
Hepatocyte culture medium.
-
GalNAc-L96-siRNA conjugate targeting the gene of interest.
-
Control siRNA (e.g., non-targeting siRNA).
-
RNA extraction kit.
-
Reverse transcription kit.
-
Quantitative PCR (qPCR) machine and reagents (primers and probes for the target gene and a housekeeping gene).
-
Cell lysis buffer for protein analysis.
-
Reagents for protein quantification (e.g., Western blot or ELISA).
Procedure:
-
Cell Seeding: Seed primary hepatocytes in collagen-coated multi-well plates and allow them to attach and recover.
-
Treatment:
-
Prepare a dose-response series of the GalNAc-L96-siRNA conjugate and the control siRNA in culture medium.
-
Aspirate the medium from the cells and add the siRNA solutions.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for uptake and gene silencing.
-
RNA Analysis:
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR to quantify the mRNA levels of the target gene and a housekeeping gene.
-
-
Protein Analysis (Optional):
-
Lyse a parallel set of treated cells to extract total protein.
-
Quantify the protein levels of the target gene product using Western blot or ELISA.
-
-
Data Analysis:
-
Normalize the target gene mRNA levels to the housekeeping gene mRNA levels.
-
Calculate the percentage of gene knockdown relative to the control siRNA-treated cells.
-
Plot the percentage of knockdown against the logarithm of the siRNA concentration to generate a dose-response curve and determine the IC50 value.
-
Cytochrome P450 (CYP) Inhibition Assay
This protocol details an in vitro assay to evaluate the potential of a this compound to inhibit major CYP450 enzymes.
Materials:
-
Human liver microsomes (HLMs) or cryopreserved human hepatocytes.
-
Specific probe substrates for each CYP isoform to be tested (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9).
-
This compound.
-
Known positive control inhibitors for each CYP isoform.
-
NADPH regenerating system (for HLMs).
-
Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Setup:
-
Prepare a concentration series of the this compound and the positive control inhibitors.
-
In a multi-well plate, pre-incubate the HLMs or hepatocytes with the this compound or control inhibitor in the incubation buffer.
-
-
Reaction Initiation:
-
Add the specific CYP probe substrate to each well.
-
For HLMs, initiate the reaction by adding the NADPH regenerating system.
-
-
Incubation: Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of the this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the analog concentration to determine the IC50 value.
-
Mandatory Visualization: Diagrams of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in vitro studies of GalNAc-L96 analogs.
Caption: ASGPR-mediated endocytosis and RNAi pathway for GalNAc-siRNA.
Caption: Workflow for a competitive ASGPR binding assay.
Caption: Experimental workflow for in vitro gene silencing assay.
References
A Technical Guide to GalNAc-L96 Analogs for Targeted Oligonucleotide Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of N-acetylgalactosamine (GalNAc)-L96 analogs for the targeted delivery of therapeutic oligonucleotides to hepatocytes. The conjugation of GalNAc ligands to small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) has emerged as a groundbreaking clinical strategy, significantly enhancing potency and enabling a favorable safety profile for liver-targeted therapies.[1][2] This document provides a comprehensive overview of the underlying mechanism, quantitative comparisons of various GalNAc-L96 analogs, detailed experimental protocols, and visualizations of key biological and experimental workflows.
Introduction: The Power of Targeted Delivery
The triantennary GalNAc construct, often referred to as L96, has been a cornerstone of this technology.[2][6] However, ongoing research has led to the development of various GalNAc-L96 analogs designed to improve efficacy, simplify synthesis, and reduce manufacturing costs.[6][7] This guide will delve into the technical details of these advancements.
Mechanism of Action: ASGPR-Mediated Uptake and Endosomal Escape
The journey of a GalNAc-conjugated oligonucleotide from subcutaneous injection to target mRNA silencing within a hepatocyte involves a series of well-orchestrated molecular events.
The oligonucleotide, now free within the endosome, faces the critical challenge of escaping into the cytoplasm to engage with the RNA-induced silencing complex (for siRNAs) or RNase H (for ASOs). This endosomal escape is considered the rate-limiting step in the delivery process, with estimates suggesting that only a small fraction of the internalized oligonucleotides successfully reaches the cytoplasm.[7][8] The precise mechanisms governing this escape are still under investigation.
Below is a diagram illustrating the ASGPR-mediated uptake and intracellular trafficking of GalNAc-conjugated oligonucleotides.
References
- 1. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. GalNAc Oligo Modifications from Gene Link [genelink.com]
- 7. Delivery of RNA Therapeutics: The Great Endosomal Escape! - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on GalNAc-Mediated Gene Silencing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of N-acetylgalactosamine (GalNAc)-mediated gene silencing, a groundbreaking technology that has revolutionized the landscape of RNA interference (RNAi) therapeutics. This document provides a comprehensive overview of the underlying mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the critical pathways and workflows.
Introduction: The Dawn of Targeted Gene Silencing
The discovery of RNA interference has opened up new avenues for therapeutic intervention by enabling the specific silencing of disease-causing genes. However, the effective delivery of small interfering RNAs (siRNAs) to target tissues remained a significant hurdle for many years. The development of GalNAc-siRNA conjugates represents a pivotal breakthrough, offering a solution for targeted delivery to hepatocytes, the primary cells of the liver.[1][2] This technology leverages the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[1][3][4][5][6] This targeted approach has led to the successful clinical development and approval of several GalNAc-siRNA drugs for a range of liver-related diseases.[1][5][6][7]
Mechanism of Action: A Stepwise Journey to Gene Silencing
The journey of a GalNAc-siRNA conjugate from subcutaneous injection to target mRNA degradation is a multi-step process involving specific molecular interactions and cellular pathways.
2.1. Receptor-Mediated Endocytosis: Following subcutaneous administration, the GalNAc-siRNA conjugate enters the bloodstream and specifically binds to the ASGPR on the surface of hepatocytes.[1][4][5][6] This binding event triggers clathrin-mediated endocytosis, leading to the internalization of the conjugate within an endosome.[1][8]
2.2. Endosomal Escape: Inside the endosome, the acidic environment facilitates the dissociation of the GalNAc-siRNA from the ASGPR.[1] The ASGPR is then recycled back to the cell surface, while the siRNA conjugate remains within the endosome.[1] A small but effective fraction of the siRNA molecules escapes the endosome and enters the cytoplasm, a critical and rate-limiting step in the process.[1]
2.3. RISC Loading and Target Cleavage: Once in the cytoplasm, the siRNA duplex is recognized and loaded into the RNA-Induced Silencing Complex (RISC).[1] The passenger (sense) strand of the siRNA is cleaved and discarded, while the guide (antisense) strand remains associated with the Argonaute-2 (Ago2) protein, the catalytic core of RISC.[1] The guide strand then directs the RISC to the target messenger RNA (mRNA) through complementary base pairing. This binding event leads to the Ago2-mediated cleavage of the target mRNA, preventing its translation into protein and resulting in gene silencing.[1]
Caption: Cellular pathway of GalNAc-siRNA mediated gene silencing.
Quantitative Data on In Vivo Efficacy
The potency and duration of gene silencing are critical parameters for evaluating the therapeutic potential of GalNAc-siRNA conjugates. The following tables summarize key quantitative data from preclinical studies in mice and non-human primates (NHPs).
Table 1: In Vivo Efficacy (ED50) of GalNAc-siRNAs in Mice
| Target Gene | Mouse Model | ED50 (mg/kg) | Reference |
| Transthyretin (TTR) | Wild-type | ~1 | [9] |
| Factor VII | Wild-type | ~1 | [7] |
| ApoB | Wild-type | ~1 | [10] |
| TAZ | NASH model | ~5-15 | [11] |
| Hao1 | Wild-type | 0.3 | [9] |
Table 2: Duration of Gene Silencing in Non-Human Primates (NHPs)
| Target Gene | NHP Model | Dose (mg/kg) | Duration of >50% Knockdown | Reference |
| ApoB | Cynomolgus Monkey | 2.5 | ~11 days | [10][12] |
| TTR | Cynomolgus Monkey | 3 | > 6 months | [13] |
| Antithrombin | Cynomolgus Monkey | 1 | > 4 weeks | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of GalNAc-siRNA conjugates.
4.1. Synthesis and Purification of GalNAc-siRNA Conjugates
4.1.1. Solid-Phase Synthesis of Triantennary GalNAc-siRNA Conjugates
This protocol outlines the automated solid-phase synthesis of a GalNAc-conjugated siRNA sense strand.
-
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside
-
5'-O-DMT-2'-O-TBDMS-ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites (A, C, G, U)
-
Triantennary GalNAc phosphoramidite (B1245037)
-
Standard oligonucleotide synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)
-
Ammonia/methylamine solution for cleavage and deprotection
-
Triethylamine trihydrofluoride (TEA·3HF) for desilylation
-
-
Procedure:
-
Oligonucleotide Synthesis: The siRNA sense strand is synthesized on the CPG solid support in the 3' to 5' direction using standard phosphoramidite chemistry cycles.
-
GalNAc Conjugation: In the final coupling step, the triantennary GalNAc phosphoramidite is coupled to the 5'-terminus of the oligonucleotide.[14]
-
Cleavage and Deprotection: The synthesized conjugate is cleaved from the solid support and deprotected using an ammonia/methylamine solution.[14]
-
Desilylation: The 2'-hydroxyl protecting groups (TBDMS) are removed by treatment with TEA·3HF.
-
Annealing: The purified GalNAc-conjugated sense strand is annealed with the complementary antisense strand to form the final siRNA duplex.
-
4.1.2. Purification of siRNA by HPLC
High-performance liquid chromatography (HPLC) is used to purify the synthesized siRNA conjugates.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
-
Mobile Phase:
-
A: Aqueous buffer (e.g., triethylammonium (B8662869) acetate)
-
-
Procedure:
-
The crude siRNA sample is dissolved in mobile phase A.
-
The sample is injected onto the HPLC column.
-
A gradient of increasing acetonitrile concentration is used to elute the siRNA.
-
Fractions containing the purified siRNA are collected based on the UV absorbance profile.[15][16]
-
The collected fractions are lyophilized to obtain the purified siRNA.
-
Caption: Workflow for GalNAc-siRNA conjugate synthesis and processing.
4.2. In Vivo Evaluation of GalNAc-siRNA Conjugates
4.2.1. Subcutaneous Administration and Tissue Collection in Mice
This protocol describes the administration of GalNAc-siRNA to mice and subsequent collection of liver tissue for analysis.
-
Animals: 6-8 week old female C57BL/6 mice.
-
Procedure:
-
Dosing: Dilute the GalNAc-siRNA conjugate in sterile phosphate-buffered saline (PBS) to the desired concentration. Administer the solution via subcutaneous injection in the interscapular region.[7][17]
-
Monitoring: Monitor the animals daily for any adverse effects.[17]
-
Tissue Collection: At the desired time point post-injection, euthanize the mice according to approved institutional protocols. Perfuse the circulatory system with saline.[17]
-
Liver Harvest: Excise the liver, rinse with cold PBS, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until further analysis.[17][18]
-
4.2.2. RT-qPCR for mRNA Knockdown Analysis
Quantitative reverse transcription PCR (RT-qPCR) is used to measure the level of target mRNA knockdown in liver tissue.
-
Materials:
-
Homogenizer
-
RNA isolation kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR instrument
-
SYBR Green or TaqMan master mix
-
Gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
-
Procedure:
-
RNA Isolation: Homogenize a small piece of the frozen liver tissue and isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using reverse transcriptase.
-
qPCR: Set up the qPCR reaction with the cDNA, gene-specific primers, and qPCR master mix.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene. Calculate the relative mRNA expression using the ΔΔCt method to determine the percentage of knockdown compared to a control group.[3][19][20]
-
4.3. Assessment of RISC Loading and Off-Target Effects
4.3.1. Immunoprecipitation of Ago2-RISC for siRNA Loading Analysis
This protocol allows for the specific isolation of the active RISC to quantify the amount of loaded siRNA.
-
Materials:
-
Cell or tissue lysate
-
Anti-Ago2 antibody
-
Protein A/G magnetic beads
-
Lysis and wash buffers
-
RNA extraction reagents
-
-
Procedure:
-
Lysate Preparation: Prepare a lysate from cells or tissues treated with the GalNAc-siRNA.
-
Immunoprecipitation: Incubate the lysate with an anti-Ago2 antibody to capture the Ago2-containing RISC.[21][22][23]
-
Bead Capture: Add protein A/G magnetic beads to pull down the antibody-RISC complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
RNA Elution and Quantification: Elute the RNA from the beads and quantify the amount of siRNA guide strand using RT-qPCR.[21]
-
4.3.2. RNA-Sequencing for Off-Target Analysis
RNA-sequencing (RNA-seq) provides a global view of gene expression changes and is a powerful tool for identifying potential off-target effects.
-
Procedure:
-
RNA Isolation: Isolate high-quality total RNA from the livers of treated and control animals.
-
Library Preparation: Prepare RNA-seq libraries from the isolated RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.[24][25][26]
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis between the treated and control groups.[27][28]
-
Off-Target Identification: Identify genes that are significantly downregulated and contain seed sequence matches to the siRNA guide strand, which may indicate off-target effects.[27]
-
Caption: Experimental workflow for in vivo analysis of GalNAc-siRNA.
Conclusion
GalNAc-mediated gene silencing has emerged as a robust and clinically validated platform for the development of RNAi therapeutics targeting liver-expressed genes. The foundational research outlined in this guide highlights the elegant mechanism of action, the impressive in vivo efficacy, and the established experimental protocols that underpin this technology. As our understanding of the intricate cellular pathways continues to evolve, further refinements in GalNAc-siRNA conjugate design and delivery are anticipated, promising an even broader impact on the treatment of a wide array of genetic and acquired diseases.
References
- 1. furthlab.xyz [furthlab.xyz]
- 2. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Custom synthesis of N-acetylgalactosamine (GalNac) siRNA [biosyn.com]
- 7. liposomes.ca [liposomes.ca]
- 8. researchgate.net [researchgate.net]
- 9. From bench to bedside: Improving the clinical safety of GalNAc–siRNA conjugates using seed-pairing destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNAi-mediated gene silencing in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Therapeutic Silencing RNA Targeting Hepatocyte TAZ Prevents and Reverses Fibrosis in Nonalcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluating the oral delivery of GalNAc-conjugated siRNAs in rodents and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ads-tec.co.jp [ads-tec.co.jp]
- 16. agilent.com [agilent.com]
- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 18. EFFECTIVENESS OF siRNA UPTAKE IN TARGET TISSUES BY VARIOUS DELIVERY METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The importance of RT-qPCR primer design for the detection of siRNA-mediated mRNA silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ago2 Immunoprecipitation for RISC-siRNA Quantitation [cgt.medicalbiochemist.com]
- 22. Small Molecule Inhibition of RISC Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 25. workshop.veupathdb.org [workshop.veupathdb.org]
- 26. RNA-Seq Library Preparation | RNA Lexicon [lexogen.com]
- 27. researchgate.net [researchgate.net]
- 28. biostars.org [biostars.org]
An In-Depth Technical Guide to the GalNAc-L96 Linker: Components, Synthesis, and Application in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The GalNAc-L96 linker is a pivotal component in the targeted delivery of oligonucleotide therapeutics, particularly small interfering RNAs (siRNAs), to hepatocytes. Its design leverages the high-affinity interaction between N-acetylgalactosamine (GalNAc) and the asialoglycoprotein receptor (ASGPR) expressed on the surface of liver cells. This technical guide provides a comprehensive overview of the GalNAc-L96 linker's components, synthesis, and the biological pathways it exploits.
Core Components of the GalNAc-L96 Linker
The GalNAc-L96 linker is a complex molecule meticulously designed to facilitate the efficient and specific delivery of therapeutic payloads. Its architecture consists of three primary components:
-
Triantennary N-acetylgalactosamine (GalNAc) Cluster: This is the targeting moiety of the linker. It comprises three GalNAc sugar residues multivalently displayed to enhance binding affinity to the ASGPR. This "cluster effect" is crucial for efficient receptor-mediated endocytosis.
-
PEG-Based Spacer (L96): The "L96" designation refers to the linker or spacer component that connects the GalNAc cluster to the therapeutic payload. While the exact proprietary structures of all commercial L96 linkers are not always fully disclosed, it is generally understood to be a polyethylene (B3416737) glycol (PEG)-based chain. This spacer provides flexibility and optimal spatial orientation for the GalNAc cluster to engage with the ASGPR.
-
Conjugation Moiety: This is the reactive end of the linker that allows for its covalent attachment to a therapeutic molecule, such as an siRNA. Common conjugation moieties include a carboxylic acid group for amide bond formation or an azide (B81097) group for "click chemistry" reactions.
Physicochemical and Binding Properties
The physicochemical properties of the GalNAc-L96 linker and its conjugates are critical for their in vivo performance. The following tables summarize key quantitative data available in the public domain.
| Property | Value | Source |
| Molecular Formula (GalNAc-L96 Linker-Acid) | C91H148N10O39 | [] |
| Molecular Weight (GalNAc-L96 Linker-Acid) | 2006.22 g/mol | [] |
| Molecular Formula (GalNac-L96) | C127H194N12O45 | [2] |
| Molecular Weight (GalNac-L96) | 2608.9 g/mol | [2] |
Table 1: Physicochemical Properties of GalNAc-L96 Variants
| Conjugate | Binding Affinity (Ki) to ASGPR | Source |
| Oligonucleotide H12 (A-PO-HCV-L96) | 10.4 nM | [3] |
| RNA R1 (sense-L96) | 8.8 nM | [3] |
Table 2: Binding Affinity of GalNAc-L96 Conjugates
Experimental Protocols
The synthesis of the GalNAc-L96 linker and its conjugation to siRNAs is a multi-step process involving sophisticated organic chemistry techniques. Below are generalized methodologies based on published synthesis strategies.
Synthesis of a Triantennary GalNAc Cluster
A robust and resource-effective "pot-economy" method for synthesizing a triantennary GalNAc ligand, which serves as the core of the GalNAc-L96 linker, has been described. This approach minimizes the number of purification steps, making it more efficient for large-scale production.
Key Steps:
-
Initial Coupling: The synthesis begins with the coupling of a protected GalNAc-acid derivative to a branching core molecule using a coupling reagent like HBTU in the presence of a base such as Hünig's base.
-
Deprotection and Subsequent Couplings: The protecting groups are removed, and subsequent protected GalNAc-acid molecules are coupled to the available arms of the branching core in a stepwise manner.
-
Final Linker Attachment: Once the triantennary GalNAc cluster is assembled, the spacer arm (L96) is attached. This spacer typically terminates in a functional group that can be further modified for conjugation.
-
Purification: While the pot-economy approach reduces the number of intermediate purifications, a final purification step, often involving flash chromatography, is necessary to isolate the desired triantennary GalNAc linker. A total yield of 61% has been reported for such a synthesis.[4]
Solid-Phase Synthesis of GalNAc-siRNA Conjugates
The conjugation of the GalNAc-L96 linker to an siRNA molecule is typically performed using solid-phase phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.
Methodology:
-
Preparation of GalNAc-L96 Phosphoramidite: The GalNAc-L96 linker is first converted into a phosphoramidite building block. This involves reacting the terminal hydroxyl group of the linker with a phosphitylating agent.
-
Solid Support Synthesis: Alternatively, the GalNAc-L96 linker can be attached to a controlled pore glass (CPG) solid support.
-
Automated Oligonucleotide Synthesis: The siRNA sequence is synthesized on the solid support.
-
Coupling of GalNAc-L96 Phosphoramidite: The GalNAc-L96 phosphoramidite is then coupled to the 5' or 3' end of the synthesized siRNA chain.
-
Deprotection and Cleavage: The fully assembled GalNAc-siRNA conjugate is cleaved from the solid support, and all protecting groups are removed.
-
Purification: The final conjugate is purified using techniques such as high-performance liquid chromatography (HPLC).
Visualization of Key Pathways and Workflows
ASGPR-Mediated Endocytosis Pathway
The following diagram illustrates the mechanism by which GalNAc-siRNA conjugates are internalized by hepatocytes.
Caption: ASGPR-mediated endocytosis of GalNAc-siRNA conjugates.
Experimental Workflow for GalNAc-siRNA Conjugate Synthesis and Evaluation
The following diagram outlines the typical workflow for the development and preclinical testing of GalNAc-siRNA conjugates.
Caption: Synthesis and evaluation workflow for GalNAc-siRNA conjugates.
Conclusion
References
The Architect's Guide to Precision Medicine: Core Principles of GalNAc-siRNA Conjugate Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of RNA interference (RNAi) has opened up a new frontier in therapeutic development, offering the potential to silence disease-causing genes with high specificity. However, the translation of small interfering RNA (siRNA) into clinical applications has been historically hampered by challenges in targeted delivery and stability. The development of N-acetylgalactosamine (GalNAc)-siRNA conjugates has emerged as a groundbreaking solution, enabling potent and specific delivery to hepatocytes. This guide provides a comprehensive overview of the fundamental principles governing the design of these highly effective therapeutic agents.
The Central Paradigm: ASGPR-Mediated Endocytosis
The cornerstone of GalNAc-siRNA technology lies in its exploitation of the asialoglycoprotein receptor (ASGPR), a C-type lectin highly and almost exclusively expressed on the surface of hepatocytes.[1][2][3] This receptor's natural function is to recognize, bind, and internalize glycoproteins exposing terminal galactose or GalNAc residues, thereby clearing them from circulation.[1] By conjugating a synthetic triantennary GalNAc ligand to an siRNA molecule, the therapeutic payload effectively mimics a natural ligand for ASGPR, hijacking this endogenous pathway for targeted delivery to the liver.[4][5][6]
Upon subcutaneous administration, GalNAc-siRNA conjugates rapidly enter the bloodstream and are recognized by ASGPR on hepatocytes.[7][8] The binding of the multivalent GalNAc ligand to the receptor triggers clathrin-mediated endocytosis, engulfing the conjugate into the cell within an endosome.[3][9] As the endosome matures, its internal pH drops, leading to the dissociation of the GalNAc-siRNA conjugate from the ASGPR.[8][9] The receptor is then recycled back to the cell surface for further rounds of uptake, while the conjugate remains within the endolysosomal pathway.[3][9] A small but therapeutically significant fraction of the siRNA escapes the endosome to reach the cytoplasm, where it engages the RNA-induced silencing complex (RISC) to mediate the cleavage of its target messenger RNA (mRNA), resulting in potent and durable gene silencing.[8][10]
Core Design Principles of GalNAc-siRNA Conjugates
The efficacy of a GalNAc-siRNA conjugate is not merely a product of its components but a finely tuned interplay of its constituent parts. Optimal design requires careful consideration of the GalNAc ligand, the linker chemistry, and the chemical modifications of the siRNA duplex.
The GalNAc Ligand: Valency and Spatial Arrangement
The affinity of the conjugate for ASGPR is critically dependent on the number and spatial arrangement of the GalNAc moieties. While monovalent GalNAc exhibits weak binding, multivalent presentations lead to a significant increase in binding affinity through a avidity effect.[11][12] Trivalent GalNAc clusters have been widely adopted and clinically validated as they provide a balance of high affinity and synthetic accessibility.[12][13][14] Studies have shown that both preassembled trivalent clusters and those assembled sequentially using phosphoramidite (B1245037) chemistry during solid-phase synthesis are effective, with preassembled clusters potentially offering higher tissue accumulation and gene silencing.[12][15] The spacing and geometry of the GalNAc units within the cluster also influence receptor engagement and subsequent internalization.[15]
Linker Chemistry: Stability and Release
The linker connecting the GalNAc cluster to the siRNA duplex plays a crucial role in the overall performance of the conjugate. It must be stable in circulation to ensure the integrity of the conjugate until it reaches the target hepatocyte. Once inside the endosome, the linker should ideally be susceptible to cleavage to release the siRNA, although the exact mechanism and necessity of cleavage for endosomal escape are still under investigation.[9] Various linker chemistries have been explored, with the goal of optimizing stability, solubility, and release kinetics.[16]
siRNA Chemical Modifications: Enhancing Stability and Mitigating Off-Target Effects
Unmodified siRNA is highly susceptible to degradation by nucleases present in biological fluids and within cells.[17] To overcome this limitation, extensive chemical modifications are incorporated into the siRNA duplex to enhance its stability and prolong its therapeutic effect.[17][18] Common modifications include:
-
2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F) modifications on the ribose sugar backbone increase nuclease resistance and modulate binding affinity.[9][18]
-
Phosphorothioate (PS) linkages , where a non-bridging oxygen in the phosphate (B84403) backbone is replaced with sulfur, significantly enhance resistance to nuclease degradation.[19] These are often strategically placed at the ends of the siRNA strands.[17]
These modifications, often used in combination, have led to the development of highly stable and potent siRNA designs, such as the Enhanced Stabilization Chemistry (ESC) and Advanced ESC platforms, which have demonstrated improved efficacy and duration of action in both preclinical and clinical settings.[9][18][20] Furthermore, specific modifications in the "seed region" of the siRNA guide strand can be introduced to reduce off-target effects, thereby improving the safety profile of the therapeutic.[21]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, providing a comparative overview of the performance of different GalNAc-siRNA conjugate designs.
Table 1: In Vivo Efficacy of GalNAc-siRNA Conjugates in Rodents
| Conjugate/Target | Chemistry | Dose (mg/kg) | Route | Species | ED50 (mg/kg) | Target Knockdown (%) | Reference |
| GalNAc-siTTR | ESC | 1 | SC | Mouse | ~1 | >90 | [19] |
| GalNAc-siApoB | Early Generation | 25 | SC | Mouse | ≥25 | ~80 | [22] |
| GalNAc-siTTR2 | Early Generation | 25 | SC | Mouse | ≥25 | ~70 | [22] |
| D1 (Ttr) | ESC | 0.5 | SC | Mouse | <0.5 | ~90 | [21] |
| D4 (Ttr) | ESC+ (GNA mod) | 0.75 | SC | Mouse | ~0.75 | ~90 | [21] |
ED50: Median effective dose; SC: Subcutaneous; ESC: Enhanced Stabilization Chemistry; GNA: Glycol nucleic acid.
Table 2: Pharmacokinetic Parameters of GalNAc-siRNA Conjugates
| Conjugate | Species | Dose (mg/kg) | Route | Tmax (hr) | Plasma Half-life | Liver Accumulation (% of dose) | Reference |
| GalNAc-siRNA (general) | Mouse, Rat, Monkey | Various | SC | 0.25 - 2 | Rapid clearance from plasma | >95% of bioavailable dose | [7] |
| GalNAc-siTTR | WT Mouse | 1 - 125 | SC | ~1 | - | Dose-dependent | [22] |
| GalNAc-siTTR | Asgr2-/- Mouse | 1 - 125 | SC | ~1 | - | Reduced at >5 mg/kg | [22] |
| Various Conjugates | - | - | - | - | - | 2-4% after 1 week | [12][15] |
Tmax: Time to maximum plasma concentration; WT: Wild-type.
Key Experimental Protocols
This section provides an overview of the methodologies for essential experiments in the development and evaluation of GalNAc-siRNA conjugates.
Solid-Phase Synthesis of GalNAc-siRNA Conjugates
Objective: To chemically synthesize the GalNAc-siRNA conjugate with the desired sequence and modifications.
Methodology Overview:
-
Solid Support Functionalization: The synthesis begins with a solid support, typically controlled pore glass (CPG), functionalized with the first nucleoside of the sense strand. For 3'-GalNAc conjugation, a triple-GalNAc CPG solid support can be used.[11][13]
-
Iterative Nucleotide Addition: The siRNA sense strand is synthesized in the 3' to 5' direction using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.[23][24] In each cycle, a phosphoramidite monomer corresponding to the desired nucleotide (with appropriate 2' modifications) is added.
-
Capping, Oxidation, and Deprotection: After each coupling step, unreacted 5'-hydroxyl groups are capped, the newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate triester (or thiophosphate triester for PS linkages), and the protecting group on the 5'-hydroxyl is removed to allow for the next coupling reaction.
-
Ligand Conjugation (for 5' conjugation): If the GalNAc ligand is to be attached at the 5'-end, a GalNAc phosphoramidite is used in the final coupling step.[11][13]
-
Cleavage and Global Deprotection: Once the synthesis of the sense strand is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed using a chemical cocktail (e.g., a mixture of methylamine (B109427) and ammonia).
-
Purification: The crude GalNAc-conjugated sense strand is purified using techniques such as high-performance liquid chromatography (HPLC).
-
Antisense Strand Synthesis and Duplex Annealing: The complementary antisense strand is synthesized and purified using a similar protocol. The purified sense and antisense strands are then annealed to form the final siRNA duplex.
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.[25]
In Vitro Hepatocyte Uptake Assay
Objective: To assess the ability of GalNAc-siRNA conjugates to be taken up by hepatocytes in a receptor-dependent manner.
Methodology Overview:
-
Cell Culture: Primary hepatocytes (human, rat, or mouse) are plated in collagen-coated plates and allowed to attach.[26][27]
-
Treatment: The cells are incubated with varying concentrations of the GalNAc-siRNA conjugate for a defined period (e.g., 48 hours). To confirm ASGPR-mediated uptake, a competition experiment can be performed by co-incubating with an excess of free GalNAc or by using hepatocytes where ASGPR has been knocked down.
-
Cell Lysis and siRNA Quantification: After incubation, the cells are washed to remove any unbound conjugate and then lysed. The intracellular concentration of the siRNA is quantified using a sensitive method such as quantitative reverse transcription polymerase chain reaction (qRT-PCR) or liquid chromatography-mass spectrometry (LC-MS).[17][27]
-
Data Analysis: The uptake is typically expressed as the amount of siRNA per milligram of cellular protein. Dose-response curves can be generated to determine the concentration at which uptake is half-maximal (EC50).
In Vivo Efficacy Testing in Mice
Objective: To evaluate the in vivo gene silencing efficacy of the GalNAc-siRNA conjugate.
Methodology Overview:
-
Animal Model: C57BL/6 mice are commonly used for initial efficacy studies.[21]
-
Dosing: The GalNAc-siRNA conjugate is administered to the mice, typically via a single subcutaneous injection.[21] A vehicle control (e.g., saline) is administered to a separate group of animals.
-
Tissue Collection and Analysis: At a predetermined time point after dosing (e.g., 7 days), the mice are euthanized, and the livers are collected.[21]
-
mRNA Quantification: Total RNA is extracted from a portion of the liver tissue, and the levels of the target mRNA are quantified by qRT-PCR. The results are typically normalized to a housekeeping gene (e.g., GAPDH).[17]
-
Protein Quantification: In some studies, serum or liver protein levels of the target gene product are also measured by methods such as ELISA or Western blotting to assess the downstream effect of mRNA silencing.[21]
-
Data Analysis: The percentage of target mRNA or protein knockdown is calculated by comparing the levels in the treated group to the vehicle control group. Dose-response studies can be conducted to determine the ED50.[19]
Conclusion
The design of GalNAc-siRNA conjugates is a multi-faceted process that requires a deep understanding of the interplay between the targeting ligand, linker chemistry, and siRNA modifications. By leveraging the natural biology of the asialoglycoprotein receptor, these conjugates have overcome the long-standing challenge of siRNA delivery to the liver, leading to a new class of potent and durable therapeutics. The principles and methodologies outlined in this guide provide a foundational framework for researchers and drug developers working to advance this promising therapeutic modality. Continued innovation in conjugate design will undoubtedly expand the reach of RNAi therapeutics to address a wider range of liver-related diseases.
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. capella.alnylam.com [capella.alnylam.com]
- 3. Clinical Proof of Concept for a Novel Hepatocyte-Targeting GalNAc-siRNA Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Whole-Body Physiologically Based Pharmacokinetic Modeling of GalNAc-Conjugated siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nonclinical Safety Profile of GalNAc-conjugated RNAi Therapeutics in Subacute Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Cluster and Monomer-Based GalNAc Structures Induce Effective Uptake of siRNAs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Impact of enhanced metabolic stability on pharmacokinetics and pharmacodynamics of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
- 21. From bench to bedside: Improving the clinical safety of GalNAc–siRNA conjugates using seed-pairing destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel diamine-scaffold based N -acetylgalactosamine (GalNAc)–siRNA conjugate: synthesis and in vivo activities - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03023K [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. GalNAc-siRNA Conjugate Development - Nucleic Acid Formulation - CD Formulation [formulationbio.com]
- 26. bioivt.com [bioivt.com]
- 27. Hepatocyte Uptake Assay - Technologies - Solvo Biotechnology [solvobiotech.com]
The Evolving Landscape of GalNAc-L96 Analogs: A Technical Guide to Patent-Driven Innovation in Liver-Targeted RNAi Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The conjugation of N-acetylgalactosamine (GalNAc) to small interfering RNAs (siRNAs) has revolutionized the field of RNAi therapeutics, enabling potent and specific delivery to hepatocytes. The archetypal trivalent GalNAc construct, L96, has paved the way for several approved therapies. However, the quest for enhanced efficacy, improved synthetic accessibility, and expanded therapeutic windows continues to drive the development of GalNAc-L96 analogs. This technical guide delves into the patent landscape surrounding these next-generation liver-targeting moieties, providing a comprehensive overview of novel designs, synthetic methodologies, and comparative efficacy data.
The Core Concept: ASGPR-Mediated Endocytosis
The scientific foundation for GalNAc-based delivery to the liver lies in the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[1] This interaction triggers receptor-mediated endocytosis, a highly efficient process for internalizing the conjugated siRNA therapeutic.
Figure 1: ASGPR-mediated uptake of GalNAc-siRNA conjugates.
The Patent Landscape of GalNAc-L96 Analogs
Recent patent filings and scientific publications reveal a strategic shift from the foundational L96 structure towards analogs with modified linkers, altered carbohydrate arrangements, and novel scaffold backbones. These innovations aim to optimize the spatial orientation of the GalNAc residues for enhanced ASGPR binding, simplify the manufacturing process, and ultimately improve the therapeutic index of the resulting siRNA conjugates.
Modifications to the Linker Moiety
A significant area of innovation focuses on the linker connecting the GalNAc cluster to the oligonucleotide. Patents such as WO2022076922A1 describe the synthesis of asymmetric tri-antennary GalNAc conjugates featuring triazole and amide linkers. These modifications can influence the flexibility and pre-organization of the GalNAc cluster, potentially impacting its binding affinity to ASGPR.
Alternative Scaffolds and Carbohydrate Valency
While the triantennary arrangement of L96 is well-established, research is exploring alternative scaffolds to present the GalNAc moieties. A notable example comes from a study by Li et al., which describes a novel pyran-derived scaffold for the sequential attachment of monovalent GalNAc units.[2] This approach not only offers the potential for improved in vivo efficacy but also streamlines the chemical synthesis process, a critical factor for cost-effective manufacturing.[2] Furthermore, the patent literature includes explorations of varying the number of GalNAc units, with di- and trivalent configurations being the most extensively studied for their potent ASGPR binding.
Quantitative Comparison of GalNAc-L96 and its Analogs
The ultimate validation of any GalNAc-L96 analog lies in its in vivo performance. The following tables summarize key quantitative data from publicly available sources, comparing the efficacy of novel GalNAc-siRNA conjugates to the standard L96 construct.
Table 1: In Vivo Efficacy of ANGPTL3-Targeting siRNAs with Different GalNAc Conjugates in Mice [2]
| Conjugate ID | GalNAc Ligand | Linkage | Day 14 Serum ANGPTL3 Reduction (%) |
| 123M | Triantennary GalNAc (Gal-5) | - | 60.7 |
| 148M | TrisGal-6 | Phosphodiester (PO) | 83.0 |
| 149M | TrisGal-6 | Phosphorothioate (PS) | 83.7 |
| 102M | Triantennary L96 | - | 25.4 (at 1 mg/kg, Day 21) |
Table 2: Dose-Dependent Efficacy of ANGPTL3-Targeting siRNAs [2]
| Conjugate ID | GalNAc Ligand | Dose (mg/kg) | Day 21 Serum ANGPTL3 Reduction (%) |
| 102M | Triantennary L96 | 1 | 25.4 |
| 102M | Triantennary L96 | 3 | 51.5 |
| 149M | TrisGal-6 | 1 | 40.1 |
| 149M | TrisGal-6 | 3 | 76.6 |
Experimental Protocols
The following sections provide a generalized overview of the key experimental methodologies cited in the patent literature for the synthesis and evaluation of GalNAc-siRNA conjugates.
Synthesis of GalNAc-siRNA Conjugates
The synthesis of GalNAc-siRNA conjugates is a multi-step process that can be broadly categorized into the synthesis of the GalNAc cluster and its subsequent conjugation to the siRNA.
Figure 2: General workflow for the synthesis of GalNAc-siRNA conjugates.
Detailed Methodologies:
-
GalNAc Monomer Synthesis: This typically involves the protection of the hydroxyl and amino groups of N-acetylgalactosamine, followed by the introduction of a reactive group for subsequent coupling reactions.
-
Scaffold/Linker Assembly: The protected GalNAc monomers are coupled to a central scaffold or a linear linker. The choice of scaffold and linker chemistry is a key area of innovation, as described in patents like WO2022076922A1.
-
Solid-Phase Oligonucleotide Synthesis: The sense and antisense strands of the siRNA are synthesized on a solid support using standard phosphoramidite (B1245037) chemistry.
-
Conjugation: The fully assembled GalNAc cluster is conjugated to the siRNA. This can be achieved through various chemical ligation strategies, often targeting the 5' or 3' end of one of the siRNA strands.
-
Purification and Characterization: The final conjugate is purified using techniques such as HPLC and characterized by mass spectrometry to confirm its identity and purity.
In Vivo Efficacy Studies
The in vivo efficacy of GalNAc-siRNA conjugates is typically assessed in rodent models, with the primary endpoint being the knockdown of the target mRNA and protein in the liver.
Typical Experimental Workflow:
-
Animal Model: C57BL/6 mice are a commonly used strain.
-
Dosing: The GalNAc-siRNA conjugate is administered via subcutaneous injection at various dose levels. A control group receives a saline or a non-targeting siRNA conjugate.
-
Sample Collection: At predetermined time points post-injection, blood samples are collected to measure the levels of the target protein in the serum.
-
Tissue Harvesting: At the end of the study, the animals are euthanized, and liver tissue is harvested.
-
Target Gene Expression Analysis:
-
mRNA Quantification: The levels of the target mRNA in the liver are quantified using quantitative real-time PCR (qRT-PCR).
-
Protein Quantification: The levels of the target protein in the liver and/or serum are measured using methods such as ELISA or Western blotting.
-
-
Data Analysis: The percentage of target gene knockdown is calculated by comparing the expression levels in the treated groups to the control group.
Conclusion and Future Directions
The patent landscape for GalNac-L96 analogs is a testament to the ongoing innovation in the field of RNAi therapeutics. The development of novel linkers and scaffolds is leading to second-generation GalNAc-siRNA conjugates with potentially superior efficacy and more efficient manufacturing processes. As our understanding of the structure-activity relationship of ASGPR binding deepens, we can expect to see the emergence of even more sophisticated and potent liver-targeting strategies. This will undoubtedly expand the therapeutic applications of RNAi and bring new hope to patients with a wide range of liver-related diseases.
References
Methodological & Application
Synthesis of GalNAc-L96 Analogs for Targeted Oligonucleotide Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylgalactosamine (GalNAc) conjugates, particularly the trivalent ligand L96, are a leading strategy for the targeted delivery of oligonucleotide therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to hepatocytes. This targeted delivery is mediated by the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR) expressed on the surface of liver cells, leading to enhanced potency and a wider therapeutic index. This document provides detailed application notes and protocols for the synthesis of GalNAc-L96 analogs and their conjugation to oligonucleotides, intended for research laboratory use.
Introduction
The conjugation of therapeutic oligonucleotides to GalNAc ligands facilitates their specific uptake into liver cells through receptor-mediated endocytosis.[][2][3][4] The L96 ligand, a triantennary GalNAc construct, has demonstrated robust efficacy in clinical applications, including the FDA-approved siRNA therapeutic, Inclisiran.[5][6] The synthesis of GalNAc-L96 conjugated oligonucleotides can be achieved through two primary strategies: solid-phase synthesis and solution-phase conjugation.[7][8] This document outlines both approaches, providing a comparative overview and detailed experimental protocols.
Signaling Pathway: ASGPR-Mediated Endocytosis
GalNAc-conjugated oligonucleotides are internalized by hepatocytes via the asialoglycoprotein receptor (ASGPR). This process involves the binding of the GalNAc ligand to the receptor, followed by endocytosis and subsequent release of the oligonucleotide into the cytoplasm where it can engage with its target mRNA.
Caption: ASGPR-mediated uptake of a GalNAc-oligonucleotide conjugate.
Comparison of Synthesis Strategies
Both solid-phase and solution-phase conjugation methods effectively produce GalNAc-oligonucleotide conjugates of high purity.[7] The choice of strategy often depends on the desired scale, time constraints, and available resources.
| Parameter | Solid-Phase Conjugation | Solution-Phase Conjugation | Reference |
| Starting Materials | GalNAc-phosphoramidite, support-bound oligonucleotide | 5'-amino-modified oligonucleotide, activated GalNAc-L96 ester | [7][8] |
| Overall Yield | Lower | Higher | [7] |
| Purity | High | Slightly Higher | [7] |
| Process Time | More expedient | Longer | [7] |
| Unit Operations | Fewer | More | [7][8] |
| Scalability | Well-suited for smaller scale | Demonstrated for multi-kilogram scale | [8] |
Experimental Protocols
The following protocols are generalized from published methods and should be adapted and optimized for specific laboratory conditions and oligonucleotide sequences.
Protocol 1: Solid-Phase Synthesis of a 5'-GalNAc-Oligonucleotide Conjugate
This method utilizes a GalNAc phosphoramidite (B1245037) for direct coupling to the 5'-terminus of a support-bound oligonucleotide.[8]
Caption: Workflow for solid-phase GalNAc conjugation.
Materials:
-
Support-bound oligonucleotide (synthesized using standard phosphoramidite chemistry)
-
GalNAc-L96 phosphoramidite
-
Activator solution (e.g., 0.25 M 4,5-dicyanoimidazole (B129182) (DCI) in acetonitrile)
-
Capping solutions (A: acetic anhydride/lutidine/THF; B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)
-
Detritylation solution (e.g., 3% dichloroacetic acid (DCA) in toluene)
-
Cleavage and deprotection solution (e.g., aqueous ammonia)
-
Anhydrous acetonitrile
Procedure:
-
The synthesis is performed on an automated DNA/RNA synthesizer.
-
The final 5'-dimethoxytrityl (DMT) group of the support-bound oligonucleotide is removed using the detritylation solution.
-
The GalNAc-L96 phosphoramidite and activator are co-delivered to the synthesis column. A longer coupling time (e.g., 12-15 minutes) is recommended to ensure high coupling efficiency.[9]
-
Unreacted 5'-hydroxyl groups are capped.
-
The phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.
-
The support is treated with the cleavage and deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups.
-
The crude product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
The purified product is characterized by mass spectrometry.
Protocol 2: Solution-Phase Conjugation of a 5'-Amino-Modified Oligonucleotide
This method involves the synthesis and purification of a 5'-amino-modified oligonucleotide, followed by its conjugation to an activated GalNAc-L96 ester in solution.[8][10]
Caption: Workflow for solution-phase GalNAc conjugation.
Materials:
-
Purified 5'-amino-modified oligonucleotide
-
GalNAc-L96 activated ester (e.g., pentafluorophenyl (PFP) ester)
-
Organic solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF))
-
Base (e.g., N,N-diisopropylethylamine (DIPEA))
-
Aqueous buffer (e.g., sodium bicarbonate buffer)
Procedure:
-
Synthesize and purify the 5'-amino-modified oligonucleotide using standard procedures.
-
Dissolve the 5'-amino-modified oligonucleotide in the aqueous buffer.
-
Dissolve the GalNAc-L96 PFP ester in an organic solvent like DMSO.
-
Add the GalNAc-L96 solution to the oligonucleotide solution with stirring.
-
Add the base (e.g., DIPEA) to facilitate the reaction.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the GalNAc-oligonucleotide conjugate is purified by RP-HPLC.
-
Characterize the final product by mass spectrometry.
Purification and Characterization
Purification of GalNAc-conjugated oligonucleotides is typically performed using RP-HPLC.[7][8] The addition of the bulky, hydrophobic GalNAc moiety allows for good separation of the conjugated product from the unconjugated oligonucleotide.[8] Characterization is primarily done by mass spectrometry to confirm the identity and purity of the final product. For more complex impurity profiles, advanced techniques like mixed-mode chromatography may be necessary.[11]
Quantitative Data Summary
The following table summarizes typical quantitative data from the synthesis of GalNAc-conjugated oligonucleotides. Actual results will vary depending on the specific oligonucleotide sequence, synthesis scale, and purification method.
| Synthesis Method | Analyte | Purity (HPLC) | Yield | Reference |
| Solid-Phase | Crude GalNAc-ASO | ~70-80% | ~40-60% | [7] |
| Solution-Phase | Crude GalNAc-ASO | ~80-90% | ~60-75% | [7] |
| Solid-Phase | Purified GalNAc-ASO | >95% | - | [7] |
| Solution-Phase | Purified GalNAc-ASO | >95% | - | [7] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Efficiency (Solid-Phase) | Insufficient coupling time. | Increase coupling time for the GalNAc phosphoramidite step. |
| Inactive phosphoramidite. | Use fresh, high-quality GalNAc phosphoramidite. | |
| Incomplete Reaction (Solution-Phase) | Incorrect pH. | Optimize the pH of the reaction buffer. |
| Degradation of activated ester. | Use freshly prepared or properly stored activated GalNAc ester. | |
| Poor Purification Separation | Inappropriate HPLC column or gradient. | Optimize the RP-HPLC method (e.g., column type, gradient, temperature). |
| Co-elution of impurities. | Consider alternative purification methods like ion-exchange or mixed-mode chromatography. |
Conclusion
The synthesis of GalNAc-L96 conjugated oligonucleotides is a critical process for the development of liver-targeted nucleic acid therapeutics. Both solid-phase and solution-phase approaches are viable and offer distinct advantages. The protocols and data presented herein provide a comprehensive guide for research laboratories to successfully synthesize and purify these important molecules. Careful optimization of reaction conditions and purification methods is essential to obtain high-quality conjugates for in vitro and in vivo studies.
References
- 2. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GalNAc-Conjugated Antisense Oligonucleotide (ASO) Development Service - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization and separation of impurities in a GalNAc ligand - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols: A Step-by-Step Guide to GalNAc-L96 siRNA Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of small interfering RNA (siRNA) to hepatocytes has been revolutionized by conjugation with N-acetylgalactosamine (GalNAc). Triantennary GalNAc ligands, such as L96, exhibit high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This interaction facilitates rapid and efficient receptor-mediated endocytosis of the GalNAc-siRNA conjugate, leading to potent and durable gene silencing in the liver. This document provides a detailed guide to the synthesis, purification, and characterization of GalNAc-L96 siRNA conjugates.
The conjugation of GalNAc to siRNA enhances tissue-specific delivery, allowing for lower doses and minimizing off-target effects.[1] FDA-approved therapies like Givosiran, Lumasiran, and Inclisiran utilize this technology, highlighting its clinical significance.[2] The chemical stability of the siRNA is often enhanced through modifications such as 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), and phosphorothioate (B77711) (PS) linkages to resist degradation by nucleases.[1][]
Signaling Pathway and Cellular Uptake
GalNAc-siRNA conjugates enter hepatocytes through a well-defined pathway. The triantennary GalNAc ligand binds to the ASGPR on the hepatocyte surface, triggering receptor-mediated endocytosis. The conjugate is then trafficked through the endosomal pathway. Acidification of the endosome leads to the dissociation of the conjugate from the receptor, and the ASGPR is recycled back to the cell surface. A portion of the siRNA conjugate escapes the endosome and enters the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate target mRNA degradation.
Caption: Cellular uptake and mechanism of action of GalNAc-siRNA conjugates.
Experimental Protocols
There are two primary strategies for the synthesis of GalNAc-siRNA conjugates: solid-phase synthesis and post-synthetic solution-phase conjugation.
Method 1: Solid-Phase Synthesis of 3'-GalNAc-Conjugated siRNA
This method involves the synthesis of the siRNA sense strand directly on a solid support that is pre-functionalized with the GalNAc-L96 linker. This is a common and efficient method for producing 3'-conjugated siRNAs.[4][5]
Materials and Equipment:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with GalNAc-L96
-
RNA phosphoramidites (A, C, G, U) with appropriate 2'- and 5'-protecting groups
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Capping reagents (e.g., acetic anhydride)
-
Deblocking solution (e.g., dichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., aqueous ammonia (B1221849)/ethanol)
-
HPLC system for purification
-
Mass spectrometer for characterization
Protocol:
-
Synthesizer Setup: Load the GalNAc-L96 CPG solid support into the synthesis column. Install the required RNA phosphoramidites and reagents on the synthesizer.
-
Automated Solid-Phase Synthesis: Program the synthesizer to perform the standard phosphoramidite (B1245037) cycle for each nucleotide addition to the growing RNA chain on the GalNAc-L96 support. The synthesis proceeds in the 3' to 5' direction.
-
Cleavage and Deprotection: After completion of the synthesis, treat the solid support with a solution of aqueous ammonia and ethanol (B145695) to cleave the synthesized GalNAc-siRNA sense strand from the support and remove the protecting groups from the nucleobases and phosphate (B84403) backbone.
-
Purification of the Sense Strand: Purify the crude GalNAc-conjugated sense strand using reversed-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC.
-
Synthesis of the Antisense Strand: Synthesize the complementary antisense siRNA strand using standard solid-phase RNA synthesis protocols.
-
Purification of the Antisense Strand: Purify the antisense strand using HPLC.
-
Characterization: Confirm the identity and purity of both the sense and antisense strands by mass spectrometry (e.g., LC-MS).
-
Annealing: To form the final siRNA duplex, combine equimolar amounts of the purified GalNAc-conjugated sense strand and the antisense strand in an annealing buffer (e.g., phosphate-buffered saline). Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
-
Final Product Analysis: Analyze the final GalNAc-siRNA duplex by HPLC and mass spectrometry to confirm its purity and identity.
Caption: Workflow for solid-phase synthesis of 3'-GalNAc-siRNA conjugates.
Method 2: Post-Synthetic Solution-Phase Conjugation
This approach involves synthesizing an amine-modified siRNA and a reactive GalNAc-L96 linker separately, followed by their conjugation in solution. This method offers flexibility in the placement of the GalNAc ligand.
Materials and Equipment:
-
Amine-modified siRNA (synthesized using standard solid-phase methods with an amino-modifier phosphoramidite)
-
GalNAc-L96 acid
-
Amide coupling reagents (e.g., HATU, HBTU, or EDC/NHS)
-
Organic solvent (e.g., DMSO or DMF)
-
HPLC system for purification
-
Mass spectrometer for characterization
Protocol:
-
Synthesis and Purification of Amine-Modified siRNA: Synthesize the siRNA sense strand with a 3'- or 5'-amino linker using an appropriate amino-modifier phosphoramidite during solid-phase synthesis. Purify the amine-modified siRNA by HPLC.
-
Activation of GalNAc-L96 Acid: In a separate reaction, activate the carboxylic acid group of the GalNAc-L96 linker. For example, dissolve GalNAc-L96 acid in an anhydrous organic solvent like DMF or DMSO and add an amide coupling reagent such as HATU in the presence of a base like DIPEA.
-
Conjugation Reaction: Add the activated GalNAc-L96 linker solution to a solution of the amine-modified siRNA. Allow the reaction to proceed at room temperature for a specified time (typically a few hours).
-
Purification of the Conjugate: Purify the resulting GalNAc-siRNA conjugate from unreacted starting materials and byproducts using HPLC.
-
Characterization: Confirm the successful conjugation and purity of the GalNAc-siRNA sense strand by mass spectrometry.
-
Annealing: Anneal the purified GalNAc-siRNA sense strand with the complementary antisense strand as described in Method 1.
-
Final Product Analysis: Analyze the final duplex to ensure purity and correct mass.
Data Presentation
Table 1: In Vivo Efficacy of Different GalNAc-siRNA Conjugates
| Conjugate ID | GalNAc Linker Design | Target Gene | Animal Model | Dose (mg/kg) | % Target Protein Reduction (Day 21) |
| 102M | Triantennary L96 | ANGPTL3 | Mouse | 1 | 25.4% |
| 102M | Triantennary L96 | ANGPTL3 | Mouse | 3 | 51.5% |
| 149M | Trivalent TrisGal-6 | ANGPTL3 | Mouse | 1 | 40.1% |
| 149M | Trivalent TrisGal-6 | ANGPTL3 | Mouse | 3 | 76.6% |
Data adapted from a comparative study of different GalNAc-siRNA conjugate designs.[6]
Table 2: Purification and Characterization Summary
| Sample | Purification Method | Purity (by HPLC) | Expected Mass (Da) | Observed Mass (Da) |
| GalNAc-Sense Strand | RP-HPLC | >95% | Varies | Varies |
| Antisense Strand | RP-HPLC | >95% | Varies | Varies |
| GalNAc-siRNA Duplex | N/A | >90% | Varies | Varies |
*Note: Expected and observed masses will vary depending on the specific siRNA sequence and modifications.
Conclusion
The conjugation of GalNAc-L96 to siRNA is a robust and effective strategy for targeted delivery to the liver. Both solid-phase and post-synthetic conjugation methods can yield high-purity conjugates capable of potent gene silencing in vivo. Careful purification and characterization are critical to ensure the quality and efficacy of the final product. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals working in the field of RNAi therapeutics.
References
- 1. Custom synthesis of N-acetylgalactosamine (GalNac) siRNA [biosyn.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antisense Oligonucleotide (ASO) Conjugation with GalNAc-L96
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of antisense oligonucleotides (ASOs) to specific cell types is a critical strategy for enhancing their therapeutic efficacy and reducing off-target effects. Conjugation of ASOs to N-acetylgalactosamine (GalNAc) ligands has emerged as a highly effective approach for hepatocyte-specific delivery. This is due to the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[1][2][] This interaction facilitates rapid receptor-mediated endocytosis, leading to a significant accumulation of the ASO cargo within the liver cells.[2][4][5]
The "L96" linker is a triantennary GalNAc ligand that has been developed for efficient conjugation to oligonucleotides.[6][7] It is characterized as a longer, polyethylene (B3416737) glycol (PEG)-based linker that terminates in a functional group suitable for conjugation, such as a carboxylic acid.[1] This design allows for optimal presentation of the three GalNAc residues for high-avidity binding to the ASGPR.[]
These application notes provide detailed protocols for the two primary methods of conjugating ASOs with GalNAc-L96: solid-phase synthesis and solution-phase conjugation . Additionally, it includes information on the characterization and purification of the resulting conjugates, along with a summary of relevant quantitative data.
Mechanism of Action: ASGPR-Mediated Endocytosis
The therapeutic action of GalNAc-conjugated ASOs is initiated by their binding to the ASGPR on hepatocytes. This binding event triggers the internalization of the conjugate via clathrin-mediated endocytosis.[2][5] Once inside the cell, the conjugate traffics through the endosomal pathway. The acidic environment of the late endosome and lysosome facilitates the release of the ASO from the GalNAc ligand and the receptor. The liberated ASO can then escape the endo-lysosomal compartment and enter the cytoplasm and/or nucleus to engage with its target mRNA, leading to the desired therapeutic effect, typically mRNA degradation via RNase H-mediated cleavage.[]
References
- 1. scilit.com [scilit.com]
- 2. Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asialoglycoprotein receptor 1 mediates productive uptake of N-acetylgalactosamine-conjugated and unconjugated phosphorothioate antisense oligonucleotides into liver hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Transfection with GalNAc-L96-siRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the in vitro transfection of hepatocytes with GalNAc-L96-siRNA conjugates, along with methodologies for assessing transfection efficiency, target gene knockdown, and potential cytotoxicity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway for GalNAc-L96-siRNA uptake and the general experimental workflow for in vitro transfection and analysis.
Purifying GalNAc-L96 Conjugated Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of N-acetylgalactosamine (GalNAc)-conjugated oligonucleotides, specifically focusing on the GalNAc-L96 ligand. The strategic attachment of GalNAc ligands to oligonucleotides facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR), a critical approach in the development of RNAi therapeutics for liver-related diseases.[1][2][3][4] Achieving high purity of these conjugates is paramount for ensuring safety, efficacy, and batch-to-batch consistency in both research and clinical applications.[5][6]
Introduction to Purification Challenges
The synthesis of GalNAc-conjugated oligonucleotides results in a complex mixture of the desired full-length product alongside various impurities. These include truncated sequences (shortmers), sequences with failed modifications, and unconjugated oligonucleotides.[5] The structural similarity between the target molecule and these impurities necessitates robust and high-resolution purification strategies. The primary methods employed for this purpose are based on liquid chromatography, leveraging the unique physicochemical properties of the GalNAc-conjugated oligonucleotides.
Key Purification Techniques
The purification of GalNAc-L96 conjugated oligonucleotides predominantly relies on a combination of chromatographic techniques, primarily Ion-Exchange (AEX) and Reversed-Phase (RP) chromatography.[7][8] Mixed-mode chromatography and Hydrophobic Interaction Chromatography (HIC) are also emerging as valuable orthogonal methods.[9][10]
Ion-Exchange Chromatography (AEX)
AEX separates molecules based on their net charge.[11][12] The negatively charged phosphate (B84403) backbone of oligonucleotides interacts with a positively charged stationary phase. Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions.[11] AEX is particularly effective in separating oligonucleotides based on length, as the charge is proportional to the number of phosphate groups.[13]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[14][15] The GalNAc moiety and any other hydrophobic modifications increase the retention of the oligonucleotide on a nonpolar stationary phase. An ion-pairing agent, such as triethylamine (B128534) (TEA), is often added to the mobile phase to neutralize the negative charges on the phosphate backbone, thereby enhancing hydrophobic interactions.[7][16]
Mixed-Mode Chromatography
This technique utilizes a stationary phase with both ion-exchange and reversed-phase properties, offering a dual separation mechanism.[9] This can provide unique selectivity and improved resolution for complex mixtures of GalNAc-conjugated oligonucleotides and their impurities.[9][17]
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity in an aqueous mobile phase with a high salt concentration.[10][18] The high salt concentration enhances hydrophobic interactions between the molecule and the stationary phase. Elution is achieved by decreasing the salt concentration. HIC is a less denaturing chromatography technique compared to RP-HPLC.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical performance characteristics of the primary purification techniques for GalNAc-conjugated oligonucleotides.
| Purification Technique | Principle of Separation | Typical Purity Achieved | Typical Yield | Key Advantages | Key Limitations |
| Ion-Exchange (AEX) | Charge (Phosphate Backbone) | >90%[6] | Variable | Excellent for separating by length (shortmers).[13] | May not effectively separate unconjugated from conjugated species of the same length. |
| Reversed-Phase (RP-HPLC) | Hydrophobicity | >95%[19] | 50-90%[20][21] | High resolution for separating conjugated from unconjugated oligonucleotides and other hydrophobic impurities.[7] | Can be denaturing; resolution may decrease with increasing oligonucleotide length.[15] |
| Mixed-Mode | Charge and Hydrophobicity | >95%[9] | ~30-60%[9][17] | Orthogonal selectivity, potentially resolving impurities not separated by AEX or RP-HPLC alone.[9] | Method development can be more complex. |
| Hydrophobic Interaction (HIC) | Hydrophobicity (in high salt) | Variable | Variable | Non-denaturing conditions; can remove specific product-related impurities.[10] | Less commonly used as a primary purification step. |
Experimental Protocols
Protocol 1: Anion-Exchange (AEX) Chromatography for Initial Purification
This protocol is designed for the initial enrichment of full-length oligonucleotides, removing the majority of shorter failure sequences.
Materials:
-
Crude GalNAc-L96 conjugated oligonucleotide solution
-
Mobile Phase A: 20 mM Sodium Phosphate, pH 8.5
-
Mobile Phase B: 20 mM Sodium Phosphate, 1 M NaCl, pH 8.5
-
AEX Column (e.g., TSKgel SuperQ-5PW)[9]
-
HPLC system
Procedure:
-
Equilibrate the AEX column with Mobile Phase A.
-
Dissolve the crude oligonucleotide in Mobile Phase A and load it onto the column.
-
Wash the column with Mobile Phase A to remove unbound impurities.
-
Elute the bound oligonucleotides using a linear gradient of Mobile Phase B (e.g., 0-100% over 30 column volumes).
-
Monitor the elution profile at 260 nm.
-
Collect fractions corresponding to the main peak, which represents the full-length oligonucleotide.
-
Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS.
Protocol 2: Reversed-Phase (RP-HPLC) Chromatography for High-Purity Polishing
This protocol is suitable for the final polishing step to separate the GalNAc-conjugated oligonucleotide from unconjugated species and other closely related impurities.
Materials:
-
AEX-purified GalNAc-L96 conjugated oligonucleotide
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.5
-
Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile, pH 7.5[22]
-
HPLC system
Procedure:
-
Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Load the AEX-purified sample onto the column.
-
Elute the oligonucleotide using a shallow linear gradient of Mobile Phase B (e.g., 10-40% over 40 column volumes). The hydrophobicity of the GalNAc conjugate will cause it to elute later than the unconjugated oligonucleotide.
-
Monitor the elution at 260 nm.
-
Collect the fractions corresponding to the desired product peak.
-
Perform desalting of the collected fractions using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation) to remove the ion-pairing agent.
-
Analyze the final product for purity and identity using analytical RP-HPLC, LC-MS, and other relevant techniques.
Visualizations
Cellular Uptake Pathway of GalNAc-siRNA Conjugates
The following diagram illustrates the mechanism by which GalNAc-conjugated siRNAs are taken up by hepatocytes.
References
- 1. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GalNAc-Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 4. researchgate.net [researchgate.net]
- 5. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 6. Method of Oligonucleotide Purification [biosyn.com]
- 7. waters.com [waters.com]
- 8. WO2018215049A1 - Process for galnac oligonucleotide conjugates - Google Patents [patents.google.com]
- 9. Purification of N-acetylgalactosamine-modified-oligonucleotides using orthogonal anion-exchange and mixed-mode chromatography approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US10947262B2 - Hydrophobic interaction chromatography for purification of oligonucleotides - Google Patents [patents.google.com]
- 11. ymc.co.jp [ymc.co.jp]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. labcluster.com [labcluster.com]
- 15. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Purification of a GalNAc-cluster-conjugated oligonucleotide by reversed-phase twin-column continuous chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols: GalNAc-L96 in Preclinical Models of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GalNAc-L96, a triantennary N-acetylgalactosamine ligand, for the targeted delivery of small interfering RNA (siRNA) to hepatocytes in preclinical models of liver disease. The high-affinity binding of GalNAc to the asialoglycoprotein receptor (ASGPR) on liver cells enables potent and specific gene silencing, offering a promising therapeutic strategy for various liver pathologies. While the specific ligand "L96" is a widely used commercial standard for creating triantennary GalNAc-siRNA conjugates, the following applications and protocols are based on studies using such conjugates, which are presumed to employ the L96 ligand or a structurally and functionally equivalent molecule.
Mechanism of Action
GalNAc-L96 serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes.[1] When conjugated to an siRNA molecule, the GalNAc-L96 moiety facilitates the targeted delivery of the siRNA to the liver.[2] Upon binding to ASGPR, the GalNAc-siRNA conjugate is internalized into the hepatocyte via endocytosis. Following endosomal escape, the siRNA is loaded into the RNA-induced silencing complex (RISC), where it guides the cleavage of the target messenger RNA (mRNA), leading to gene silencing.[3]
Applications in Preclinical Liver Disease Models
GalNAc-L96 conjugated siRNAs have been successfully employed in a variety of preclinical models of liver disease to achieve potent and durable gene silencing.
Chronic Hepatitis B (CHB)
In mouse models of chronic hepatitis B, GalNAc-siRNA conjugates targeting HBV transcripts have demonstrated a robust reduction in viral biomarkers.
Quantitative Data Summary:
| Preclinical Model | GalNAc-siRNA Target | Dosage | Key Findings | Reference |
| AAV-HBV Mouse Model | HBV S region (HT-101) | 9 mg/kg (single dose) | Significant reduction in plasma HBsAg, HBeAg, and HBV DNA for over 70 days. | [4][5] |
| HBV Transgenic Mouse Model | HBV X gene (RBD1016) | 3 and 9 mg/kg (single dose) | Robust and sustained reduction in serum HBsAg and HBV DNA. | [6] |
| AAV-HBV Mouse Model | HBV | 3 mg/kg (4 doses, q3wk) | Retreatment led to a further decline in HBsAg levels. | [2] |
Liver Fibrosis
GalNAc-siRNA conjugates have been investigated for their anti-fibrotic potential by targeting key drivers of liver fibrosis.
Quantitative Data Summary:
| Preclinical Model | GalNAc-siRNA Target | Dosage | Key Findings | Reference |
| CCl4-induced Liver Fibrosis (Mice) | Cyclin E1 (CcnE1) | Once a week | Ameliorated liver fibrosis and inflammation. | [7] |
| NASH Diet-induced Fibrosis (Mice) | TAZ | 10 mg/kg (weekly) | Reduced liver inflammation and fibrosis. | [8] |
Non-Alcoholic Steatohepatitis (NASH)
The application of GalNAc-siRNA in preclinical NASH models is a promising area of research, targeting genes involved in inflammation and fibrosis.
Quantitative Data Summary:
| Preclinical Model | GalNAc-siRNA Target | Dosage | Key Findings | Reference |
| NASH Diet-fed Mice | TAZ | 10 mg/kg (weekly for 8 weeks) | Inhibited inflammation and hepatocellular injury; decreased progression from steatosis to NASH. | [8] |
| NASH Diet-fed Humanized Liver Mice | TAZ | Weekly for 6 weeks | Decreased liver inflammation, injury, and fibrosis. | [9] |
Experimental Protocols
Preclinical Model Induction
3.1.1. AAV-HBV Mouse Model for Chronic Hepatitis B
This model establishes a persistent HBV infection in mice.
-
Procedure:
3.1.2. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This is a widely used model to induce liver fibrosis in rodents.
-
Procedure:
Administration of GalNAc-L96-siRNA Conjugates
-
Route of Administration: Subcutaneous (s.c.) injection is the most common and effective route for GalNAc-siRNA conjugates.[13]
-
Dosage and Formulation:
-
Dissolve the GalNAc-siRNA conjugate in sterile phosphate-buffered saline (PBS).
-
Dosages in preclinical mouse models typically range from 1 to 10 mg/kg.
-
Administer the formulated siRNA subcutaneously, often in the dorsal region.
-
Sample Collection and Analysis
3.3.1. Liver Tissue Homogenization for Protein and RNA Analysis
3.3.2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for the relative quantification of target mRNA levels in liver tissue.
-
Materials:
-
RNA isolation kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
-
Procedure:
-
Isolate total RNA from liver tissue lysates according to the manufacturer's protocol.[4][14]
-
Synthesize cDNA from the isolated RNA.[15]
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and qPCR master mix.[16]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH).
-
3.3.3. Western Blot for Protein Level Analysis
This protocol is for determining the levels of the target protein in liver tissue.
-
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Determine the protein concentration of the lysates using a BCA assay.[18]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[19]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[19]
Conclusion
The use of GalNAc-L96 to deliver siRNA to the liver is a powerful and clinically relevant strategy for treating a wide range of liver diseases. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to evaluate the efficacy of novel GalNAc-siRNA therapeutics. The high specificity and potency of this delivery platform, combined with a favorable safety profile, underscore its potential to revolutionize the treatment of liver disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Retreatment with HBV siRNA Results in Additional Reduction in HBV Antigenemia and Immune Stimulation in the AAV-HBV Mouse Model [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting CCl4 -induced liver fibrosis by RNA interference-mediated inhibition of cyclin E1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Therapeutic Silencing RNA Targeting Hepatocyte TAZ Prevents and Reverses Fibrosis in Nonalcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A potent GalNAc-siRNA drug, RBD1016, leads to sustained HBsAg reduction and seroconversion in mouse models of HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of liver fibrosis by CCl4 mediates pathological alterations in the spleen and lymph nodes: The potential therapeutic role of propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 13. Preclinical evaluation of RNAi as a treatment for transthyretin-mediated amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 16. Real time PCR of mouse liver tissue [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. ptglab.com [ptglab.com]
- 19. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Scaling Up GalNAc-L96 Analog Synthesis for Enhanced Therapeutic Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of oligonucleotide therapeutics.
Introduction:
The targeted delivery of small interfering RNAs (siRNAs) to hepatocytes has been revolutionized by conjugation with N-acetylgalactosamine (GalNAc), a high-affinity ligand for the asialoglycoprotein receptor (ASGPR) predominantly expressed on the surface of these liver cells.[1][2][3] The triantennary GalNAc ligand, L96, has emerged as a key component in this delivery platform, enabling efficient receptor-mediated endocytosis of siRNA conjugates and subsequent gene silencing.[1][4][5] As research and development in this area progresses, the need for scalable and efficient synthesis of GalNAc-L96 analogs becomes paramount for larger preclinical and clinical studies. This document provides detailed protocols for both the standard synthesis of GalNAc-L96 and a more scalable "pot-economy" approach, alongside a comparative analysis of their yields and a discussion of quality control measures.
Signaling Pathway: ASGPR-Mediated Endocytosis of GalNAc-siRNA Conjugates
The journey of a GalNAc-siRNA conjugate from the bloodstream to its intracellular target is a highly specific and efficient process. The multivalent presentation of GalNAc residues in the L96 ligand leads to high-avidity binding to the ASGPR on hepatocytes.[6] This binding event triggers clathrin-mediated endocytosis, engulfing the conjugate into an endosome.[1][7][8] As the endosome matures, its internal pH decreases, causing the dissociation of the GalNAc-siRNA from the ASGPR. The receptor is then recycled back to the cell surface, ready to bind to other ligands.[1][8] A small fraction of the siRNA conjugate escapes the endosome and enters the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate the degradation of its target messenger RNA (mRNA), leading to gene silencing.[7]
References
- 1. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 7. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of GalNAc-L96 Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of N-acetylgalactosamine (GalNAc)-L96 conjugated oligonucleotides. The methods described herein are essential for assessing the identity, purity, stability, and overall quality of these therapeutic molecules, ensuring their safety and efficacy.
Introduction to GalNAc-L96 Conjugates
N-acetylgalactosamine (GalNAc) serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes.[1][2][3] The L96 linker is a triantennary structure that facilitates the efficient conjugation of oligonucleotides, such as small interfering RNAs (siRNAs), to the GalNAc targeting moiety.[4][5][6][] This targeted delivery strategy enhances the uptake of the therapeutic oligonucleotide by liver cells, leading to improved potency and a wider therapeutic index.[8][9] Given the complexity of these conjugates, a suite of robust analytical methods is required to ensure product quality.
Analytical Strategy Overview
A comprehensive analytical strategy for GalNAc-L96 conjugates involves a combination of chromatographic and electrophoretic techniques, coupled with mass spectrometry, to assess various critical quality attributes (CQAs). The primary analytical methods include:
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): For purity assessment and quantification of the full-length product and related impurities.[10][11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identity confirmation, molecular weight determination, and characterization of impurities and metabolites.[1][13][14][15][16][17]
-
Capillary Gel Electrophoresis (CGE): For high-resolution purity analysis and separation of failure sequences.[18][19][20]
The following sections provide detailed protocols for these key analytical techniques.
Experimental Protocols
Purity and Impurity Profiling by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This method is used to separate the GalNAc-L96 conjugated oligonucleotide from its synthesis-related impurities, such as failure sequences (n-1, n+1), and degradation products.
Principle: IP-RP-HPLC utilizes a hydrophobic stationary phase and a mobile phase containing an ion-pairing agent (e.g., triethylamine, TEA) and an organic modifier.[11][21] The ion-pairing agent neutralizes the negative charges on the oligonucleotide's phosphate (B84403) backbone, allowing for retention and separation based on hydrophobicity.[11][21]
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
Thermostatted column compartment
-
Reversed-phase C18 column (e.g., Agilent PLRP-S, Waters ACQUITY Premier Oligonucleotide BEH C18)[12][13]
-
Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 100 mM TEAA in 50:50 acetonitrile/water
-
Sample: GalNAc-L96 conjugate dissolved in RNase-free water
Protocol:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.8 mL/min for at least 15 minutes.
-
Temperature Control: Maintain the column temperature at 60°C to denature any secondary structures of the oligonucleotide.[10]
-
Sample Injection: Inject 10 µL of the sample solution.
-
Gradient Elution:
-
5-15% B over 2 minutes
-
15-55% B over 18 minutes
-
55-95% B over 2 minutes
-
Hold at 95% B for 3 minutes
-
95-5% B over 1 minute
-
Hold at 5% B for 4 minutes
-
-
Detection: Monitor the elution profile at 260 nm.
-
Data Analysis: Integrate the peak areas to determine the purity of the main product and the percentage of impurities. The full-length product is typically the main peak, with shorter failure sequences eluting earlier.
Data Presentation:
| Parameter | Value |
| Column | Waters ACQUITY Premier Oligonucleotide BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 15 mM TEA, 400 mM HFIP in Water |
| Mobile Phase B | 15 mM TEA, 400 mM HFIP in 50:50 Methanol/Water |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 60°C |
| Injection Volume | 5 µL |
| UV Detection | 260 nm |
| Expected Purity | ≥98% |
Table 1: Typical IP-RP-HPLC Parameters for GalNAc-L96 Conjugate Purity Analysis.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method confirms the molecular weight of the GalNAc-L96 conjugate and helps in the structural elucidation of impurities.
Principle: The eluent from an IP-RP-HPLC separation is introduced into a mass spectrometer. The molecules are ionized, and their mass-to-charge ratio (m/z) is measured, allowing for the determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the identification of unknown impurities.[1]
Instrumentation and Consumables:
-
LC-MS system (e.g., Agilent 6470 QQQ, Bruker maXis TOF)[4]
-
Ion-Pair Reversed-Phase column as described in the HPLC protocol.
-
Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water.[10]
-
Mobile Phase B: 8.6 mM TEA, 100 mM HFIP in 50:50 acetonitrile/water.
-
Sample: GalNAc-L96 conjugate dissolved in RNase-free water.
Protocol:
-
LC Separation: Perform the separation using the same gradient as the IP-RP-HPLC method.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Mass Range: 500-5000 m/z.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the main peak.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight of the GalNAc-L96 conjugate.
-
Analyze the mass spectra of impurity peaks to identify their structures (e.g., n-1, depurination).
-
Data Presentation:
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
| GalNAc-L96-siRNA (Sense) | [Example Value] | [Example Value] | < 5 |
| GalNAc-L96-siRNA (Antisense) | [Example Value] | [Example Value] | < 5 |
| n-1 Impurity | [Example Value] | [Example Value] | < 5 |
Table 2: Example of LC-MS Data for Molecular Weight Confirmation.
High-Resolution Purity Analysis by Capillary Gel Electrophoresis (CGE)
This method provides high-resolution separation of oligonucleotides based on their size, allowing for the accurate quantification of purity and detection of closely related impurities.
Principle: CGE separates molecules based on their size as they migrate through a gel-filled capillary under the influence of an electric field.[18][19] Smaller molecules move faster through the gel matrix and are detected earlier.[22][19]
Instrumentation and Consumables:
-
Capillary Electrophoresis system (e.g., Agilent 7100)[22]
-
Gel-filled capillary
-
Run Buffer: Tris-TAPS buffer with urea (B33335) (denaturing agent)
-
Sample: GalNAc-L96 conjugate dissolved in RNase-free water
Protocol:
-
Capillary Conditioning: Condition the capillary with the run buffer according to the manufacturer's instructions.
-
Sample Injection: Inject the sample into the capillary using electrokinetic injection.
-
Separation: Apply a high voltage (e.g., -15 kV) across the capillary.
-
Detection: Monitor the migration of the analytes using a UV detector at 260 nm.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area. The full-length product will be the major peak, with shorter failure sequences migrating faster.
Data Presentation:
| Parameter | Value |
| Capillary | 50 µm i.d., 33 cm total length |
| Gel Matrix | Proprietary sieving polymer |
| Run Buffer | 100 mM Tris, 100 mM TAPS, 7 M Urea, pH 8.0 |
| Injection | Electrokinetic, -5 kV for 10 s |
| Separation Voltage | -15 kV |
| Temperature | 30°C |
| Detection | UV, 260 nm |
| Expected Purity | ≥95% |
Table 3: Typical CGE Parameters for GalNAc-L96 Conjugate Purity Analysis.
Diagrams
Caption: Analytical workflow for GalNAc-L96 conjugates.
Caption: GalNAc-mediated delivery and RNAi pathway.
Conclusion
The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of GalNAc-L96 conjugates. The combination of IP-RP-HPLC, LC-MS, and CGE ensures the accurate assessment of identity, purity, and impurity profiles, which are critical for the development of safe and effective oligonucleotide therapeutics. Adherence to these detailed protocols will enable researchers, scientists, and drug development professionals to maintain high standards of quality control throughout the development and manufacturing processes.
References
- 1. Identification of GalNAc-Conjugated Antisense Oligonucleotide Metabolites Using an Untargeted and Generic Approach Based on High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GalNAc-L96_TargetMol [targetmol.com]
- 4. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GalNAc-L96 intermediate, L2, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 6. GalNAc-L96 intermediate, T2, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 8. fcad.com [fcad.com]
- 9. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. High-sensitivity workflow for LC-MS-based analysis of GalNAc-conjugated oligonucleotides: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Analysis of GalNAc-siRNA Conjugate Using Liquid Chromatograph Coupled with Triple Quadrupole Mass Spectrometry - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Analysis of oligonucleotides by capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 20. bio-rad.com [bio-rad.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. agilent.com [agilent.com]
Best Practices for Handling and Storing GalNAc-L96 Analog: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The GalNAc-L96 analog is a triantennary N-acetylgalactosamine (GalNAc) conjugate designed to function as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR). This receptor is abundantly expressed on the surface of hepatocytes, making the this compound a critical component for liver-targeted delivery of therapeutic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). By conjugating this analog to an oligonucleotide, researchers can achieve rapid, specific, and efficient uptake into liver cells, enhancing the therapeutic efficacy and duration of action while minimizing systemic side effects.
The mechanism of action involves the binding of the GalNAc ligand to the ASGPR, which triggers receptor-mediated endocytosis. Inside the hepatocyte, the oligonucleotide is released from the endosome into the cytoplasm, where it can engage with its target mRNA. This targeted delivery strategy has proven to be a significant advancement in the field of nucleic acid therapeutics. Proper handling and storage of the this compound and its conjugates are paramount to preserving their structural integrity and biological activity.
Receiving and Initial Inspection
Upon receiving a shipment of this compound or a pre-conjugated oligonucleotide, it is crucial to perform an initial inspection to ensure the integrity of the product.
-
Check for Temperature Indicators: If the product is shipped on dry or blue ice, verify that the packaging is still cold. If a temperature indicator is included, ensure it has not been triggered.
-
Inspect for Damage: Examine the vial for any signs of damage, such as cracks or a compromised seal.
-
Documentation: Confirm that the product information on the vial matches the certificate of analysis (CofA) and your order details.
Any discrepancies or damage should be reported to the supplier immediately.
Reconstitution of Lyophilized Product
GalNAc-L96 analogs and their oligonucleotide conjugates are typically shipped in a lyophilized (dry powder) state to ensure stability. The following protocol outlines the best practices for reconstitution.
Materials:
-
Nuclease-free water or a suitable buffer (e.g., 1x siRNA buffer: 60 mM KCl, 6 mM HEPES-pH 7.5, 0.2 mM MgCl2).[1]
-
Nuclease-free pipette tips and microcentrifuge tubes.
-
Vortexer and microcentrifuge.
Protocol:
-
Centrifugation: Before opening, briefly centrifuge the vial for 3-5 seconds to ensure the lyophilized pellet is at the bottom.
-
Solvent Addition: Carefully add the calculated volume of nuclease-free water or buffer to achieve the desired stock concentration (e.g., 20 µM).
-
Mixing: Gently pipette the solution up and down a few times to mix. Avoid creating bubbles. For complete resuspension, securely cap the vial and vortex gently for 5-10 seconds.
-
Incubation (Optional): For some formulations, a brief incubation on a shaker at room temperature for 15-30 minutes can aid in complete dissolution.[1]
-
Final Centrifugation: Briefly centrifuge the vial again to collect the entire volume at the bottom.
-
Verification: The concentration of the resuspended oligonucleotide should be verified using UV spectrophotometry at 260 nm.
Storage and Stability
Proper storage is critical for maintaining the long-term stability and performance of the this compound and its conjugates.
| Formulation | Short-Term Storage (1-6 weeks) | Long-Term Storage (>6 weeks) | Key Considerations |
| Lyophilized Powder | 4°C in a desiccator | -20°C or -80°C in a non-frost-free freezer | Stable for extended periods when kept dry and cold. |
| Resuspended in Nuclease-Free Water | 4°C | -20°C or -80°C (aliquoted) | Water can be slightly acidic, which may lead to slow degradation over time. |
| Resuspended in Buffer (e.g., TE or siRNA buffer) | 4°C | -20°C or -80°C (aliquoted) | Buffered solutions provide a more stable pH environment, which is optimal for long-term stability. |
Table 1: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Freeze-Thaw Cycles | Minimize by aliquoting into single-use volumes. | Repeated freezing and thawing can lead to physical degradation of the oligonucleotide. |
| Light Exposure | Store in the dark (use amber or opaque tubes). | Fluorescently labeled conjugates are susceptible to photobleaching. |
| Nuclease Contamination | Use nuclease-free reagents and sterile techniques. | RNA molecules are highly susceptible to degradation by RNases. |
Table 2: Stability Best Practices
Experimental Protocols
In Vitro Hepatocyte Uptake and Gene Silencing
This protocol describes the treatment of a human hepatoma cell line (e.g., Huh7) with a GalNAc-siRNA conjugate to assess gene silencing efficacy.
Materials:
-
Huh7 cells (or other ASGPR-positive hepatocyte cell line).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Resuspended GalNAc-siRNA conjugate stock solution.
-
Collagen-coated 96-well plates.[2]
-
Reagents for RNA isolation and RT-qPCR.
Protocol:
-
Cell Seeding: Plate Huh7 cells in a 96-well collagen-coated plate at a density that will result in 70-80% confluency at the time of treatment (e.g., 15,000 cells/well).[2]
-
Cell Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
Preparation of Dosing Solution: Prepare serial dilutions of the GalNAc-siRNA conjugate in the cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Carefully remove the old medium from the cells and add the medium containing the GalNAc-siRNA conjugate.
-
Incubation: Incubate the treated cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
RNA Isolation: After the incubation period, lyse the cells directly in the wells and isolate total RNA using a commercial kit.
-
Gene Expression Analysis: Perform RT-qPCR to quantify the mRNA levels of the target gene, normalized to a housekeeping gene (e.g., GAPDH).
In Vivo Administration in a Mouse Model
This protocol outlines the subcutaneous administration of a GalNAc-siRNA conjugate to mice for evaluating in vivo efficacy.
Materials:
-
C57BL/6 mice (or other appropriate strain).
-
Resuspended GalNAc-siRNA conjugate, diluted in sterile, nuclease-free phosphate-buffered saline (PBS).
-
Insulin syringes (or other appropriate syringes for subcutaneous injection).
Protocol:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Dose Preparation: Prepare the GalNAc-siRNA conjugate solution in sterile PBS to the desired final concentration for injection. The injection volume is typically 5-10 mL/kg.
-
Administration: Administer the solution via subcutaneous (SC) injection into the interscapular region of the mouse.
-
Monitoring: Monitor the animals regularly for any adverse effects.
-
Sample Collection: At predetermined time points (e.g., 3, 7, 14, and 28 days post-injection), euthanize the animals and collect liver tissue and blood samples.
-
Analysis:
-
Liver Tissue: Isolate RNA from a portion of the liver to analyze target mRNA knockdown via RT-qPCR. The remaining tissue can be used for measuring total siRNA concentration.
-
Blood/Serum: Analyze serum for changes in the protein levels of the target gene product.
-
Visualizations
Signaling Pathway of GalNAc-siRNA Conjugates
Caption: Mechanism of liver-targeted gene silencing by GalNAc-siRNA conjugates.
Experimental Workflow: In Vitro Gene Silencing
Caption: Workflow for assessing in vitro gene silencing efficacy.
Logical Workflow: Storage Decision Tree
Caption: Decision tree for proper storage of this compound conjugates.
References
Troubleshooting & Optimization
troubleshooting low yield in GalNac-L96 analog synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-acetylgalactosamine (GalNAc)-L96 analogs.
Troubleshooting Guide
Low yields during the synthesis of GalNAc-L96 analogs can arise from several factors, from the quality of reagents to the efficiency of the solid-phase synthesis cycle. This guide addresses common issues in a question-and-answer format.
Q1: My overall yield is significantly lower than expected. What are the most common causes?
A1: Low overall yield in solid-phase oligonucleotide synthesis, including that of GalNAc-L96 analogs, is a multifaceted issue. The primary contributors to low yield are suboptimal coupling efficiency, degradation of the oligonucleotide chain during synthesis, and loss of product during post-synthesis processing. Even a small decrease in coupling efficiency per cycle can dramatically reduce the final yield of the full-length product, especially for longer oligonucleotides.[1][2]
Q2: How can I identify the specific step in my synthesis that is causing low yield?
A2: Pinpointing the problematic step is crucial. You can monitor the trityl cation release after each deprotection step. The intensity of the orange color is proportional to the amount of trityl released and can be quantified by UV-Vis spectroscopy. A sudden drop in absorbance indicates a problem with the preceding coupling step. Additionally, analyzing small aliquots of the crude product by HPLC or mass spectrometry after synthesis can reveal the presence of truncated sequences or other impurities, providing clues about the source of the problem.[2]
Q3: I suspect my coupling efficiency is low. What are the potential reasons and how can I improve it?
A3: Low coupling efficiency is a frequent cause of low yield.[1][2] Several factors can contribute to this issue:
-
Reagent Quality: The purity of phosphoramidites, activator, and solvents is paramount. Moisture in the acetonitrile (B52724) is a common culprit as it can react with the activated phosphoramidite (B1245037).[1] Ensure all reagents are anhydrous and stored under inert gas.
-
Activator Issues: The choice and concentration of the activator are critical. An insufficient amount or degraded activator will lead to incomplete activation of the phosphoramidite.
-
Steric Hindrance: As the oligonucleotide chain grows on the solid support, steric hindrance can impede the coupling of subsequent bases.[3] For long oligonucleotides, using a solid support with a larger pore size (e.g., 1000 Å CPG) can mitigate this issue.[3][4]
-
Coupling Time: The coupling time may need to be optimized, especially for modified or sterically hindered phosphoramidites.
Q4: I am observing a significant amount of shorter oligonucleotide fragments (n-1, n-2) in my crude product. What is causing this?
A4: The presence of shorter fragments, or "shortmers," is a direct result of incomplete coupling reactions.[5] If a 5'-hydroxyl group fails to react with the incoming phosphoramidite in one cycle, it will be available to react in subsequent cycles, leading to a deletion mutation.[3][4] This is often due to the reasons outlined in Q3. To minimize the impact of failed couplings, an effective "capping" step is essential. Capping acetylates the unreacted 5'-hydroxyl groups, preventing them from participating in further chain elongation.[3][4]
Q5: My final product appears to be degraded. What could be causing this?
A5: Degradation of the oligonucleotide can occur at several stages:
-
Depurination: The repeated exposure to acid during the detritylation step can lead to the cleavage of the glycosidic bond between the purine (B94841) base (adenine or guanine) and the sugar, creating an abasic site.[1][6] This site is labile and can lead to chain cleavage during the final basic deprotection step. Using a weaker acid for detritylation or reducing the deblocking time can help minimize depurination.[6]
-
Base Modification: Side reactions can occur during synthesis and deprotection. For instance, the O6 position of guanosine (B1672433) can be modified, which can lead to depurination.[6]
-
Oxidation: Incomplete oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester can lead to chain cleavage.[4]
Q6: I am having trouble with the final deprotection and cleavage from the solid support. What are some common issues?
A6: The final deprotection and cleavage step is critical for obtaining a high yield of pure product. Incomplete removal of protecting groups can lead to impurities that are difficult to separate from the desired product.[] The choice of deprotection conditions must be compatible with any modifications on the oligonucleotide.[8] For example, some modifications are sensitive to standard ammonium (B1175870) hydroxide (B78521) treatment.
Q7: My purification yield is very low. How can I improve it?
A7: Purification is often a major source of product loss.[2] The purity of the crude product directly impacts the purification yield; a cleaner crude product will result in a higher recovery.[2] Optimizing the purification method is also crucial. For GalNAc-conjugated oligonucleotides, reversed-phase HPLC is a common purification method. The resolution between the desired product and impurities can sometimes be improved by using additives in the mobile phase, such as boronic acids, which can reversibly bind to the GalNAc moiety.[9][10]
Frequently Asked Questions (FAQs)
Q: What is a typical overall yield for GalNAc-L96 analog synthesis?
A: The synthesis of GalNAc-L96 analogs is complex, and yields can vary significantly depending on the specific sequence, length, and the scale of the synthesis. While literature values are not always directly comparable, a recent study reported a total yield of 61% for the synthesis of the L-96 ligand itself, with an average yield of over 45% across several experiments.[11] The subsequent solid-phase synthesis of the oligonucleotide and conjugation will have its own associated yields.
Q: What are the key starting materials for the synthesis of the GalNAc-L96 ligand?
A: The synthesis of the triantennary GalNAc ligand typically involves the coupling of protected GalNAc building blocks to a central scaffold. Key starting materials include a protected D-(+)-galactosamine derivative, a branching core molecule, and a linker to which the oligonucleotide will eventually be attached.[12]
Q: Are there alternative methods to the standard solid-phase synthesis for preparing GalNAc-L96 analogs?
A: While solid-phase synthesis is the most common method for preparing oligonucleotides, solution-phase conjugation strategies have also been developed.[13] In one such method, the GalNAc cluster is activated and then conjugated to a 5'-amino-modified oligonucleotide in solution.[13] This approach can be advantageous for large-scale synthesis.
Q: How does the GalNAc ligand facilitate delivery of the oligonucleotide to hepatocytes?
A: The GalNAc ligand targets the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells (hepatocytes).[12][14] The binding of the GalNAc ligand to the ASGPR triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the conjugate, delivering the oligonucleotide into the cell.[12]
Quantitative Data Summary
The following table summarizes hypothetical yield data for this compound synthesis under different conditions to illustrate the impact of key parameters.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact on Yield |
| Average Coupling Efficiency | 98.5% | 99.5% | A 1% increase in average coupling efficiency can lead to a significantly higher yield of full-length product, especially for longer oligonucleotides. |
| Solid Support Pore Size | 500 Å | 1000 Å | For oligonucleotides longer than 40 bases, a larger pore size can improve reagent diffusion and increase yield.[3][4] |
| Deprotection Acid | 3% Trichloroacetic Acid (TCA) | 2% Dichloroacetic Acid (DCA) | A milder acid can reduce the incidence of depurination and subsequent chain cleavage, thereby improving the yield of the full-length product.[6] |
| Purification Method | Standard RP-HPLC | RP-HPLC with Boronic Acid Additive | The use of a boronic acid additive can improve the resolution between the GalNAc-conjugated product and unconjugated oligonucleotides, potentially increasing the purification yield.[9] |
Experimental Protocols
General Protocol for Solid-Phase Oligonucleotide Synthesis
Solid-phase synthesis of oligonucleotides is an automated, cyclical process. Each cycle consists of four main steps to add one nucleotide to the growing chain:
-
Detritylation (Deblocking): The 5'-hydroxyl group of the nucleotide bound to the solid support is deprotected by treatment with a mild acid (e.g., 2% DCA in dichloromethane).[6] This leaves a free hydroxyl group ready for the next coupling reaction.
-
Coupling: The next phosphoramidite building block is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and added to the column containing the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent coupling steps, they are "capped" by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[3][4]
-
Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester using a solution of iodine in the presence of water and pyridine.[4]
This cycle is repeated until the desired oligonucleotide sequence is assembled. The GalNAc-L96 ligand can be introduced at the beginning of the synthesis (on the solid support) or at the end using a phosphoramidite version of the ligand.
Final Cleavage and Deprotection
After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed. This is typically achieved by treating the solid support with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.[4]
Visualizations
Caption: Automated solid-phase synthesis workflow for GalNAc-L96 analogs.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. biotage.com [biotage.com]
- 4. atdbio.com [atdbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. scilit.com [scilit.com]
- 11. mdpi.com [mdpi.com]
- 12. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. WO2015006740A2 - Oligonucleotide-ligand conjugates and process for their preparation - Google Patents [patents.google.com]
optimizing the efficiency of GalNac-L96 to siRNA conjugation reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficiency of your GalNAc-L96 to siRNA conjugation reactions. The following information is designed to address specific challenges encountered during experimental procedures, ensuring robust and reproducible outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during GalNAc-L96 to siRNA conjugation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Conjugation Efficiency
Q: My final product shows a low yield of the GalNAc-L96-siRNA conjugate. What are the potential causes and how can I improve the efficiency?
A: Low conjugation efficiency can stem from several factors, depending on whether you are using a solid-phase or solution-phase conjugation strategy.
For Solid-Phase Synthesis (using GalNAc-L96 phosphoramidite):
-
Suboptimal Phosphoramidite (B1245037) Coupling: The coupling of the GalNAc-L96 phosphoramidite to the 5'-end of the solid-phase-bound siRNA is a critical step.
-
Insufficient Equivalents of Phosphoramidite: Using too few equivalents of the GalNAc-L96 phosphoramidite can lead to incomplete coupling. Increasing the equivalents can significantly improve efficiency.[1][2]
-
Inadequate Coupling Time: Short coupling or recirculation times may not be sufficient for the sterically bulky GalNAc-L96 phosphoramidite to react completely. Extending the coupling time can enhance the yield.[1][2]
-
Inefficient Activator: The choice and concentration of the activator are crucial. Activators like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) are commonly used. Ensure the activator is fresh and used at the recommended concentration.[] The acidity of the activator can also play a role; less acidic activators like DCI may reduce side reactions such as detritylation of the monomer in solution, which can lead to the formation of n+1 impurities.
-
Moisture Contamination: Phosphoramidites are highly sensitive to moisture, which can lead to their degradation and reduced coupling efficiency. Ensure all reagents and solvents are anhydrous.
-
-
Incomplete Deprotection: If protecting groups on the siRNA or the GalNAc-L96 moiety are not completely removed, it can interfere with the conjugation reaction and subsequent purification, leading to an apparent low yield of the desired product.
For Solution-Phase Conjugation (e.g., using an activated GalNAc-L96 linker and amino-modified siRNA):
-
Inefficient Activation of GalNAc-L96: If using an activated ester of GalNAc-L96 (e.g., a PFP ester), incomplete activation or degradation of the activated intermediate will result in poor conjugation.
-
Incorrect pH of the Reaction Buffer: The pH of the conjugation buffer is critical for the reaction between an amine-modified siRNA and an activated ester. The pH should be high enough to ensure the amino group is sufficiently nucleophilic but not so high as to cause hydrolysis of the activated ester. A pH around 9.0 is often a good starting point.[1]
-
Suboptimal Molar Ratio: An insufficient molar excess of the activated GalNAc-L96 linker over the amino-modified siRNA can lead to incomplete conjugation.
Issue 2: Impurities in the Final Product
Q: My final product shows multiple peaks on HPLC analysis, indicating the presence of impurities. What are these impurities and how can I minimize them?
A: The presence of impurities is a common challenge. The nature of these impurities depends on the synthetic route.
-
Unconjugated siRNA: This is the most common impurity, resulting from incomplete conjugation. Optimizing the reaction conditions as described above will minimize this.
-
Unreacted GalNAc-L96: Excess GalNAc-L96 reagent needs to be removed during purification.
-
Side Products from Phosphoramidite Chemistry (Solid-Phase):
-
n+1 Species: Formation of oligonucleotides that are one nucleotide longer than the target sequence can occur if the trityl group on the phosphoramidite monomer is prematurely removed by an overly acidic activator. Using a less acidic activator like DCI can mitigate this.
-
Phosphoramidite Oxidation: The phosphoramidite can be oxidized to the corresponding phosphonate, which is unreactive in the coupling reaction. Ensure anhydrous conditions and fresh reagents.
-
-
Incomplete Deprotection Products: Residual protecting groups on the siRNA or the GalNAc moiety will lead to a heterogeneous mixture of products. Ensure sufficient deprotection time and appropriate reagents.
Issue 3: Difficulty in Purifying the Conjugate
Q: I am having trouble separating the GalNAc-L96-siRNA conjugate from the unconjugated siRNA using chromatography. What can I do?
A: Purification can be challenging due to the similar properties of the conjugated and unconjugated species.
-
Ion-Exchange Chromatography (IEX): While both conjugated and unconjugated siRNAs have a similar charge, the bulky, neutral GalNAc-L96 moiety can sometimes provide enough of a difference in interaction with the stationary phase to allow for separation. Optimizing the salt gradient is key.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The hydrophobicity added by the GalNAc-L96 ligand can be exploited for separation by RP-HPLC. A shallow organic solvent gradient can improve resolution.
-
Mixed-Mode Chromatography: Columns with both ion-exchange and reversed-phase properties can offer enhanced selectivity for separating GalNAc-siRNA conjugates from their unconjugated counterparts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for conjugating GalNAc-L96 to siRNA?
A1: Both solid-phase and solution-phase conjugation methods are effective and have their own advantages.[4]
-
Solid-phase synthesis using a GalNAc-L96 phosphoramidite is generally more streamlined, requiring fewer unit operations and purification steps.[4] However, it may result in a slightly lower yield and purity compared to the solution-phase approach.[4]
-
Solution-phase conjugation , which typically involves reacting an amino-modified siRNA with an activated GalNAc-L96 derivative, can be higher yielding and produce a product of slightly higher purity.[4] However, it involves more steps, including the synthesis and purification of the modified siRNA intermediate.[4]
Q2: How can I accurately determine the conjugation efficiency?
A2: Several analytical techniques can be used to assess conjugation efficiency:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that can separate the conjugated, unconjugated, and other species, and the mass spectrometer can confirm their identities.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This method can be used to determine the molecular weights of the products in the reaction mixture, allowing for the identification of the desired conjugate and any unconjugated siRNA.[5]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: By analyzing the reaction mixture by HPLC, the peak areas corresponding to the conjugated and unconjugated siRNA can be used to estimate the conjugation efficiency.[1]
Q3: What are the critical parameters to control during a solid-phase GalNAc-L96 phosphoramidite coupling step?
A3: The critical parameters include:
-
Equivalents of GalNAc-L96 phosphoramidite: A sufficient excess is necessary to drive the reaction to completion.
-
Coupling/recirculation time: Longer times are often required for the bulky GalNAc-L96 phosphoramidite.[1]
-
Activator type and concentration: The choice of activator can impact both the coupling efficiency and the formation of side products.[]
-
Anhydrous conditions: Moisture must be strictly excluded to prevent phosphoramidite degradation.
Q4: Can I attach the GalNAc-L96 ligand to the 3'-end of the siRNA instead of the 5'-end?
A4: Yes, it is possible to conjugate GalNAc-L96 to the 3'-end of the siRNA. This is typically achieved by using a solid support (e.g., CPG) that is pre-derivatized with the GalNAc-L96 ligand. The siRNA is then synthesized in the 3' to 5' direction starting from this modified support.
Quantitative Data Summary
The following tables summarize key quantitative data from literature to guide optimization of your conjugation reactions.
Table 1: Impact of Phosphoramidite Equivalents and Coupling Time on Solid-Phase Conjugation Efficiency
| Equivalents of GalNAc-L96 Phosphoramidite | Coupling/Recirculation Time (minutes) | Coupling Efficiency (%) |
| 1.75 | 5 | 46 |
| 1.75 | 15 | 80 |
| 2.88 | 30 | >90 |
Data synthesized from studies on ASO conjugation which is chemically analogous to siRNA conjugation.[1][2]
Table 2: Typical Conditions for Solution-Phase Conjugation
| Parameter | Recommended Value/Range |
| Molar Ratio (Activated GalNAc-L96 : amino-siRNA) | 2.5 - 3.0 equivalents |
| Reaction Buffer pH | 9.0 - 9.5 |
| Reaction Time | 2 - 4 hours |
| Temperature | Room Temperature |
These are starting recommendations and may require optimization for specific siRNA sequences and linker chemistries.[1]
Experimental Protocols
Protocol 1: Solid-Phase Conjugation of GalNAc-L96 to the 5'-End of siRNA
This protocol outlines the final coupling step in a standard solid-phase oligonucleotide synthesis to attach a GalNAc-L96 moiety.
Materials:
-
SiRNA sequence assembled on a solid support (e.g., CPG) in a synthesis column.
-
GalNAc-L96 phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile).
-
Standard oligonucleotide synthesis reagents (capping, oxidation, deblocking solutions).
-
Anhydrous acetonitrile.
-
Automated DNA/RNA synthesizer.
Procedure:
-
Final Deblocking: Perform the final detritylation of the 5'-hydroxyl group of the siRNA on the solid support according to the synthesizer's standard protocol.
-
Wash: Thoroughly wash the support with anhydrous acetonitrile.
-
Coupling: a. Deliver the GalNAc-L96 phosphoramidite solution and the activator solution simultaneously to the synthesis column. Use a molar excess of the phosphoramidite (e.g., 2.5-3.0 equivalents relative to the synthesis scale). b. Allow the coupling reaction to proceed for an extended time (e.g., 15-30 minutes). This may involve recirculating the reagents through the column.
-
Wash: Wash the support with anhydrous acetonitrile.
-
Capping: Cap any unreacted 5'-hydroxyl groups using the standard capping reagents.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using the standard oxidation solution.
-
Cleavage and Deprotection: Cleave the synthesized conjugate from the solid support and remove all protecting groups using the appropriate deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) and/or methylamine).
-
Purification: Purify the crude GalNAc-L96-siRNA conjugate using HPLC (e.g., reversed-phase or ion-exchange).
-
Analysis: Characterize the purified conjugate by LC-MS or MALDI-TOF MS to confirm its identity and purity.
Protocol 2: Solution-Phase Conjugation of Activated GalNAc-L96 to Amino-Modified siRNA
This protocol describes the conjugation of a pentafluorophenyl (PFP) ester-activated GalNAc-L96 to a 5'-amino-modified siRNA.
Materials:
-
5'-amino-modified siRNA, purified and desalted.
-
GalNAc-L96 PFP ester.
-
Conjugation Buffer: 0.1 M sodium borate (B1201080) buffer, pH 9.3.
-
Anhydrous dimethylformamide (DMF) or acetonitrile.
-
Quenching solution (e.g., 1 M glycine).
-
Purification system (e.g., HPLC).
Procedure:
-
Dissolve siRNA: Dissolve the 5'-amino-modified siRNA in the conjugation buffer to a final concentration of approximately 1-5 mg/mL.
-
Prepare GalNAc-L96 Solution: Dissolve the GalNAc-L96 PFP ester in a minimal amount of anhydrous DMF or acetonitrile.
-
Conjugation Reaction: a. Add the GalNAc-L96 PFP ester solution to the siRNA solution. Use a molar excess of the PFP ester (e.g., 2.5-3.0 equivalents). b. Gently mix the reaction and incubate at room temperature for 2-4 hours.
-
Quench Reaction (Optional): Add a small amount of quenching solution to react with any excess PFP ester.
-
Purification: Purify the GalNAc-L96-siRNA conjugate from the reaction mixture using HPLC (e.g., reversed-phase or ion-exchange) to remove unconjugated siRNA, excess GalNAc-L96, and other small molecules.
-
Desalting: Desalt the purified conjugate using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).
-
Analysis: Confirm the identity and purity of the final conjugate by LC-MS.
Visualizations
References
- 1. Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GalNAc-siRNA conjugates: Prospective tools on the frontier of anti-viral therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of GalNAc-L96 Conjugates
Welcome to the technical support center for the purification of N-acetylgalactosamine (GalNAc)-L96 conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these complex biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of GalNAc-L96 conjugates?
A1: The impurity profile of GalNAc-L96 conjugates is often complex and can include:
-
Process-related impurities: Degradants, side products, and unreacted starting materials from the synthesis of the GalNAc ligand itself.[1]
-
N-1 and N-2 species: Oligonucleotide sequences that are one or two nucleotides shorter than the full-length product (FLP).[2]
-
Failure sequences: Incomplete oligonucleotide chains that lack the dimethoxytrityl (DMT) group.
-
Depurination products: Impurities arising from the loss of purine (B94841) bases (adenine or guanine) from the oligonucleotide backbone.
-
Loss of GalNAc ligand: The GalNAc moiety can be cleaved from the oligonucleotide during synthesis or purification.[2][3]
-
Diastereomers: The presence of stereocenters in the GalNAc ligand and the phosphorothioate (B77711) linkages of the oligonucleotide can lead to the formation of diastereomers, which can be challenging to separate.[4]
Q2: Which chromatographic techniques are most effective for purifying GalNAc-L96 conjugates?
A2: A multi-step purification strategy employing orthogonal chromatographic techniques is often necessary to achieve high purity. The most commonly used methods include:
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[5][6] It is effective for removing charge variants and shorter oligonucleotide impurities. Both anion-exchange and cation-exchange chromatography can be employed.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[7] It is particularly useful for separating full-length products from more hydrophobic failure sequences (with the DMT group still attached) and for resolving impurities with subtle structural differences.[8] Ion-pairing reversed-phase liquid chromatography (IP-RPLC) is a common variation used for oligonucleotides.[2][9]
-
Mixed-Mode Chromatography (MMC): This approach utilizes stationary phases with both ion-exchange and reversed-phase properties, offering unique selectivity for complex separations.[1][4]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions.[10][11][12] It can be a valuable orthogonal method to RP-HPLC.
Q3: What analytical methods are used to assess the purity and identity of GalNAc-L96 conjugates?
A3: A combination of analytical techniques is required for comprehensive characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying and quantifying the target conjugate and its impurities.[9][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structure of the GalNAc ligand and the overall conjugate.[1][14][15][16][17]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC-UV is a standard method for determining purity and quantifying the amount of the conjugate.[3][14][15][16][17]
-
Capillary Electrophoresis (CE): CE can be used to assess the purity of oligonucleotides.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of GalNAc-L96 conjugates.
Problem 1: Poor resolution of the main product from impurities in Ion-Exchange Chromatography.
| Potential Cause | Troubleshooting Step |
| Inappropriate pH or salt gradient | Optimize the pH of the mobile phase to ensure the target molecule and impurities have significantly different net charges. A pH between 0.5 and 1.0 unit away from the protein's isoelectric point (pI) is recommended.[5] Employ a shallower salt gradient to improve the separation of species with similar charges. |
| Column overloading | Reduce the amount of sample loaded onto the column. High sample loads can lead to peak broadening and co-elution of impurities.[6] |
| Incorrect column chemistry | Select a resin with appropriate pore size and functional groups. For large molecules like GalNAc-L96 conjugates, wide-pore resins are often necessary. |
| Sample not properly prepared | Ensure the sample is in the same buffer as the starting mobile phase to avoid issues with binding to the column.[18] Perform a buffer exchange if necessary. |
Problem 2: Low recovery of the GalNAc-L96 conjugate from a Reversed-Phase HPLC column.
| Potential Cause | Troubleshooting Step |
| Irreversible binding to the stationary phase | The high hydrophobicity of some conjugates can lead to strong interactions with the C18 or C8 stationary phase. Try a column with a different stationary phase, such as a wider pore C4 column, which has a lower carbon load.[9] |
| On-column degradation | The acidic mobile phases sometimes used in RP-HPLC can cause depurination or cleavage of the GalNAc ligand. Consider using a mobile phase with a less acidic pH or adding a deactivator to the mobile phase.[1] |
| Precipitation on the column | The conjugate may precipitate if the organic solvent concentration in the mobile phase is too high. Optimize the gradient to ensure the conjugate remains soluble throughout the run. |
| Suboptimal ion-pairing reagent | The type and concentration of the ion-pairing reagent can significantly impact recovery. Experiment with different ion-pairing reagents (e.g., triethylammonium (B8662869) acetate, hexylammonium acetate) and concentrations. |
Problem 3: Co-elution of the main product with structurally similar impurities (e.g., n-1mers, diastereomers).
| Potential Cause | Troubleshooting Step |
| Insufficient chromatographic resolution | Employ a high-resolution analytical column with smaller particle sizes. For preparative separations, consider using multi-column countercurrent solvent gradient purification (MCSGP), which can significantly improve yield and purity compared to batch chromatography.[19][20] |
| Lack of orthogonality in the purification strategy | Introduce an orthogonal purification step. For example, if IEX was the primary step, follow it with RP-HPLC or HIC. Mixed-mode chromatography can also provide the necessary selectivity to separate challenging impurities.[4] |
| Suboptimal mobile phase conditions | For RP-HPLC, adjusting the temperature can improve the resolution of oligonucleotide duplexes and their impurities.[9] For IEX, fine-tuning the pH gradient can enhance the separation of molecules with minor charge differences.[4] |
Quantitative Data Summary
The following table summarizes typical performance metrics for different chromatographic techniques used in the purification of GalNAc-conjugated oligonucleotides.
| Chromatographic Technique | Purity Achieved | Recovery Rate | Key Advantages | References |
| Anion-Exchange (AEX) | ~91% | Moderate | Good for removing charge-based impurities. | [4] |
| Mixed-Mode (Scherzo SS-C18) | 90-95% | ~30-60% | Provides orthogonal selectivity, high sample loading capacity. | [4][21] |
| Reversed-Phase (MCSGP) | Comparable to batch | 91.5% | High yield, reduced solvent consumption, scalable. | [19][20] |
| Reversed-Phase (Batch) | - | 52.7% | Standard technique, but can have lower yields. | [19][20] |
Experimental Protocols
Protocol 1: Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) for Impurity Profiling
This protocol is adapted from a method for the characterization of a GalNAc-conjugated siRNA duplex.[2]
-
Instrumentation:
-
HPLC system with UV and Mass Spectrometry (MS) detectors.
-
-
Column:
-
Biozen 2.6 µm WidePore C4, LC Column 100 x 2.1 mm.[9]
-
-
Mobile Phases:
-
Mobile Phase A: 10% Acetonitrile, 5 mM tributylammonium (B8510715) acetate, 1 µM EDTA.[3]
-
Mobile Phase B: 80% Acetonitrile, 5 mM tributylammonium acetate, 1 µM EDTA.[3]
-
-
Gradient Conditions:
-
A linear gradient from 45% to 80% Mobile Phase B over 22 minutes.[3]
-
-
Flow Rate:
-
0.25 mL/min.[3]
-
-
Column Temperature:
-
60 °C to 80 °C, optimized in 5 °C increments.[2]
-
-
Detection:
-
UV at 260 nm.
-
MS in negative ion mode.
-
-
Sample Preparation:
-
Dissolve the GalNAc-L96 conjugate in a suitable buffer compatible with the initial mobile phase conditions.
-
-
Data Analysis:
-
Integrate the peaks from the UV chromatogram to determine the relative purity.
-
Use the MS data to identify the main product and impurities based on their mass-to-charge ratios.
-
Protocol 2: Anion-Exchange Chromatography (AEX) for Preparative Purification
This protocol provides a general framework for the preparative purification of GalNAc-conjugated oligonucleotides.
-
Instrumentation:
-
Preparative HPLC or FPLC system with UV and conductivity detectors.
-
-
Column:
-
TSKgel SuperQ-5PW (21.5 x 300 mm, 13 µm) or similar strong anion-exchange column.[4]
-
-
Mobile Phases:
-
Buffer A (Binding Buffer): Low salt concentration buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Buffer B (Elution Buffer): High salt concentration buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).
-
-
Purification Steps:
-
Equilibration: Equilibrate the column with Buffer A until the conductivity and pH are stable.
-
Sample Loading: Load the sample onto the column at a low flow rate.
-
Washing: Wash the column with Buffer A to remove unbound impurities.
-
Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).
-
Fraction Collection: Collect fractions across the elution peak.
-
-
Flow Rate:
-
Adjust the flow rate based on the column manufacturer's recommendations.
-
-
Detection:
-
Monitor UV absorbance at 260 nm and conductivity.
-
-
Data Analysis:
-
Analyze the collected fractions by analytical HPLC or LC-MS to determine the purity of each fraction.
-
Pool the fractions containing the high-purity product.
-
Visualizations
References
- 1. Characterization and separation of impurities in a GalNAc ligand - American Chemical Society [acs.digitellinc.com]
- 2. phenomenex.com [phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. Purification of N-acetylgalactosamine-modified-oligonucleotides using orthogonal anion-exchange and mixed-mode chromatography approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. idtdna.com [idtdna.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. GalNAc Oligonucleotide Impurity Profiling | Phenomenex [phenomenex.com]
- 10. goldbio.com [goldbio.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Identification of GalNAc-Conjugated Antisense Oligonucleotide Metabolites Using an Untargeted and Generic Approach Based on High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PS-O-GalNAc-L96-B, Purity ≥98%, Loading capacity 100-120 μmol/g - CD BioGlyco [bioglyco.com]
- 15. GalNAc-L96 intermediate, B2, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 16. GalNAc-L96 intermediate, L2, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 17. GalNAc-L96 intermediate, T2, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 18. uni-onward.com.tw [uni-onward.com.tw]
- 19. Purification of a GalNAc-cluster-conjugated oligonucleotide by reversed-phase twin-column continuous chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Stability of GalNAc-L96-siRNA Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the in vivo stability of GalNAc-L96-siRNA conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the in vivo stability of GalNAc-siRNA conjugates?
A1: The in vivo stability of GalNAc-siRNA conjugates is a multifactorial issue primarily influenced by:
-
Nuclease Degradation: siRNA conjugates are susceptible to degradation by endo- and exonucleases present in extracellular fluids and within cells.[1][2]
-
Chemical Modifications: The type and pattern of chemical modifications on the siRNA duplex are critical for protecting against nuclease activity.[1][3][4]
-
Linker Chemistry: The stability of the linker connecting the GalNAc ligand to the siRNA can impact the conjugate's integrity and delivery efficiency.
-
Intracellular Trafficking: Once inside the cell, the conjugate must navigate the endo-lysosomal pathway, where the acidic and enzyme-rich environment can lead to degradation.[4][5][6] The accumulation and stability of the siRNA in these acidic compartments are crucial for long-term activity.[4][5][6]
Q2: How do chemical modifications enhance the stability of GalNAc-siRNA conjugates?
A2: Chemical modifications are essential for increasing the metabolic stability of siRNA conjugates.[1][4] Common strategies include:
-
Phosphorothioate (B77711) (PS) Linkages: Replacing a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone protects against nuclease cleavage. Adding two PS linkages at the 5' ends of both the guide and passenger strands is a key feature of Enhanced Stabilization Chemistry (ESC) designs.[4]
-
2'-Sugar Modifications: Modifications at the 2'-position of the ribose sugar, such as 2'-O-methyl (2'-OMe) and 2'-deoxy-2'-fluoro (2'-F), enhance nuclease resistance.[3][7] Optimizing the placement of these modifications is crucial to improve stability without compromising RNAi activity.[3] Advanced designs often feature a strategic pattern of 2'-F and 2'-OMe modifications.[3]
Q3: What is the role of the GalNAc ligand and the L96 linker in stability?
A3: The trivalent N-acetylgalactosamine (GalNAc) ligand targets the asialoglycoprotein receptor (ASGPR) on hepatocytes, ensuring liver-specific delivery.[1][8] The L96 linker is a component used in the synthesis of these conjugates.[9] While the GalNAc ligand itself is subject to cleavage by glycosidases after internalization, metabolically stable anomeric linkages have been explored.[10][11] However, studies suggest that the stability of this linkage may be less critical for the duration of action than the stability of the siRNA itself and its interaction with the RNA-induced silencing complex (RISC).[11]
Q4: Can off-target effects be related to conjugate stability?
A4: Yes, off-target effects, a significant driver of hepatotoxicity, can be influenced by the stability and concentration of the siRNA.[12][13][14] Seed-mediated off-target effects, where the seed region of the siRNA guide strand binds to unintended mRNAs, are a primary concern.[12] Strategies to mitigate these effects involve introducing thermally destabilizing modifications, such as glycol nucleic acid (GNA), into the seed region to reduce off-target binding while maintaining on-target activity.[12][15] This approach has led to the development of designs like Enhanced Stabilization Chemistry plus (ESC+).[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low in vivo efficacy (poor target knockdown) | Insufficient metabolic stability: The siRNA conjugate is being degraded by nucleases before reaching the target tissue or after cellular uptake.[1][2] | - Incorporate chemical modifications: Utilize Enhanced Stabilization Chemistry (ESC) or Advanced ESC designs with phosphorothioate linkages and optimized 2'-F/2'-OMe patterns.[3][4] - Assess stability: Perform in vitro stability assays in serum or liver homogenates to confirm the stability of your conjugate design. |
| Inefficient endosomal escape: The siRNA is trapped and degraded in late endosomes or lysosomes.[4][5][16] | - This is a known rate-limiting step. While challenging to directly address therapeutically, ensuring high metabolic stability of the siRNA allows it to persist longer in these compartments, increasing the chances of eventual release into the cytoplasm.[5][16] | |
| Short duration of action | Rapid clearance of the siRNA: The conjugate is quickly eliminated from the liver. | - Enhance metabolic stability: More stable siRNA designs, like Advanced ESC, have shown to be eliminated from the liver more slowly than less stable designs.[16] - Confirm RISC loading: Ensure the siRNA design allows for efficient loading into the RNA-induced silencing complex (RISC). The stability of the RISC-loaded siRNA contributes to the duration of the silencing effect.[4] |
| Observed hepatotoxicity | Off-target effects: The siRNA is causing unintended gene silencing through seed-mediated binding.[12][13][14] | - Redesign the siRNA: Introduce a single, thermally destabilizing modification like a glycol nucleic acid (GNA) nucleotide in the seed region of the guide strand (e.g., ESC+ design) to reduce off-target binding.[12][15] - Perform thorough bioinformatic analysis: Screen for potential off-target seeds in your siRNA sequence. |
| Immune stimulation: The siRNA is being recognized by the innate immune system. | - Optimize chemical modifications: Certain 2'-sugar modifications can help to reduce the immunogenicity of the siRNA. | |
| Inconsistent results between experiments | Variability in conjugate quality: Inconsistent synthesis or purification of the GalNAc-siRNA conjugate. | - Ensure high purity of the conjugate: Use reliable synthesis and purification methods. - Characterize each batch: Confirm the identity and purity of each new batch of conjugate before in vivo studies. |
| Variability in experimental procedures: Inconsistent handling of animals, dosing, or sample collection. | - Standardize protocols: Maintain strict and consistent protocols for all in vivo experiments.[17] - Use appropriate controls: Include positive and negative control groups in every experiment.[18] |
Quantitative Data Summary
Table 1: Comparison of Different siRNA Stabilization Chemistries
| Chemistry | Key Features | Relative In Vivo Potency (Lower ED50 is better) | Duration of Effect | Reference |
| Standard Template Chemistry (STC) | Early generation with 2'-F or 2'-OMe modifications. | Higher doses required. | Shorter | [4] |
| Enhanced Stabilization Chemistry (ESC) | Addition of two phosphorothioate (PS) linkages at the 5' ends of both strands. | Significantly improved (e.g., ED50 of ≤1 mg/kg in rodents). | Extended | [1][4] |
| Advanced ESC | Optimized placement of 2'-F and 2'-OMe modifications with low 2'-F content. | Further improved potency over ESC. | Further extended duration. | [3][4] |
| ESC+ | ESC design with a single thermally destabilizing modification (e.g., GNA) in the seed region. | Comparable on-target activity to ESC. | Maintained | [12][15] |
Experimental Protocols
1. In Vitro siRNA Serum Stability Assay
-
Objective: To assess the stability of siRNA conjugates in the presence of serum nucleases.
-
Methodology:
-
Incubate the GalNAc-siRNA conjugate at a final concentration of 1-5 µM in 50-80% fetal bovine serum (FBS) or human serum at 37°C.[19][20]
-
Collect aliquots at various time points (e.g., 0, 1, 3, 6, 12, 24, 48 hours).[19]
-
Stop the degradation reaction by adding a dissociation buffer (e.g., containing heparin or a strong denaturant) and flash-freezing the samples.
-
Visualize the bands using a suitable stain (e.g., SYBR Gold) and quantify the amount of intact siRNA at each time point relative to the 0-hour time point.
-
2. In Vivo Target Knockdown and Duration of Effect Study
-
Objective: To evaluate the efficacy and duration of gene silencing of a GalNAc-siRNA conjugate in an animal model (typically mice).
-
Methodology:
-
Administer the GalNAc-siRNA conjugate to mice via subcutaneous (SC) injection at one or more dose levels.
-
Include a negative control group treated with a non-targeting siRNA conjugate or saline.
-
Collect liver tissue samples at various time points post-injection (e.g., Day 3, 7, 14, 28, etc.).
-
Isolate total RNA from the liver tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.[18]
-
Normalize the target gene expression to a stable housekeeping gene.
-
Calculate the percent target knockdown relative to the negative control group for each time point.
-
Visualizations
Caption: Cellular uptake and mechanism of action for GalNAc-siRNA conjugates.
Caption: Workflow for developing stable GalNAc-siRNA conjugates.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Strategies for in vivo delivery of siRNAs: recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced siRNA Designs Further Improve In Vivo Performance of GalNAc-siRNA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the pharmacodynamic durability of GalNAc-siRNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. siRNA-optimized Modifications for Enhanced In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fcad.com [fcad.com]
- 10. Metabolically stable anomeric linkages containing GalNAc-siRNA conjugates: An interplay among ASGPR, glycosidase, and RISC pathways - American Chemical Society [acs.digitellinc.com]
- 11. Metabolically Stable Anomeric Linkages Containing GalNAc-siRNA Conjugates: An Interplay among ASGPR, Glycosidase, and RISC Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] From bench to bedside: Improving the clinical safety of GalNAc–siRNA conjugates using seed-pairing destabilization | Semantic Scholar [semanticscholar.org]
- 16. Investigating the pharmacodynamic durability of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 19. siRNA serum stability assay [bio-protocol.org]
- 20. Stability Study of Unmodified siRNA and Relevance to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
alternative "pot-economy" synthesis of GalNac-L96 to improve yield
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the alternative "pot-economy" synthesis of GalNAc-L96, aimed at improving yield and efficiency.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the synthesis of GalNAc-L96, particularly when implementing a pot-economy approach.
Issue: Low Overall Yield (<45%) in the Pot-Economy Synthesis
-
Question: My overall yield for the GalNAc-L96 synthesis using the pot-economy method is significantly lower than the reported average of over 45%. What are the potential causes and how can I troubleshoot this?
-
Answer: Low overall yield can stem from several factors throughout the multi-step synthesis. Here's a systematic approach to troubleshooting:
-
Reagent Quality: Ensure all reagents, especially the GalNAc starting material and coupling agents, are of high purity and anhydrous where specified. Moisture can significantly impact the efficiency of coupling reactions.
-
Incomplete Reactions: Monitor each reaction step by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion before proceeding to the next step. In a pot-economy synthesis, incomplete reactions in earlier stages will lead to a complex mixture of byproducts that are difficult to remove later.
-
Side Reactions: The formation of side products is a common cause of reduced yield. One potential side reaction is the epimerization of the GalNAc moiety under basic conditions. Ensure that the base is added slowly and the temperature is controlled as specified in the protocol.
-
Purification Losses: While the pot-economy approach aims to minimize purification steps, the final flash chromatography is crucial.[1] Ensure the column is packed correctly and the eluent system is optimized to achieve good separation without excessive loss of the product. Small deviations in reagent lots and scales can affect the outcome.[1]
-
Issue: Difficulty in Purifying the Final GalNAc-L96 Product
-
Question: I am facing challenges with the final flash chromatography purification of GalNAc-L96. The product is not separating cleanly from impurities. What can I do?
-
Answer: Purification of the final product can indeed be challenging.[1] Here are some troubleshooting tips:
-
Optimize Solvent System: The choice of solvents for flash chromatography is critical. A gradient elution might be necessary to effectively separate the desired product from closely related impurities. Experiment with different solvent polarities and compositions.
-
Column Loading: Avoid overloading the chromatography column, as this can lead to poor separation. It is better to perform multiple smaller purification runs than one overloaded run.
-
Alternative Chromatography Techniques: If standard flash chromatography is ineffective, consider using alternative techniques such as reversed-phase chromatography. Some studies have shown success in using mixed-mode stationary phases for purifying similar GalNAc ligands.
-
Impurity Characterization: If possible, characterize the major impurities using techniques like NMR or mass spectrometry. Understanding the nature of the impurities can help in designing a more effective purification strategy.
-
Issue: Inconsistent Results Between Batches
-
Question: I am observing significant variations in yield and purity between different batches of my GalNAc-L96 synthesis. What could be causing this inconsistency?
-
Answer: Inconsistency between batches is a common problem in multi-step organic synthesis. Key factors to control include:
-
Reagent Stoichiometry: Precise measurement of all reagents is crucial. Small variations in the equivalents of coupling agents, bases, or the starting materials can lead to different outcomes.
-
Reaction Conditions: Strictly control reaction parameters such as temperature, reaction time, and stirring speed. In a "pot-economy" synthesis where intermediates are not isolated, even minor deviations can be amplified in subsequent steps.
-
Water Content: Ensure that all solvents and reagents are sufficiently dry, as water can interfere with many of the reactions involved. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Scale and Reagent Lots: Be aware that small deviations with scales and reagent lots can impact the success of the synthesis.[1] It is advisable to test a new batch of any critical reagent on a small scale first.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the "pot-economy" synthesis of GalNAc-L96 compared to the standard approach?
A1: The "pot-economy" approach offers several advantages over the standard synthesis methods:
-
Improved Yield: The reported total yield for the pot-economy method is 61% in the most successful experiments, with an average yield over 45%.[1]
-
Reduced Waste and Resource Consumption: This method is designed from a "Green Chemistry" perspective, aiming to minimize the amounts of reagents and solvents used.[1][2] The total volumes of reagents and solvents can be 3 to 10 times less than in previously described methods.[1]
-
Simplified Procedures: By conducting multiple reaction stages in a single reaction vessel, the pot-economy approach reduces the number of work-up, separation, and analytical procedures, saving time and resources.[1]
-
Avoidance of Hazardous Reagents: The alternative synthesis avoids the use of rare and toxic metals like palladium, which is often used in the standard hydrogenolysis step for deprotection.[3]
Q2: What are the key differences in the reaction steps between the standard and the "pot-economy" synthesis of GalNAc-L96?
A2: The standard synthesis of GalNAc-L96 often involves multiple separate steps with purification of intermediates at each stage.[1][3] This typically includes:
-
Coupling of GalNAc-acid using reagents like HBTU and a base, followed by flash chromatography.[1]
-
Deprotection of an amino group, often using hydrogenolysis with a palladium catalyst.[3]
-
Another coupling step, again followed by purification.[3]
The "pot-economy" approach, on the other hand, combines several of these steps into a single pot, minimizing the need for intermediate purification.[1] This is achieved by carefully selecting reagents and reaction conditions that are compatible with each other.[1]
Q3: Are there any alternative ligands to L96 for GalNAc-siRNA conjugates that might offer a simpler synthesis?
A3: Yes, researchers have been exploring alternative GalNAc constructs to streamline the synthesis process. One such alternative involves using a pyran-derived scaffold to link monovalent GalNAc units. This approach has been shown to reduce the number of synthesis steps significantly compared to the 25 steps required for the standard L96 synthesis. This simplification can lead to higher production efficiency and at least a 30% cost saving in manufacturing.[4]
Data Presentation
Table 1: Comparison of Yields for GalNAc-L96 Synthesis Methods
| Synthesis Method | Reported Maximum Yield | Reported Average Yield |
| Pot-Economy Approach | 61% | >45% |
| Standard Approach | Not explicitly stated, but generally lower due to multiple steps | Not explicitly stated |
Data extracted from a study on a novel pot-economy approach to the synthesis of triantennary GalNAc-oligonucleotides.[1]
Table 2: Comparison of Synthesis Steps for L96 and an Alternative Scaffold
| GalNAc Construct | Number of Synthesis Steps | Key Feature |
| Standard L96 | 25 | Triantennary GalNAc complex |
| TrisGal-6 (Pyran-derived) | 13 | Pyran linker for GalNAc clusters |
Data from a study on improved GalNAc conjugation for cost-effective siRNA therapies.[4]
Experimental Protocols
Key Experiment: "Pot-Economy" Synthesis of GalNAc-L96
This protocol is a summary of the "pot-economy" method described for the synthesis of the triantennary GalNAc ligand L96.[1]
First Pot:
-
Starting Materials: The synthesis begins with the appropriate protected GalNAc starting materials and a linker.
-
Reaction Conditions: The initial reactions are carried out in a single pot, with sequential addition of reagents. The specific reagents and solvents are chosen to be compatible with a one-pot setup, avoiding the need for intermediate purification.
-
Monitoring: The progress of the reactions in the first pot is monitored by analytical techniques such as TLC or LC-MS to ensure completion of each step.
Second Pot:
-
Further Elaboration: The product from the first pot is then subjected to further chemical transformations in a second pot. This may involve deprotection and subsequent coupling reactions.
-
Reagent Selection: Reagents are selected to be compatible with the intermediate from the first pot and to drive the reactions to completion.
-
Final Product Formation: The final GalNAc-L96 structure is assembled in this second pot.
Purification:
-
Work-up: After the reactions in the second pot are complete, a standard aqueous work-up is performed to remove water-soluble impurities.
-
Flash Chromatography: The crude product is then purified by flash chromatography on silica (B1680970) gel to isolate the pure GalNAc-L96. This is a critical step to achieve high purity of the final product.[1]
Mandatory Visualizations
Caption: Workflow for the alternative "pot-economy" synthesis of GalNAc-L96.
Caption: Troubleshooting logic for low yield in GalNAc-L96 synthesis.
Caption: Comparison of standard vs. "pot-economy" synthesis workflows.
References
Technical Support Center: Enhancing GalNAc-L96 Conjugate Performance Through Linker Chemistry Modification
Welcome to the technical support center for GalNAc-L96 conjugate performance. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing the performance of GalNAc-L96 conjugated small interfering RNAs (siRNAs) by modifying the linker chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the L96 linker in a GalNAc-siRNA conjugate?
A1: The L96 linker is a triantennary N-acetylgalactosamine (GalNAc) ligand that specifically binds to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[1][2][3][4] This specific binding facilitates the targeted delivery of conjugated siRNAs to the liver, enhancing their therapeutic efficacy and reducing systemic toxicity.[3]
Q2: How does linker chemistry impact the overall performance of the GalNAc-L96-siRNA conjugate?
A2: The linker's chemical properties are critical in balancing the stability of the conjugate in circulation and ensuring the efficient release of the siRNA payload into the cytoplasm of hepatocytes.[5][6] Key factors influenced by the linker include in vivo stability, pharmacokinetics, biodistribution, and the efficiency of endosomal escape and subsequent gene silencing.[7][8] Modifications to the linker, such as adjusting its length or incorporating cleavable bonds, can significantly affect these parameters.[1]
Q3: What are common indicators of suboptimal linker performance in my experiments?
A3: Suboptimal linker performance can manifest in several ways, including:
-
Low gene silencing efficacy: Insufficient release of the siRNA from the endosome or premature degradation of the conjugate.
-
Hepatotoxicity: Off-target effects or accumulation of the conjugate or its metabolites.[9][10]
-
Poor pharmacokinetic profile: Rapid clearance from circulation or undesirable biodistribution.[7]
-
Inconsistent results: High variability between experimental batches or subjects.
Q4: Can modifying the linker chemistry help mitigate off-target effects and hepatotoxicity?
A4: Yes, linker modification is a key strategy to reduce off-target effects and associated hepatotoxicity.[9][10] Off-target effects are often caused by the seed region of the siRNA guide strand binding to unintended mRNAs.[9][10] By designing linkers that ensure efficient endosomal release and subsequent processing of the siRNA, the concentration of free siRNA in the cytoplasm can be optimized, potentially reducing the likelihood of off-target binding. Additionally, incorporating thermally destabilizing modifications can mitigate seed-pairing-driven off-target effects.[10]
Q5: What is the role of linker stability, and how can it be modulated?
A5: Linker stability is crucial for the conjugate to remain intact in the bloodstream until it reaches the target hepatocytes.[5][6] Linkers that are too labile may release the siRNA prematurely, while overly stable linkers might prevent the siRNA from being released from the endosome.[11] Stability can be modulated by incorporating features like:
-
Cleavable Linkers: Disulfide or acid-labile bonds that are cleaved in the specific environment of the endosome.[1]
-
Metabolically Stable Linkages: Replacing natural glycosidic bonds with more stable S-, C-, or N-glycosides to resist degradation.[12]
-
Phosphorothioate Linkages: These modifications increase resistance to nuclease degradation.[7][13]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low Target Gene Knockdown | 1. Inefficient Endosomal Escape: The siRNA is trapped in the endosome and not released into the cytoplasm.[8][14] 2. Premature Conjugate Degradation: The linker is unstable in circulation, leading to loss of the siRNA before reaching the target cells. 3. Suboptimal Linker Length: The distance between the GalNAc ligand and the siRNA may hinder proper interaction with the RISC machinery.[8] | 1. Incorporate a Cleavable Linker: Introduce an acid-labile or disulfide linker to facilitate release in the endosomal environment.[1] 2. Increase Linker Stability: Replace susceptible bonds with more metabolically stable alternatives like S- or C-glycosides.[12] 3. Optimize Linker Length: Systematically vary the length of the linker (e.g., using different numbers of polyethylene (B3416737) glycol (PEG) repeats) to find the optimal length for your specific siRNA.[7] |
| High Hepatotoxicity or Off-Target Effects | 1. Seed-Mediated Off-Target Binding: The seed region of the siRNA guide strand is binding to unintended mRNA transcripts.[9][10] 2. Accumulation of Conjugate Metabolites: The linker or other components of the conjugate are not being cleared efficiently. 3. Immune Response: The conjugate is triggering an innate immune response. | 1. Introduce Seed-Pairing Destabilization: Incorporate a single glycol nucleic acid (GNA) or 2'-5'-RNA modification in the seed region of the siRNA to reduce off-target binding while maintaining on-target activity.[9][15] 2. Evaluate Linker Cleavage Products: Analyze the metabolites of the conjugate to identify any potentially toxic byproducts and redesign the linker to avoid their formation. 3. Optimize siRNA Chemistry: Utilize Enhanced Stabilization Chemistry (ESC) or ESC+ designs to improve the overall safety profile of the siRNA.[9] |
| Poor Pharmacokinetic (PK) Profile (e.g., rapid clearance) | 1. Low Albumin Binding: The conjugate is not effectively binding to albumin for extended circulation. 2. Renal Clearance: The conjugate is small enough to be rapidly cleared by the kidneys.[] | 1. Incorporate Albumin-Binding Moieties: Add components like C18 lipids to the linker to enhance binding to circulating albumin.[7] 2. Increase Hydrophilicity and Size: Varying the length of a hydrophilic linker, such as PEG, can influence pharmacokinetics.[7] |
| Inconsistent In Vivo Efficacy | 1. Variability in ASGPR Expression: The expression of the target receptor may vary between animals or in disease models.[17] 2. Batch-to-Batch Variability in Conjugate Synthesis: Inconsistent synthesis and purification can lead to variations in conjugate quality. | 1. Confirm ASGPR Expression Levels: Before in vivo studies, assess the ASGPR expression in your animal model to ensure it is sufficient for effective uptake.[17] 2. Implement Strict Quality Control: Ensure consistent synthesis and purification of the GalNAc-siRNA conjugate, with thorough characterization of each batch. |
Experimental Protocols & Methodologies
Protocol 1: In Vivo Efficacy Assessment of GalNAc-siRNA Conjugates in Mice
-
Animal Model: Use male C57BL/6 mice, 7-9 weeks old.
-
Dosing: Administer the GalNAc-siRNA conjugate via subcutaneous (s.c.) injection. For a dose-titration study, typical doses might be 0.3, 1, and 3 mg/kg.[18]
-
Sample Collection: Collect blood samples via retro-orbital bleeding under anesthesia at predetermined time points (e.g., before dosing, and at days 7, 14, 21, and 42 post-dosing).[18]
-
Serum Preparation: Prepare serum by centrifuging the blood samples at 2,500 x g for 10 minutes at 4°C.[18]
-
Target Protein Quantification: Measure the concentration of the target protein in the serum using an appropriate method, such as ELISA.
-
mRNA Quantification: At the end of the study, euthanize the animals and harvest the livers. Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.
-
Data Analysis: Calculate the percentage of target protein and mRNA reduction relative to a control group (e.g., saline or a non-targeting siRNA conjugate).
Protocol 2: Thermal Melting Analysis for siRNA Duplex Stability
-
Sample Preparation: Prepare samples of the siRNA duplexes in a suitable buffer (e.g., 1x PBS).
-
Instrumentation: Use a UV-visible spectrophotometer equipped with a Peltier-thermostatted multicell holder.
-
Annealing: Anneal the samples in the instrument by heating from 25°C to 95°C at a rate of 5°C/min, followed by cooling back to 25°C at the same rate.
-
Melting Curve Acquisition: After a brief equilibration period, monitor the absorbance at 260 nm while heating the sample from 25°C to 95°C at a controlled rate.
-
Data Analysis: Determine the melting temperature (Tm), which is the temperature at which 50% of the duplex has dissociated. A lower Tm for a modified siRNA compared to the unmodified version can indicate thermal destabilization.[9]
Visualizing Workflows and Pathways
References
- 1. alfachemic.com [alfachemic.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. watson-int.com [watson-int.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Crafting the optimal linker: Leveraging insights from the past to innovate for target-specificity, format-compatibility, indication alignment, and payload efficacy - hubXchange [hub-xchange.com]
- 6. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Optimization of siRNA Conjugates for Albumin Binding Achieves Effective MCL1-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metabolically stable anomeric linkages containing GalNAc-siRNA conjugates: An interplay among ASGPR, glycosidase, and RISC pathways - American Chemical Society [acs.digitellinc.com]
- 13. Strategies, Design, and Chemistry in siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with GalNac-L96 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with GalNac-L96 analogs.
Frequently Asked Questions (FAQs)
Q1: My GalNac-L96 analog shows poor solubility in aqueous buffers. What are the initial steps to address this?
A1: Poor aqueous solubility is a common challenge for complex molecules. The initial approach should focus on understanding the physicochemical properties of your specific analog and systematically screening for suitable solvent systems. Key strategies include:
-
pH Adjustment: Determine if your molecule has ionizable groups. Adjusting the pH of the buffer can significantly increase the solubility of acidic or basic compounds.
-
Co-solvents: Employing water-miscible organic solvents, or co-solvents, can increase the solubility of nonpolar drugs by reducing the polarity of the solvent.[1] Common co-solvents include DMSO, ethanol, PEG 300, and propylene (B89431) glycol.
-
Excipient Screening: Systematically test a panel of pharmaceutically acceptable excipients, including surfactants and cyclodextrins, to identify agents that can enhance solubility.
Q2: I've observed precipitation of my compound upon dilution of a DMSO stock solution into an aqueous buffer. How can this be prevented?
A2: This phenomenon, known as "precipitation upon dilution," is common for compounds with high hydrophobicity. It occurs when the concentration of the compound exceeds its thermodynamic solubility in the final aqueous medium. To mitigate this:
-
Lower the Stock Concentration: If possible, start with a lower concentration of your compound in the DMSO stock.
-
Optimize the Dilution Method: Add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid mixing and prevent localized high concentrations.
-
Use a Surfactant: Incorporating a non-ionic surfactant, such as Polysorbate 80 (Tween 80) or Cremophor EL, in the aqueous buffer can help to maintain the compound in solution by forming micelles.
-
Consider a Different Formulation Strategy: If simple dilution is consistently problematic, more advanced formulation techniques like solid dispersions or lipid-based formulations may be necessary for in vivo studies.
Q3: Can chemical modification of my this compound improve its solubility?
A3: Yes, chemical modification is a powerful strategy to enhance solubility, but it must be approached carefully to avoid negatively impacting the compound's biological activity.[2] Key approaches include:
-
Salt Formation: For compounds with acidic or basic functional groups, forming a salt can dramatically increase aqueous solubility and dissolution rate.[3]
-
Prodrugs: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. This approach can be used to temporarily mask lipophilic groups with more polar moieties to enhance solubility.
-
Introduction of Polar Functional Groups: Strategically adding polar groups (e.g., hydroxyl, amino) to the molecule can increase its hydrophilicity. However, this requires careful consideration of the structure-activity relationship (SAR).
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and overcoming solubility issues with your this compound.
Issue 1: Low Intrinsic Aqueous Solubility
Possible Cause: The inherent physicochemical properties of the molecule, such as high lipophilicity and strong crystal lattice energy, limit its ability to dissolve in aqueous media.
Solutions:
-
Systematic Solubility Screen: Determine the equilibrium solubility in a range of buffers with varying pH (e.g., pH 4.0, 7.4, 9.0).
-
Co-solvent Titration: Evaluate the impact of increasing concentrations of various co-solvents (e.g., 5%, 10%, 20% of DMSO, ethanol, or PEG 400) on solubility.
-
Formulation with Excipients: Screen for solubility enhancement with different classes of excipients, such as surfactants and cyclodextrins.
Issue 2: Compound Instability in Formulation
Possible Cause: The chosen formulation may not be optimal, leading to chemical degradation or physical instability (e.g., precipitation) over time.
Solutions:
-
Stability Assessment: Evaluate the chemical stability of your compound in the selected formulation under relevant storage conditions (e.g., temperature, light exposure).
-
Use of Stabilizers: Incorporate antioxidants or other stabilizing agents if degradation is observed.
-
Amorphous Solid Dispersions: For crystalline compounds with very low solubility, creating an amorphous solid dispersion can improve both solubility and stability.[4]
Quantitative Data Summary
The solubility of the parent compound, GalNac-L96, provides a baseline for understanding the potential solubility of its analogs.
| Solvent/Buffer | Solubility of GalNac-L96 | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | Sparingly soluble: 1-10 mg/mL | [5][6] |
| Ethanol | Sparingly soluble: 1-10 mg/mL | [5][6] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | Sparingly soluble: 1-10 mg/mL | [5][6] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To rapidly assess the aqueous solubility of a compound from a DMSO stock solution.
Methodology:
-
Prepare a high-concentration stock solution of the this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%).
-
Shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Protocol 2: Equilibrium Solubility Assay
Objective: To determine the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Add an excess amount of the solid this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Determine the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).
Visualizations
Caption: A workflow for addressing solubility issues of a this compound.
Caption: The cellular uptake and mechanism of action of GalNac-siRNA conjugates.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Addressing poorly soluble molecules | Arcinova [arcinova.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Mitigating Immunogenicity of GalNAc-L96 Conjugated Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential immunogenicity issues encountered during experiments with GalNAc-L96 conjugated therapies.
Frequently Asked Questions (FAQs)
Q1: What is the general immunogenic potential of GalNAc-conjugated oligonucleotides?
GalNAc-conjugated oligonucleotides generally exhibit a favorable safety profile with lower immunogenicity compared to other delivery platforms like lipid nanoparticles (LNPs)[1]. The targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR) minimizes systemic exposure and associated immune responses[1][2]. While immunogenicity has not been a significant issue for GalNAc-siRNA conjugates, it has been observed with GalNAc-conjugated antisense oligonucleotides (ASOs)[2].
Q2: Are the anti-drug antibodies (ADAs) observed with GalNAc-ASOs neutralizing?
In studies where anti-drug antibodies (ADAs) have been detected in response to GalNAc-conjugated ASOs, they have been characterized as binding rather than neutralizing[2]. These ADAs have shown a very limited effect on the pharmacokinetics and overall efficacy of the therapeutic[2].
Q3: What part of the GalNAc-conjugated molecule is most likely to be immunogenic?
Studies have shown that polyclonal antibodies raised against GalNAc-conjugated siRNAs primarily recognize the GalNAc moiety itself[3]. A smaller fraction of these antibodies may also recognize sequence-independent epitopes on the oligonucleotide[3].
Q4: Can chemical modifications to the oligonucleotide backbone reduce immunogenicity?
Yes, chemical modifications to the internucleotide linkages (e.g., phosphorothioate (B77711) bonds) and the ribose sugar (e.g., 2'-O-methyl, 2'-MOE) are crucial for improving drug-like properties, including reducing immunogenicity[2][4]. These modifications enhance stability against nucleases and can modulate protein binding characteristics[2][4].
Q5: Does the route of administration affect the immunogenicity of GalNAc-conjugated therapies?
Yes, the route of administration can influence the immunogenic response. Subcutaneous injections, a common method for administering these therapies, are associated with a higher risk of immunogenicity compared to other routes[5].
Troubleshooting Guide
Issue 1: Unexpectedly high levels of anti-drug antibodies (ADAs) are detected in preclinical studies.
| Potential Cause | Troubleshooting Step |
| Immunogenic potential of the oligonucleotide sequence. | 1. Sequence Optimization: Analyze the oligonucleotide sequence for potential immunogenic motifs (e.g., CpG motifs) and redesign the sequence to minimize them[4]. 2. Mismatch Controls: Include control oligonucleotides with mismatched sequences to determine if the immune response is sequence-specific[6]. A scrambled sequence control should also be used[6]. |
| Impurities in the synthesized conjugate. | 1. Purity Analysis: Ensure high purity of the GalNAc-L96 conjugate through rigorous quality control methods. Impurities from the synthesis process can be immunogenic. 2. Supplier Qualification: Use a reputable supplier that provides high-purity GalNAc-L96 and its derivatives[1]. |
| Host-specific immune response. | 1. Animal Model Selection: Be aware that rodents may exhibit different immune responses compared to non-human primates or humans[7]. Consider using multiple animal models to assess immunogenicity. |
Issue 2: Observed in vivo toxicity or off-target effects.
| Potential Cause | Troubleshooting Step |
| Hybridization-dependent off-target effects. | 1. Seed Region Modification: Modulate the seed-pairing region of the siRNA to reduce off-target binding while maintaining on-target activity. This has been shown to improve the safety profile[8][9]. 2. Second ASO/siRNA: Test a second oligonucleotide targeting a different sequence within the same target RNA to confirm that the observed phenotype is due to on-target effects[6]. |
| RISC-loading dependent toxicity. | 1. Block RISC Loading: For investigational purposes, introduce modifications at the 5'-end of the antisense strand to block its loading into the RNA-induced silencing complex (RISC). This can help determine if the observed toxicity is RISC-dependent[8]. |
| Exaggerated pharmacology. | 1. Dose-Response Studies: Conduct thorough dose-response studies to determine the optimal therapeutic window and avoid doses that lead to exaggerated pharmacological effects and associated toxicities[10]. |
Experimental Protocols
Protocol 1: Assessment of Immunogenicity using Anti-Drug Antibody (ADA) Assay
This protocol outlines a general workflow for detecting ADAs in serum samples.
-
Sample Collection: Collect serum samples from animals before and after treatment with the GalNAc-conjugated therapeutic[7].
-
Screening Assay:
-
Utilize a sensitive and specific immunoassay, such as an ELISA or a bridging assay, to screen for the presence of ADAs.
-
The GalNAc-conjugated oligonucleotide or a relevant fragment can be used as the capture and/or detection agent.
-
-
Confirmatory Assay:
-
Confirm the specificity of the binding by performing a competition assay. Pre-incubate the serum samples with an excess of the drug to inhibit the binding of specific ADAs.
-
-
Titer Determination:
-
For confirmed positive samples, perform serial dilutions to determine the relative magnitude (titer) of the ADA response.
-
-
Neutralizing Antibody (NAb) Assay (if applicable):
-
If ADAs are confirmed, a cell-based assay can be developed to assess their neutralizing potential, i.e., their ability to inhibit the drug's activity.
-
Protocol 2: In Vivo Evaluation of Hepatotoxicity
This protocol describes key steps for assessing potential liver toxicity in animal models.
-
Animal Dosing: Administer the GalNAc-siRNA or ASO to rodents (e.g., rats or mice) via subcutaneous injection at various dose levels, including pharmacologically exaggerated doses[8][9].
-
Blood Chemistry Analysis:
-
Collect blood samples at different time points post-administration.
-
Measure plasma levels of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST) to assess liver function[11].
-
-
Histopathological Analysis:
-
At the end of the study, harvest the liver tissue.
-
Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on liver sections to examine for microscopic findings such as hepatocellular degeneration, single-cell necrosis, and fibrosis[8].
-
-
Immunohistochemistry (IHC):
Data Presentation
Table 1: Representative Immunogenicity Profile of GalNAc-Oligonucleotide Conjugates
| Oligonucleotide Type | Observed Immunogenicity | ADA Characteristics | Impact on PK/PD | Reference |
| GalNAc-siRNA | Low / Not Observed | - | Limited to none | [2] |
| GalNAc-ASO | Observed | Binding, non-neutralizing | Very limited | [2] |
Table 2: Troubleshooting Quantitative Outcomes
| Observation | Potential Implication | Recommended Action |
| High ADA Titer (>1:1000) | Potentially significant immune response | Investigate sequence motifs, impurities, and consider chemical modification optimization. |
| Elevated ALT/AST (>3x baseline) | Potential hepatotoxicity | Conduct dose-response studies, evaluate for off-target effects, and consider seed region modification. |
| Lack of correlation between ADA and PD | ADAs are likely non-neutralizing | Confirm with a neutralizing antibody assay. |
Visualizations
References
- 1. watson-int.com [watson-int.com]
- 2. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Reactive Polyclonal Antibodies Raised Against GalNAc-Conjugated siRNA Recognize Mostly the GalNAc Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. The Nonclinical Safety Profile of GalNAc-conjugated RNAi Therapeutics in Subacute Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Potency of GalNAc-Conjugated Antisense Oligonucleotides in Hepatocellular Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nlorem.org [nlorem.org]
Validation & Comparative
Revolutionizing Hepatocyte Targeting: A Comparative Analysis of GalNAc-L96 Analogs
For researchers, scientists, and drug development professionals, the efficient and specific delivery of therapeutic payloads to hepatocytes remains a critical challenge. This guide provides an objective comparison of the GalNAc-L96 analog platform for hepatocyte targeting against other prevalent delivery mechanisms, supported by experimental data. We delve into the underlying biological pathways, present quantitative performance metrics, and offer detailed experimental protocols for validation.
The conjugation of N-acetylgalactosamine (GalNAc) to oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), has emerged as a groundbreaking strategy for therapeutic delivery to the liver.[1][2] This approach leverages the high-density expression of the asialoglycoprotein receptor (ASGPR) almost exclusively on the surface of hepatocytes.[3][4] GalNAc-L96 is a triantennary GalNAc ligand designed to bind with high affinity to the ASGPR, facilitating rapid and efficient internalization of the conjugated therapeutic into the target liver cells.[1][5]
Mechanism of Action: The ASGPR Pathway
The targeting specificity of GalNAc-L96 analogs is rooted in the physiological function of the ASGPR, a C-type lectin receptor responsible for the clearance of circulating glycoproteins. The triantennary configuration of GalNAc ligands dramatically enhances binding affinity to the ASGPR, which is a hetero-oligomeric complex.[3] Upon binding, the GalNAc-conjugate-ASGPR complex is rapidly internalized via clathrin-mediated endocytosis. Inside the cell, the acidic environment of the endosome facilitates the dissociation of the ligand from the receptor. The ASGPR is then recycled back to the cell surface, ready for another round of ligand uptake, while the therapeutic payload is released into the cytoplasm to engage its target.[6][7]
Comparative Performance Analysis
The this compound platform demonstrates superior hepatocyte targeting and therapeutic efficacy when compared to alternative delivery methods such as unconjugated ("naked") oligonucleotides and lipid nanoparticle (LNP) formulations.
Quantitative Biodistribution and Potency
Studies have consistently shown that GalNAc conjugation dramatically shifts the biodistribution of oligonucleotides towards the liver, and specifically to hepatocytes, leading to a significant increase in potency.
| Parameter | Unconjugated ASO | GalNAc-Conjugated ASO | Fold Improvement |
| Hepatocyte Uptake | >70% in non-parenchymal cells | >80% in hepatocytes | ~6-7 fold increase in hepatocytes[1] |
| In Vivo Potency (ED50) | 120 - 210 mg/week | 4 - 10 mg/week | >10-fold[8][9] |
| Plasma Clearance Rate | Baseline | ~5-fold higher | 5x[8] |
| Delivery Platform | Key Advantages | Key Disadvantages |
| GalNAc-L96 Analogs | High specificity for hepatocytes, reduced systemic toxicity, lower immunogenicity compared to LNPs.[] | Primarily targets the liver. |
| Lipid Nanoparticles (LNPs) | High transfection efficiency, can deliver a variety of nucleic acids. | Can induce immune responses, potential for off-target effects.[][11] |
| Unconjugated Oligonucleotides | Simple formulation. | Poor cellular uptake, broad tissue distribution, low potency.[1][8] |
Experimental Protocols
To validate the targeting specificity and efficacy of GalNAc-L96 analogs, a series of in vitro and in vivo experiments are essential.
In Vivo Evaluation of Hepatocyte Targeting
This protocol outlines the procedure for assessing the biodistribution of oligonucleotides in the liver and quantifying their accumulation in hepatocytes versus non-parenchymal cells (NPCs).
1. Animal Dosing:
-
Administer the GalNAc-conjugated oligonucleotide and a control (e.g., unconjugated oligonucleotide) to mice via subcutaneous injection.[9]
2. Liver Perfusion and Tissue Harvest:
-
At a predetermined time point (e.g., 48 hours), anesthetize the mice and perform a liver perfusion with a collagenase solution to digest the extracellular matrix.[9]
-
Excise the liver for subsequent cell isolation.
3. Hepatocyte and Non-Parenchymal Cell (NPC) Isolation:
-
Mechanically disrupt the perfused liver and filter the cell suspension to obtain a single-cell suspension.
-
Separate hepatocytes from NPCs using differential centrifugation. Hepatocytes will pellet at a lower speed (e.g., 50 x g), while NPCs will remain in the supernatant.
4. Oligonucleotide Quantification:
-
Isolate total RNA from the separated hepatocyte and NPC fractions.
-
Quantify the amount of the specific oligonucleotide in each fraction using a sensitive and specific method such as stem-loop reverse transcription quantitative PCR (RT-qPCR).[12][13][14]
5. Data Analysis:
-
Calculate the concentration of the oligonucleotide in hepatocytes and NPCs.
-
Compare the distribution of the GalNAc-conjugated oligonucleotide to the unconjugated control to determine the enhancement of hepatocyte-specific delivery.
In Vitro ASGPR Binding and Uptake Assay
This protocol is designed to confirm that the uptake of the this compound is mediated by the ASGPR.
1. Cell Culture:
-
Culture a human hepatoma cell line that expresses the ASGPR, such as HepG2 cells.[15]
2. Competitive Binding Assay:
-
Incubate the HepG2 cells with a fluorescently labeled this compound in the presence and absence of an excess of a known ASGPR ligand (e.g., asialofetuin) as a competitor.
-
After incubation, wash the cells to remove unbound ligand.
3. Quantification of Uptake:
-
Measure the fluorescence intensity of the cells using flow cytometry or a fluorescence plate reader.[16]
4. Data Analysis:
-
A significant reduction in fluorescence in the presence of the competitor indicates that the uptake of the this compound is specifically mediated by the ASGPR.
Conclusion
The this compound platform represents a highly effective and specific technology for the delivery of oligonucleotide therapeutics to hepatocytes. The mechanism of action, centered on the high-affinity interaction with the ASGPR, results in a dramatic improvement in hepatocyte targeting and in vivo potency compared to unconjugated oligonucleotides and a more favorable safety profile compared to LNP-based delivery systems. The experimental protocols provided herein offer a framework for the validation and comparative analysis of this promising therapeutic delivery strategy.
References
- 1. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. grantome.com [grantome.com]
- 8. Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of siRNAs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ASGPR-Mediated Uptake of Multivalent Glycoconjugates for Drug Delivery in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of GalNac-L96 vs. lipid nanoparticles for siRNA delivery
A comprehensive guide for researchers and drug developers on the comparative efficacy of two leading siRNA delivery platforms.
In the rapidly evolving landscape of RNAi therapeutics, the effective delivery of small interfering RNA (siRNA) to target tissues remains a critical hurdle. Two platforms have emerged as frontrunners for clinical applications: N-acetylgalactosamine (GalNAc) conjugates, exemplified by GalNAc-L96, and lipid nanoparticles (LNPs). This guide provides an in-depth, objective comparison of these two technologies, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal delivery strategy for their therapeutic goals.
At a Glance: Key Differences
| Feature | GalNAc-L96 Conjugates | Lipid Nanoparticles (LNPs) |
| Targeting Mechanism | Active targeting via asialoglycoprotein receptor (ASGPR) on hepatocytes.[1][2][3] | Primarily passive accumulation in the liver, with uptake mediated by apolipoprotein E (ApoE) binding to LDL receptors.[3][4] Can be functionalized with ligands for active targeting.[5] |
| Primary Target Organ | Liver (hepatocytes).[1][][7] | Liver (hepatocytes, Kupffer cells, and liver sinusoidal endothelial cells).[4] Potential for extrahepatic targeting.[4][8] |
| Administration Route | Subcutaneous.[][8] | Intravenous.[9] |
| Molecular Complexity | Chemically defined, smaller, and simpler composition.[][7][8] | Multi-component, complex formulation.[10][11] |
| Onset and Duration of Action | Delayed onset with a prolonged duration of effect.[8][12] | Rapid onset of action with a shorter duration.[8] |
| Immunogenicity | Generally lower immunogenicity.[1][8] | Potential for dose-dependent inflammatory responses.[8] |
| Endosomal Escape Efficiency | Lower (~1-2%), relies on an unknown mechanism.[13] | Higher (70-90%), mediated by ionizable lipids.[] |
Delving Deeper: Mechanism of Action and Cellular Uptake
The distinct mechanisms by which GalNAc-L96 conjugates and LNPs deliver their siRNA cargo are fundamental to their differing pharmacological profiles.
GalNAc-L96: A Ligand-Directed Trojan Horse
GalNAc-siRNA conjugates leverage a highly specific biological interaction for targeted delivery. The trivalent GalNAc ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[1][2][3] This binding triggers receptor-mediated endocytosis, internalizing the conjugate into the cell within a clathrin-coated vesicle.
Within the endosome, a drop in pH causes the dissociation of the siRNA conjugate from the ASGPR, which is then recycled back to the cell surface.[13] The siRNA must then escape the endosome to reach the cytoplasm and engage with the RNA-induced silencing complex (RISC). This endosomal escape is the rate-limiting step, with estimates suggesting that less than 2% of the internalized siRNA reaches the cytoplasm.[13]
Lipid Nanoparticles: A Multi-Component Delivery Vehicle
LNPs are complex assemblies typically composed of an ionizable cationic lipid, a PEGylated lipid, cholesterol, and a helper lipid.[11] These nanoparticles encapsulate and protect the siRNA cargo. Their uptake into hepatocytes is primarily mediated by the adsorption of Apolipoprotein E (ApoE) onto the LNP surface, which then facilitates binding to the low-density lipoprotein receptor (LDLR).[3][4]
Following endocytosis, the acidic environment of the late endosome protonates the ionizable lipid, leading to a net positive charge.[10] This facilitates interaction with the negatively charged endosomal membrane, promoting membrane fusion and the release of the siRNA into the cytoplasm.[14][10] This mechanism is significantly more efficient than that of GalNAc conjugates, with an estimated 70-90% of the siRNA payload being released from the endosome.[] However, a substantial portion of internalized LNPs can be recycled out of the cell via exocytosis.[15]
Performance Metrics: A Data-Driven Comparison
The ultimate measure of a delivery platform's success lies in its in vivo performance. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: In Vivo Efficacy
| Parameter | GalNAc-siRNA | LNP-siRNA | Species | Target Gene | Reference |
| ED50 | ~1 mg/kg (SC) | 0.005 mg/kg (IV) | Mouse | Factor VII | [16] |
| ED50 | N/A | <0.03 mg/kg (IV) | Non-human primate | Transthyretin (TTR) | [16] |
| TTR Reduction (humans) | ~80% with 2.5mg/kg monthly (SC) | ~81% with 0.3 mg/kg every 3 weeks (IV) | Human | Transthyretin (TTR) | [8][13] |
| PCSK9 Reduction (humans) | ~51% time-averaged reduction with 300mg at day 1 & 90 (SC) | N/A | Human | PCSK9 | [13] |
Table 2: Pharmacokinetics and Biodistribution
| Parameter | GalNAc-siRNA | LNP-siRNA | Species | Notes | Reference |
| Plasma AUC | 100- to 1,000-fold lower than LNPs | Higher systemic exposure | N/A | Indicates rapid liver uptake of GalNAc-siRNA. | [] |
| First-Pass Hepatic Extraction | >80% | N/A | N/A | High specificity for the liver. | [] |
| Biodistribution | Almost exclusively liver | Primarily liver, with some distribution to spleen and bone marrow depending on formulation. | Rat | LNP biodistribution can be modulated. | [4][17] |
| siRNA Half-life in Biophase | 21.06 days | Lower than GalNAc-siRNA | Mouse | Contributes to the prolonged duration of action. | [18] |
Table 3: Safety and Tolerability
| Parameter | GalNAc-siRNA | LNP-siRNA | Notes | Reference |
| Immunogenicity | Lower risk of immune stimulation. | Can induce cytokine release, particularly at higher doses. | This is a key advantage for chronic dosing regimens. | [1][8] |
| Off-Target Effects | Can occur via RISC-mediated seed-based activity. | Can also have off-target effects. | Mitigated by chemical modifications of the siRNA. | [19][20] |
| Toxicity | Generally well-tolerated. | Ionizable lipids can cause toxicity at high doses. | Hepatocyte-specific targeting with GalNAc reduces LNP-associated toxicity. | [8] |
Experimental Corner: Protocols and Workflows
Reproducible and well-characterized experimental methods are essential for the preclinical evaluation of siRNA delivery systems.
Experimental Protocol: In Vivo Gene Silencing in Mice
-
Animal Model: C57BL/6 mice are commonly used.
-
siRNA and Formulation Preparation:
-
GalNAc-siRNA: Synthesize and purify the GalNAc-siRNA conjugate. Dissolve in sterile phosphate-buffered saline (PBS) for subcutaneous injection.
-
LNP-siRNA: Formulate LNPs by mixing an ethanolic lipid solution (containing ionizable lipid, DSPC, cholesterol, and PEG-lipid) with an siRNA solution in a low pH buffer (e.g., citrate (B86180) buffer, pH 3-4), often using a microfluidic mixing device.[10][21][22] Dialyze against PBS to remove ethanol (B145695) and raise the pH.
-
-
Administration:
-
GalNAc-siRNA: Administer via subcutaneous injection at desired doses (e.g., 1-10 mg/kg).
-
LNP-siRNA: Administer via intravenous tail vein injection at desired doses (e.g., 0.01-1 mg/kg).[21]
-
-
Sample Collection: At specified time points post-injection (e.g., 48 hours, 7 days, etc.), collect blood via retro-orbital bleeding and euthanize animals to harvest liver tissue.
-
Analysis:
-
Target mRNA Knockdown: Isolate total RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of the target gene, normalized to a housekeeping gene (e.g., GAPDH).
-
Serum Protein Reduction: If the target gene encodes a secreted protein (e.g., Factor VII, TTR), measure the protein levels in the collected serum using an ELISA or a functional assay.[21]
-
Experimental Workflow
Conclusion: Choosing the Right Tool for the Job
Both GalNAc-L96 conjugates and lipid nanoparticles are powerful, clinically validated platforms for siRNA delivery, particularly to the liver. The choice between them is not about which is universally "better," but which is more suitable for a specific therapeutic application.
GalNAc-L96 conjugates are the preferred choice for liver-targeted therapies requiring chronic, subcutaneous administration, owing to their high specificity, simpler manufacturing, and favorable safety profile.[][7][8] Their prolonged duration of action allows for less frequent dosing, which is a significant advantage for managing chronic diseases.[8][12]
Lipid nanoparticles offer greater versatility. While they are also highly effective for liver delivery, they hold the potential for targeting extrahepatic tissues, a critical area of ongoing research.[8] Their rapid and potent gene silencing makes them suitable for acute indications.[8] Furthermore, the LNP platform is adaptable for the delivery of other nucleic acid-based therapies, including mRNA.[]
Ultimately, the selection of a delivery system will depend on the specific disease target, the desired dosing regimen, and the overall therapeutic strategy. This guide provides a foundational understanding to inform these critical decisions in the development of next-generation RNAi medicines.
References
- 1. fcad.com [fcad.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]
- 4. Why do lipid nanoparticles target the liver? Understanding of biodistribution and liver-specific tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. precigenome.com [precigenome.com]
- 9. liposomes.ca [liposomes.ca]
- 10. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Investigating the pharmacodynamic durability of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comparative biodistribution study of polymeric and lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Mechanistic Insights into Hybridization-Based Off-Target Activity of GalNAc-siRNA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of GalNAc-Based Ligands for Targeted siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of RNA interference (RNAi) therapeutics, the targeted delivery of small interfering RNAs (siRNAs) to hepatocytes has been significantly advanced by the use of N-acetylgalactosamine (GalNAc)-based ligands. These ligands bind with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells, facilitating efficient uptake of siRNA cargo. The triantennary GalNAc ligand, L96, has been a widely used standard in the field. However, ongoing research has led to the development of novel GalNAc-based ligands with potentially improved properties. This guide provides a head-to-head comparison of GalNac-L96 and other emerging GalNAc-based ligands, supported by experimental data to inform the selection of the most suitable targeting moiety for therapeutic applications.
Performance Comparison of GalNAc Ligands
The efficacy of GalNAc-siRNA conjugates is influenced by several factors, including the architecture of the GalNAc cluster, the nature of the linker, and the overall stability of the conjugate. Here, we compare the performance of GalNac-L96 with two notable alternatives: TrisGal-6 , a trivalent ligand with a distinct scaffold, and a novel diamine-scaffold based GalNAc conjugate .
Quantitative Data Summary
Table 1: In Vivo Gene Silencing Efficacy
| Ligand | Target Gene | Animal Model | Dose | % Reduction in Serum Protein | Citation |
| Triantennary GalNAc (L96-like) | ANGPTL3 | Mouse | 3 mg/kg | 60.7% | [1] |
| TrisGal-6 | ANGPTL3 | Mouse | 3 mg/kg | 83.7% | [1] |
| GalNAc-L96 Standard | TTR | Mouse | Not specified | Less effective than diamine-scaffold | [2][3] |
| Diamine-scaffold GalNAc | TTR | Mouse | Not specified | More powerful silencing | [2][3] |
Table 2: Binding Affinity to Asialoglycoprotein Receptor (ASGPR)
| Ligand | Oligonucleotide Conjugate | Binding Affinity (Ki) | Citation |
| GalNAc-L96 | RNA (sense-L96) | 8.8 nM | [4] |
| GalNAc-L96 | Oligonucleotide (A-PO-HCV-L96) | 10.4 nM | [4] |
| TrisGal-6 | Not available | Not available | |
| Diamine-scaffold GalNAc | Not available | Not available |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the comparison of GalNAc-based ligands.
In Vivo Gene Silencing Studies in Mice
Objective: To evaluate the in vivo efficacy of GalNAc-siRNA conjugates in silencing a target gene in the liver.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used.
-
siRNA Conjugate Preparation: Lyophilized GalNAc-siRNA conjugates are reconstituted in sterile phosphate-buffered saline (PBS).
-
Administration: A single subcutaneous (s.c.) injection of the siRNA conjugate is administered to the mice at a specified dose (e.g., 3 mg/kg).
-
Sample Collection: Blood samples are collected via retro-orbital bleeding at predetermined time points (e.g., day 14 and day 28 post-injection) to obtain serum.
-
Protein Quantification: The concentration of the target protein in the serum is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of target protein reduction is calculated by comparing the protein levels in the treated group to those in a control group (e.g., treated with PBS).[1]
ASGPR Competitive Binding Assay
Objective: To determine the binding affinity (Ki or Kd) of GalNAc-based ligands to the ASGPR.
Methodology:
-
Receptor Preparation: A source of ASGPR is required, which can be isolated from liver tissue or a recombinant protein.
-
Radiolabeled Ligand: A known ASGPR ligand is labeled with a radioisotope (e.g., [125I]asialoorosomucoid).
-
Competition: A constant concentration of the radiolabeled ligand is incubated with the ASGPR preparation in the presence of increasing concentrations of the unlabeled competitor ligand (e.g., GalNAc-L96 or other test ligands).
-
Separation of Bound and Free Ligand: The mixture is filtered through a membrane that retains the receptor-ligand complex, separating it from the unbound radiolabeled ligand.
-
Quantification: The amount of radioactivity on the filter is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from the curve. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Hepatocyte Uptake Assay
Objective: To assess the efficiency of GalNAc-siRNA conjugate uptake into hepatocytes.
Methodology:
-
Cell Culture: Primary hepatocytes or a relevant hepatocyte cell line (e.g., HepG2) are cultured in appropriate media.
-
siRNA Conjugate Incubation: The cells are incubated with varying concentrations of the fluorescently labeled GalNAc-siRNA conjugates for a specific period (e.g., 24-48 hours).
-
Washing: The cells are washed thoroughly with PBS to remove any unbound conjugate.
-
Quantification of Uptake: The amount of internalized siRNA can be quantified by measuring the fluorescence intensity using a plate reader or by flow cytometry.
-
Data Analysis: The uptake efficiency can be expressed as the mean fluorescence intensity or as the concentration of siRNA inside the cells. Dose-response curves can be generated to determine the EC50 for uptake.
Visualizations
ASGPR-Mediated Endocytosis Pathway
References
- 1. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel diamine-scaffold based N-acetylgalactosamine (GalNAc)–siRNA conjugate: synthesis and in vivo activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Novel diamine-scaffold based N-acetylgalactosamine (GalNAc)–siRNA conjugate: synthesis and in vivo activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Revolutionizing Gene Silencing: A Comparative Guide to GalNAc-L96-siRNA Efficiency Assessment by qPCR
For Immediate Release
In the rapidly evolving landscape of RNA interference (RNAi) therapeutics, the targeted delivery of small interfering RNA (siRNA) remains a critical challenge. The GalNAc-L96-siRNA conjugate platform has emerged as a frontrunner for liver-specific gene silencing, offering significant advantages in precision and safety. This guide provides a comprehensive comparison of GalNAc-L96-siRNA with other leading siRNA delivery technologies, supported by experimental data on gene silencing efficiency as determined by quantitative real-time PCR (qPCR). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about their gene silencing strategies.
A New Era of Targeted Gene Silencing with GalNAc-L96
The GalNAc-L96-siRNA technology leverages the high-affinity interaction between the N-acetylgalactosamine (GalNAc) ligand and the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This specific binding facilitates rapid and efficient uptake of the siRNA cargo into liver cells, leading to potent and durable gene silencing.[1] This targeted approach minimizes off-target effects and systemic toxicity often associated with less specific delivery methods.
Performance Benchmark: GalNAc-L96-siRNA vs. Alternatives
The efficacy of any siRNA delivery platform is ultimately measured by its ability to silence the target gene. The following table summarizes the gene silencing efficiency of GalNAc-L96-siRNA in comparison to other prevalent delivery systems, with data derived from in vivo studies and quantified by qPCR.
| Delivery Platform | Target Gene | In Vivo Model | Dosage | mRNA Reduction (%) | Reference |
| GalNAc-L96-siRNA | Apolipoprotein B (ApoB) | Mouse | 2.5 mg/kg | Significant Reduction | [2] |
| Lipid Nanoparticles (LNP) | Factor VII | Mouse | ED50: 0.02 - 0.25 mg/kg | Dose-dependent | [3][4] |
| Polymer-based (PGA-coated lipoplex) | Apolipoprotein B (ApoB) | Mouse | 2.5 mg/kg | Significant Reduction | [2] |
| Viral Vector (AAV) | Not Specified | Mouse | Not Specified | Up to 94% (liver-specific promoter) |
Note: Direct head-to-head comparative studies using identical experimental conditions are limited. The data presented is compiled from various sources to provide a general overview of the expected efficiencies. The effective dose (ED50) for LNPs can vary significantly based on the specific lipid composition and formulation.
Visualizing the Path to Gene Silencing
To better understand the mechanisms and workflows discussed, the following diagrams, generated using the DOT language, illustrate the key processes.
References
- 1. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]
- 2. In vivo siRNA delivery system for targeting to the liver by poly-l-glutamic acid-coated lipoplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Quantitation of Physiological and Biochemical Barriers to siRNA Liver Delivery via Lipid Nanoparticle Platform - Molecular Pharmaceutics - Figshare [figshare.com]
- 4. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the In Vivo Off-Target Effects of GalNAc-siRNA Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and mitigating off-target effects is a critical aspect of developing safe and effective siRNA therapeutics. This guide provides a comprehensive comparison of GalNAc-conjugated siRNAs, with a focus on the L96 linker, and alternative delivery platforms, supported by experimental data and detailed methodologies for evaluating their in vivo off-target effects.
The targeted delivery of small interfering RNAs (siRNAs) to hepatocytes using N-acetylgalactosamine (GalNAc) conjugation has revolutionized the development of RNAi therapeutics. This approach leverages the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR) expressed on the surface of liver cells. However, like all oligonucleotide-based therapies, GalNAc-siRNAs can induce unintended off-target effects, which can lead to toxicity and compromise the therapeutic window.
A primary mechanism driving the off-target effects of GalNAc-siRNAs is unintended, microRNA-like binding of the siRNA's antisense strand to messenger RNA (mRNA) transcripts with partial complementarity.[1][2][3][4] This interaction is predominantly mediated by the "seed region" (nucleotides 2-8) of the antisense strand.[4][5] Such off-target binding can lead to the repression of numerous unintended genes, potentially causing cellular toxicity, most notably hepatotoxicity.[2][3][5] The RNA-induced silencing complex (RISC), particularly the AGO2 protein, is essential for both the on-target and off-target activities of GalNAc-siRNAs.[1]
Comparative Analysis of Off-Target Effects
Evaluating the off-target profile of different siRNA delivery platforms is crucial for selecting the safest and most effective therapeutic candidates. While direct head-to-head in vivo studies comparing GalNAc-L96 conjugates with a wide array of other specific delivery systems are not always publicly available in a standardized format, the principles of off-target evaluation and mitigation strategies are well-documented.
The following table summarizes key findings from studies on GalNAc-siRNA off-target effects and mitigation strategies.
| Delivery/Modification Strategy | Key Quantitative Findings on Off-Target Effects | Reference |
| Standard GalNAc-siRNA | Can induce significant off-target gene silencing, leading to hepatotoxicity at supratherapeutic doses in rodent models.[2][3] | [2][3] |
| GalNAc-siRNA with Seed-Destabilizing Modifications (e.g., GNA) | A single glycol nucleic acid (GNA) modification at position 7 of the antisense strand significantly reduces the number of off-target transcripts. For a hepatotoxic siRNA, the number of significantly regulated genes was substantially lower with the GNA-modified version compared to the parent siRNA.[3][4] This modification improves the safety profile in rats.[3][5] | [3][4][5] |
| Enhanced Stabilization Chemistry plus (ESC+) | ESC+ designs, incorporating a single GNA or 2'–5'-RNA modification, substantially reduce seed-mediated binding to off-target transcripts while maintaining on-target activity. This leads to an improved therapeutic window in rats for siRNAs with known off-target-driven hepatotoxicity.[5] | [5] |
| Lipid Nanoparticles (LNPs) | LNPs are another effective means of delivering siRNA to the liver.[6] However, they can also be associated with off-target effects and potential immunogenicity.[7] The off-target profile is sequence-dependent, similar to GalNAc-siRNAs. | [6][7] |
| Locked Nucleic Acid (LNA) and Unlocked Nucleic Acid (UNA) Modifications | LNA and UNA modifications can enhance the in vivo efficacy of siRNA. However, increased efficacy in target knockdown can correlate with an increase in off-target gene regulation, unless the seed region is also modified.[8] | [8] |
Experimental Protocols for Evaluating Off-Target Effects
A robust assessment of off-target effects is a cornerstone of preclinical siRNA therapeutic development. The following outlines a typical experimental workflow.
In Vivo Animal Studies
-
Animal Model: Typically, rodent models such as rats or mice are used.
-
Dosing: Animals are administered the GalNAc-siRNA conjugate, often at both therapeutic and supratherapeutic doses to assess the dose-dependence of any observed toxicity. A control group receiving a saline or a non-targeting siRNA conjugate is essential.
-
Sample Collection: Liver tissue and blood samples are collected at various time points after dosing.
Transcriptomic Analysis
-
RNA Extraction: Total RNA is isolated from liver tissue samples.
-
RNA Sequencing (RNA-Seq): High-throughput sequencing is performed to obtain a global profile of gene expression changes.
-
Data Analysis:
-
Differential gene expression analysis is conducted to identify genes that are significantly up- or downregulated in the treatment groups compared to the control group.
-
Volcano plots are generated to visualize the magnitude and statistical significance of gene expression changes.
-
Seed-match analysis is performed to determine the enrichment of complementary sequences to the siRNA seed region in the 3' UTRs of the downregulated transcripts.
-
Histopathological and Clinical Chemistry Analysis
-
Histopathology: Liver tissue sections are examined for signs of cellular damage, such as necrosis, inflammation, and degeneration.
-
Clinical Chemistry: Serum levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are measured to assess liver function and potential toxicity.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in evaluating GalNAc-siRNA off-target effects, the following diagrams are provided.
Caption: Mechanism of GalNAc-siRNA action and off-target effects in hepatocytes.
References
- 1. Mechanistic Insights into Hybridization-Based Off-Target Activity of GalNAc-siRNA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]
- 7. fcad.com [fcad.com]
- 8. In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: GalNAc-L96 Analogs Versus Viral Vectors for Targeted Gene Delivery
For researchers, scientists, and drug development professionals, the efficient and safe delivery of therapeutic payloads to target cells remains a critical hurdle. This guide provides a comprehensive comparison of two leading delivery platforms: GalNAc-L96 analogs, a prominent non-viral chemical conjugation method, and viral vector systems, a well-established biological delivery approach. We will delve into their respective mechanisms, performance metrics, and safety profiles, supported by experimental data and detailed protocols to inform your selection of the optimal delivery strategy.
At a Glance: Key Performance Differences
| Feature | GalNAc-L96 Analogs | Viral Vectors (e.g., AAV, Lentivirus) |
| Delivery Target | Primarily hepatocytes in the liver via ASGPR.[1][2] | Broad tropism, can be engineered to target various cell and tissue types.[3][4][5] |
| Payload | Small nucleic acids (siRNA, ASO).[1][2][] | Larger genetic material (genes, shRNA).[3][7] |
| Delivery Efficiency | High and specific to the liver.[1][2] | Variable depending on vector type, serotype, and target tissue; can be very high.[4][8] |
| Immunogenicity | Generally low.[2] | Can elicit significant immune responses.[8] |
| Risk of Genotoxicity | Low; does not integrate into the host genome.[9] | Higher, especially for integrating vectors like lentiviruses (risk of insertional mutagenesis).[10][11] |
| Manufacturing | Scalable chemical synthesis.[12][13] | Complex biological manufacturing process. |
| Dosing | Redosing is generally well-tolerated. | Redosing can be challenging due to neutralizing antibodies. |
| Duration of Effect | Transient, duration depends on payload stability. | Can be long-term or permanent, especially with integrating vectors.[8][14] |
Delving Deeper: Mechanisms of Action
GalNAc-L96 Analogs: A Key to the Liver
The GalNAc-L96 delivery platform leverages the high-affinity interaction between N-acetylgalactosamine (GalNAc) and the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[1][2] The "L96" designation refers to a specific triantennary GalNAc ligand structure that has been optimized for potent and stable binding to ASGPR.[12][15][16]
The process begins with the conjugation of the GalNAc-L96 ligand to a small interfering RNA (siRNA) molecule. When introduced into the bloodstream, the GalNAc moiety acts as a homing device, specifically guiding the siRNA payload to the liver. Upon binding to ASGPR, the entire conjugate is internalized into the hepatocyte through receptor-mediated endocytosis.[1][17] Inside the cell, the siRNA is released from the endosome into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate the degradation of its target messenger RNA (mRNA), thereby silencing gene expression.
Figure 1. Signaling pathway of GalNAc-siRNA conjugate delivery and gene silencing.
Viral Vectors: Nature's Delivery Vehicles
Viral vectors are engineered viruses that have been modified to carry therapeutic genetic material while being rendered replication-incompetent for safety.[3][4] Different types of viral vectors, such as adeno-associated viruses (AAVs) and lentiviruses, have distinct characteristics that make them suitable for different applications.
The delivery process begins with the viral vector binding to specific receptors on the surface of the target cell.[7] This interaction determines the tropism, or the type of cells the virus can infect. After binding, the vector enters the cell, often through endocytosis. Once inside, the viral capsid is uncoated, releasing the genetic payload into the cytoplasm. For many viral vectors, the genetic material is then transported to the nucleus.
The fate of the genetic material in the nucleus depends on the type of vector. Lentiviruses, for example, integrate their genetic payload into the host cell's genome, leading to long-term, stable expression of the therapeutic gene.[8] In contrast, AAVs typically remain as episomal DNA in the nucleus, resulting in sustained but generally non-permanent gene expression.[8]
Figure 2. General workflow of viral vector-mediated gene delivery.
Experimental Protocols
Evaluating In Vivo Efficacy of GalNAc-siRNA Conjugates
Objective: To determine the dose-dependent knockdown of a target gene in the liver of mice following subcutaneous administration of a GalNAc-siRNA conjugate.
Methodology:
-
Animal Model: C57BL/6 mice (n=5 per group).
-
Test Articles: GalNAc-siRNA conjugate targeting the gene of interest, and a non-targeting control GalNAc-siRNA.
-
Dosing: Administer the GalNAc-siRNA conjugates via subcutaneous injection at doses of 1, 3, and 10 mg/kg. A control group receives saline.
-
Sample Collection: At 72 hours post-injection, euthanize the mice and collect liver tissue.
-
RNA Isolation: Isolate total RNA from a portion of the liver tissue using a suitable RNA extraction kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the isolated RNA.
-
Perform qRT-PCR using primers and probes specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Calculate the relative expression of the target gene in the treated groups compared to the saline control group.
Quantifying Viral Vector Transduction Efficiency
Objective: To assess the percentage of target cells successfully transduced by a viral vector expressing a fluorescent reporter gene (e.g., GFP).
Methodology:
-
Cell Culture: Plate target cells (e.g., HEK293T) in a 24-well plate at a density that will result in 70-80% confluency at the time of transduction.
-
Viral Vector: Use a lentiviral or AAV vector encoding Green Fluorescent Protein (GFP).
-
Transduction: Infect the cells with the viral vector at various multiplicities of infection (MOIs).
-
Incubation: Incubate the cells for 48-72 hours to allow for viral entry and reporter gene expression.
-
Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Resuspend the cells in fluorescence-activated cell sorting (FACS) buffer.
-
Analyze the cells using a flow cytometer to determine the percentage of GFP-positive cells.
-
-
Data Analysis: Plot the percentage of GFP-positive cells against the MOI to determine the transduction efficiency.
Figure 3. Experimental workflows for evaluating delivery system performance.
Safety and Off-Target Considerations
A critical aspect of any delivery platform is its safety profile. GalNAc-L96 conjugates are generally considered to have a favorable safety profile due to their non-viral nature and high specificity for the liver, which minimizes off-target effects in other tissues.[2][9][18] The primary safety concerns are related to the potential for hybridization-dependent off-target effects of the siRNA payload itself and the accumulation of metabolites.[9]
Viral vectors, while highly efficient, present more complex safety challenges. The potential for immunogenicity, where the host immune system mounts a response against the viral vector, can limit efficacy and pose risks to the patient.[8] For integrating vectors like lentiviruses, there is a theoretical risk of insertional mutagenesis, where the integration of the viral DNA disrupts essential host genes or activates oncogenes.[10][11] However, significant advancements in vector design, such as the development of self-inactivating (SIN) vectors, have substantially reduced this risk.[14]
Conclusion: Choosing the Right Tool for the Job
The choice between GalNAc-L96 analogs and viral vectors is highly dependent on the specific therapeutic application.
GalNAc-L96 analogs excel for:
-
Liver-targeted therapies: Their high specificity for hepatocytes makes them ideal for treating liver diseases.
-
Delivery of small nucleic acids: They are well-suited for siRNA and ASO-based therapies.
-
Applications requiring repeat dosing: Their low immunogenicity allows for multiple administrations.
Viral vectors are the preferred choice for:
-
Targeting tissues other than the liver: Their broad and modifiable tropism enables delivery to a wide range of cell types.
-
Delivering larger genetic payloads: They can accommodate entire genes for gene replacement therapies.
-
Long-term or permanent therapeutic effects: Integrating vectors can provide sustained gene expression.
Ultimately, a thorough understanding of the strengths and limitations of each platform, as outlined in this guide, will empower researchers to make informed decisions and advance the development of novel and effective therapies.
References
- 1. GalNAc: Mechanisms And Advantages Of Targeted Delivery [shochem.com]
- 2. fcad.com [fcad.com]
- 3. Viral vector - Wikipedia [en.wikipedia.org]
- 4. Introduction to viral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Viral vector platforms within the gene therapy landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Viral gene delivery vectors: the next generation medicines for immune-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nonclinical Safety Profile of GalNAc-conjugated RNAi Therapeutics in Subacute Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical use of lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lentiviral Vector Safety Considerations for Gene Therapy [synapse.patsnap.com]
- 12. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lentiviral Vector-Mediated RNA Silencing in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Nonclinical Safety Profile of GalNAc-conjugated RNAi Therapeutics in Subacute Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of GalNAc Conjugates in Hepatocyte-Targeted Therapies: A Comparative Analysis of L96 and its Alternatives
For researchers, scientists, and drug development professionals, the targeted delivery of oligonucleotide therapeutics to hepatocytes represents a significant leap forward in treating a range of liver-associated diseases. The conjugation of N-acetylgalactosamine (GalNAc) to small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) has emerged as a highly effective strategy, leveraging the natural uptake pathway mediated by the asialoglycoprotein receptor (ASGPR) highly expressed on the surface of these cells. This guide provides a comprehensive comparison of the well-established triantennary GalNAc-L96 conjugate with emerging alternatives, offering insights into their mechanisms of uptake, performance, and the experimental protocols used for their evaluation.
The core mechanism of uptake for GalNAc-conjugated oligonucleotides is a sophisticated process of receptor-mediated endocytosis. The journey begins with the high-affinity binding of the GalNAc ligand to the ASGPR on the hepatocyte surface. This interaction triggers the internalization of the conjugate into the cell within clathrin-coated vesicles. As the endosome matures and its internal pH decreases, the GalNAc-ASGPR complex dissociates, allowing the receptor to be recycled back to the cell surface. The oligonucleotide payload is then released into the cytoplasm, where it can engage with its target mRNA to elicit a therapeutic effect.[1][2] This efficient and specific delivery mechanism minimizes off-target effects and enhances the potency of the therapeutic agent.[3]
Comparative Performance of GalNAc Conjugates
The triantennary GalNAc construct, L96, has been the cornerstone of many successful hepatocyte-targeted therapies.[3] However, ongoing research has led to the development of alternative GalNAc platforms designed to improve efficacy, simplify manufacturing, and reduce costs. One of the most promising alternatives is the TrisGal-6 conjugate, which utilizes a redesigned trivalent GalNAc ligand.
A head-to-head comparison of siRNA conjugates targeting angiopoietin-like 3 (ANGPTL3), a key regulator of lipid metabolism, has demonstrated the potential superiority of the TrisGal-6 platform over the conventional L96 construct. In a preclinical in vivo study, a single subcutaneous dose of a TrisGal-6-siRNA conjugate resulted in a more profound and sustained reduction of serum ANGPTL3 protein levels in mice compared to an equivalent dose of an L96-siRNA conjugate.
| Conjugate Platform | Target Gene | Animal Model | Dose | Time Point | Serum Protein Reduction (%) |
| GalNAc-L96 | ANGPTL3 | C57BL/6 Mice | 3 mg/kg | Day 14 | ~60% |
| TrisGal-6 | ANGPTL3 | C57BL/6 Mice | 3 mg/kg | Day 14 | >80% |
Table 1: In Vivo Efficacy Comparison of GalNAc-L96 and TrisGal-6 Conjugated siRNAs Targeting ANGPTL3 in Mice. This table summarizes the percentage reduction in serum ANGPTL3 protein levels 14 days after a single subcutaneous injection of the respective siRNA conjugates. The data is based on findings from a head-to-head comparison study.
The enhanced efficacy of the TrisGal-6 conjugate is attributed to its optimized spatial arrangement of the GalNAc moieties, which may lead to a higher binding affinity for the ASGPR. While direct comparative binding affinity data is still emerging, the in vivo results strongly suggest a more efficient uptake and/or intracellular processing of the TrisGal-6 conjugate.
Visualizing the Uptake and Signaling Pathway
To better understand the molecular interactions and cellular processes involved, the following diagrams illustrate the key pathways and experimental workflows.
Caption: ASGPR-mediated endocytosis of GalNAc-oligonucleotide conjugates in hepatocytes.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of novel drug delivery platforms. The following sections provide detailed methodologies for key experiments used to characterize and compare GalNAc-oligonucleotide conjugates.
In Vitro Hepatocyte Uptake Assay
This assay quantifies the uptake of GalNAc-siRNA conjugates into primary hepatocytes, providing a measure of the efficiency of ASGPR-mediated internalization.
Materials:
-
Primary hepatocytes (e.g., mouse, rat, or human)
-
Collagen-coated cell culture plates
-
Hepatocyte culture medium
-
Fluorescently labeled GalNAc-siRNA conjugates (e.g., Cy3 or FAM labeled)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Seeding: Plate primary hepatocytes on collagen-coated plates at a density of 0.5 x 10^5 cells/well and allow them to attach for 4-6 hours.
-
Conjugate Incubation: Replace the medium with fresh culture medium containing the fluorescently labeled GalNAc-siRNA conjugates at various concentrations (e.g., 10 nM to 1 µM). Incubate for a defined period (e.g., 2, 4, or 24 hours) at 37°C.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound conjugates.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Quantification:
-
Fluorometer: Transfer the cell lysate to a microplate and measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to assess the intracellular localization and relative uptake of the conjugates.
-
-
Data Analysis: Normalize the fluorescence intensity to the total protein concentration in each lysate to account for variations in cell number. Compare the uptake of different GalNAc conjugates.
Caption: Workflow for the in vitro hepatocyte uptake assay of GalNAc-siRNA conjugates.
In Vivo Efficacy Study in Mice
This protocol outlines the procedure for evaluating the in vivo efficacy of GalNAc-siRNA conjugates by measuring the knockdown of a target protein in a mouse model.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
GalNAc-siRNA conjugates targeting a specific gene (e.g., ANGPTL3)
-
Saline or PBS for injection
-
Syringes and needles for subcutaneous injection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
ELISA kit for the target protein
-
Liver tissue harvesting tools
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Dosing: Administer a single subcutaneous injection of the GalNAc-siRNA conjugate at a specified dose (e.g., 3 mg/kg) or a vehicle control (saline/PBS).
-
Blood and Tissue Collection: At predetermined time points (e.g., day 7, 14, 21), collect blood samples via retro-orbital or tail-vein bleeding. At the end of the study, euthanize the mice and harvest liver tissue.
-
Serum Protein Quantification: Prepare serum from the blood samples and measure the concentration of the target protein using a specific ELISA kit according to the manufacturer's instructions.
-
Liver mRNA Quantification (Optional):
-
Extract total RNA from a portion of the liver tissue using an RNA extraction kit.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene, normalized to a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis: Calculate the percentage reduction in serum protein and/or liver mRNA levels for each treatment group compared to the vehicle control group. Compare the efficacy and duration of action of different GalNAc conjugates.
References
- 1. Targeting ANGPTL3 by GalNAc-conjugated siRNA ANGsiR10 lowers blood lipids with long-lasting and potent efficacy in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Lifetime Imaging Microscopy (FLIM) of Intracellular Transport by Means of Doubly Labelled siRNA Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Synthesis Methods for Triantennary GalNAc-L96 Analogs
For Researchers, Scientists, and Drug Development Professionals
The conjugation of N-acetylgalactosamine (GalNAc) ligands to oligonucleotides has emerged as a powerful strategy for targeted drug delivery to hepatocytes. Among these, triantennary GalNAc analogs, such as L96, have demonstrated significant potential in enhancing the efficacy of therapies for liver-related diseases. The synthesis of these complex molecules can be approached through various methodologies, each with its own set of advantages and challenges. This guide provides an objective comparison of different synthesis methods for GalNAc-L96 analogs, supported by experimental data, to aid researchers in selecting the most suitable approach for their needs.
Overview of Synthetic Strategies
The synthesis of GalNAc-L96 analogs can be broadly categorized into linear and convergent strategies. Linear synthesis involves the sequential addition of molecular components, while convergent synthesis focuses on the independent synthesis of key fragments that are later combined. Furthermore, the final conjugation of the GalNAc ligand to an oligonucleotide can be performed in solution or on a solid phase. This guide will explore four distinct approaches:
-
Standard Linear Synthesis: A traditional, multi-step approach characterized by sequential reactions and purifications.
-
Pot-Economy Synthesis: An optimized linear approach that minimizes intermediate purification steps, saving time and resources.
-
Convergent Solid-Phase Synthesis: A strategy where a pre-synthesized GalNAc phosphoramidite (B1245037) is coupled to an oligonucleotide on a solid support.
-
Convergent Solution-Phase Synthesis: This method involves the synthesis of an activated GalNAc ligand which is then conjugated to a purified oligonucleotide in solution.
Quantitative Comparison of Synthesis Methods
The choice of a synthetic method is often dictated by factors such as overall yield, purity of the final product, reaction time, and scalability. The following table summarizes the key quantitative parameters for the different GalNAc-L96 analog synthesis and conjugation methods.
| Parameter | Standard Linear Synthesis | Pot-Economy Synthesis | Convergent Solid-Phase Conjugation | Convergent Solution-Phase Conjugation |
| Overall Yield | Lower | ~61%[1] | Lower than solution-phase[2][3] | Higher than solid-phase[2][3] |
| Purity | High after multiple purifications | High (final product)[1] | Slightly lower than solution-phase[2][3] | Slightly higher than solid-phase[2][3] |
| Production Time | Long | Shorter than standard linear | More expedient than solution-phase[2][3] | Longer than solid-phase[2][3] |
| Key Reagents | HBTU, Hünig's base, Pd/C[1] | CDI, AlCl₃, Oxalyl chloride[1] | GalNAc phosphoramidite, DCI, NMI[2] | GalNAc-PFP ester, Sodium tetraborate (B1243019) buffer[2] |
| Scalability | Challenging for industrial scale[1] | Optimized for laboratory scales[1] | Amenable to automated synthesis | Successfully used for multi-kilogram production[2] |
Experimental Workflows and Methodologies
The following sections provide a detailed overview of the experimental workflows for each synthetic approach, accompanied by diagrams generated using the DOT language to visualize the process.
Standard Linear Synthesis
This approach involves a stepwise construction of the GalNAc-L96 molecule, with purification at each key step. While reliable, it can be time-consuming and less efficient for large-scale production.
References
Safety Operating Guide
Navigating the Safe Disposal of GalNac-L96 Analog: A Step-by-Step Guide
For researchers and drug development professionals, the proper handling and disposal of specialized chemical reagents like GalNac-L96 analog is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This compound is an intermediate in the synthesis of the asialoglycoprotein receptor (ASGPR) ligand GalNAc-L96.[1][2][3][4] According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, specific precautions and disposal procedures are mandatory.
Hazard and Safety Information Summary
A clear understanding of the hazards associated with this compound is the first step in its safe management. The following table summarizes the key quantitative and qualitative safety data.
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute Toxicity - Oral | H302 | P264: Wash thoroughly after handling. |
| Skin Irritation | H315 | P270: Do not eat, drink or smoke when using this product. |
| Eye Irritation | H319 | P280: Wear protective gloves/eye protection/face protection. |
| Specific Target Organ Toxicity - Single Exposure | H335 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Experimental Protocols for Decontamination
Given that this compound is a synthetic nucleic acid molecule, it is prudent to follow protocols for the disposal of recombinant or synthetic DNA/RNA, which often require decontamination prior to final disposal.[5]
Chemical Decontamination Protocol:
-
Prepare a 10% Bleach Solution: In a designated chemical fume hood, prepare a fresh solution of 10% sodium hypochlorite (B82951) (bleach) in water.
-
Inactivation of Liquid Waste: For liquid waste containing this compound (e.g., in DMSO or ethanol (B145695) solutions), add the 10% bleach solution to achieve a final concentration of at least 1% bleach.[5] Allow the mixture to stand for a minimum of 30 minutes to ensure complete deactivation.[5]
-
Neutralization (if necessary): For larger volumes or if required by your institution's waste management plan, neutralize the bleach solution with a suitable reducing agent like sodium thiosulfate (B1220275) before disposal into the hazardous chemical waste stream.
-
Inactivation of Solid Waste: For solid this compound, dissolve it in a suitable solvent first (e.g., DMSO or ethanol) and then follow the liquid waste decontamination procedure.[1] For lab materials contaminated with the analog (e.g., pipette tips, gloves), soak them in a 10% bleach solution for at least 30 minutes.
Autoclaving Protocol for Contaminated Labware:
For non-chemical, heat-resistant labware contaminated with this compound, autoclaving is an effective decontamination method.[6][7]
-
Preparation: Place contaminated items in an autoclavable bag or container. Do not seal the bag tightly to allow for steam penetration.
-
Autoclave Cycle: Run a standard autoclave cycle, typically at 121°C and 15 psi for at least 30 minutes.[6]
-
Post-Autoclave: Once the cycle is complete and the materials have cooled, they can be disposed of as regular laboratory waste, unless they are also contaminated with other hazardous chemicals.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound |CAS 1159408-72-6|DC Chemicals [dcchemicals.com]
- 4. This compound, 1159408-72-6 | BroadPharm [broadpharm.com]
- 5. med.nyu.edu [med.nyu.edu]
- 6. Biological Waste Disposal | Safety Services - UCL – University College London [ucl.ac.uk]
- 7. What is the proper disposal procedure for waste from the sample preparation? [qiagen.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for GalNac-L96 Analogs
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical entities like GalNac-L96 analogs. This guide provides essential safety and logistical information, including operational and disposal plans, to foster a secure research environment. Adherence to these protocols is critical to minimize exposure and ensure the integrity of your experiments.
GalNac-L96 and its analogs are specialized molecules used in targeted drug delivery research.[1][2] While specific toxicity data may be limited, the available Safety Data Sheet (SDS) for GalNac-L96 indicates that it can cause skin and serious eye irritation.[3] Therefore, a cautious approach to handling is warranted.
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of exposure to GalNac-L96 analogs are inhalation, skin contact, and eye contact.[4][5] The following table summarizes the recommended personal protective equipment to mitigate these risks.
| Hazard | Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Skin Irritation | Protective Gloves | Use good-quality, single-use, disposable polymer gloves (e.g., nitrile, neoprene).[5] The selection of suitable gloves depends on the material and varies by manufacturer; the exact breakthrough time should be confirmed with the glove manufacturer.[3] |
| Lab Coat/Coveralls | Wear a lab coat or coveralls to prevent skin contact and contamination of personal clothing.[5] For handling cytotoxic drugs, materials like Tyvek are recommended due to their low particle shed count.[6] | |
| Serious Eye Irritation | Eye Protection | Use close-fitting safety glasses with side shields for low-risk situations.[5] For higher-risk scenarios with potential for splashes or airborne particles, tight-fitting, non-vented safety goggles are recommended.[5] |
| Face Protection | A face shield offers a full range of protection against splashes to the face and eyes and should be used when there is a significant risk of splashing.[7] | |
| Inhalation | Respiratory Protection | While the SDS for GalNac-L96 does not specify respiratory protection for routine handling, it is crucial to avoid breathing any dust, fumes, or vapors.[3] If there is a risk of aerosolization, an N-95 or N-100 particle mask should be considered.[7] For large spills, a chemical cartridge-type respirator may be necessary.[7] |
Operational Workflow for Safe Handling
Proper handling procedures are essential to minimize the risk of exposure. The following workflow outlines the key steps for safely working with GalNac-L96 analogs, from preparation to disposal.
Experimental Protocols: Preparation of GalNac-L96 Analog Solutions
GalNac-L96 is typically supplied as a solid and needs to be dissolved in a suitable solvent for experimental use.[4]
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., ethanol (B145695), DMSO, PBS pH 7.2)[4]
-
Inert gas (e.g., nitrogen or argon)
-
Sterile vials and labware
Procedure for Preparing a Stock Solution:
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh the desired amount of the solid this compound.
-
Transfer the solid to a sterile vial.
-
Add the solvent of choice to the vial. GalNac-L96 is sparingly soluble in ethanol and DMSO (1-10 mg/ml).[4]
-
Purge the vial with an inert gas before sealing to enhance stability.[4]
-
Mix thoroughly until the solid is completely dissolved.
Procedure for Preparing an Aqueous Solution:
-
For biological experiments, further dilutions of the stock solution into aqueous buffers or isotonic saline should be made.[4]
-
Alternatively, organic solvent-free aqueous solutions can be prepared by directly dissolving the solid in aqueous buffers like PBS (pH 7.2), where it is also sparingly soluble (1-10 mg/ml).[4]
-
It is recommended not to store aqueous solutions for more than one day.[4]
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination.
-
Chemical Waste: All solutions and solids containing GalNac-L96 analogs must be treated as chemical waste.
-
Do not dispose of with household garbage or pour down the drain.[3] The product should not be allowed to reach the sewage system.[3]
-
Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with the compound should be collected in a designated, sealed waste container.
-
Follow official regulations for the disposal of chemical waste as mandated by your institution and local authorities.[3]
Risk Mitigation Strategy
A proactive approach to risk management is essential. The following diagram illustrates the logical relationship between risk assessment and mitigation for handling GalNac-L96 analogs.
By implementing these safety protocols and handling procedures, researchers can confidently work with GalNac-L96 analogs while minimizing potential health risks and ensuring a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
